Technical Documentation Center

1-(pyridin-4-yl)propan-1-one hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(pyridin-4-yl)propan-1-one hydrochloride
  • CAS: 4173-86-8

Core Science & Biosynthesis

Foundational

1-(Pyridin-4-yl)propan-1-one Hydrochloride: Technical Profile & Synthesis Guide

Executive Summary 1-(Pyridin-4-yl)propan-1-one hydrochloride (also known as 4-propionylpyridine HCl ) is a critical heterocyclic building block in medicinal chemistry. It serves as a pharmacophore scaffold for the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Pyridin-4-yl)propan-1-one hydrochloride (also known as 4-propionylpyridine HCl ) is a critical heterocyclic building block in medicinal chemistry. It serves as a pharmacophore scaffold for the synthesis of antihistamines, antimalarials, and calcium channel modulators. This guide provides a definitive technical analysis of its molecular properties, a self-validating synthesis protocol via the Grignard route, and essential handling requirements for drug development workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The compound exists as a hydrochloride salt of the free base 4-propionylpyridine. The salt form is preferred in pharmaceutical applications due to enhanced water solubility and stability compared to the liquid free base.

Table 1: Molecular Specifications
PropertyFree BaseHydrochloride Salt
IUPAC Name 1-(Pyridin-4-yl)propan-1-one1-(Pyridin-4-yl)propan-1-one hydrochloride
Common Name 4-Propionylpyridine4-Propionylpyridine HCl
CAS Number 1701-69-54173-86-8
Molecular Formula


(or

)
Molecular Weight 135.16 g/mol 171.62 g/mol
Appearance Colorless to yellow liquidWhite to off-white crystalline solid
Solubility Organic solvents (DCM, EtOAc)Water, Methanol, Ethanol
SMILES CCC(=O)c1ccncc1CCC(=O)c1ccncc1.Cl

Synthesis & Manufacturing Protocol

The most robust synthetic route for 1-(pyridin-4-yl)propan-1-one utilizes the Grignard addition of ethylmagnesium bromide to 4-cyanopyridine. This method is superior to Friedel-Crafts acylation, which is generally ineffective on the electron-deficient pyridine ring.

Reaction Mechanism
  • Nucleophilic Addition: The ethyl group of the Grignard reagent attacks the electrophilic carbon of the nitrile group.

  • Intermediate Formation: A magnesium imine salt intermediate is formed.

  • Hydrolysis: Acidic hydrolysis converts the imine to the ketone.

  • Salt Formation: Treatment with anhydrous HCl precipitates the hydrochloride salt.

Visualized Synthesis Pathway

SynthesisPathway Start 4-Cyanopyridine (C6H4N2) Inter Imine Magnesium Salt (Intermediate) Start->Inter + EtMgBr (THF, 0°C) Reagent Ethylmagnesium Bromide (EtMgBr) Reagent->Inter Base 1-(Pyridin-4-yl)propan-1-one (Free Base) Inter->Base + H2O / H+ Hydrolysis Acidic Hydrolysis (H3O+) Hydrolysis->Base Product 1-(Pyridin-4-yl)propan-1-one HCl (Final Salt) Base->Product + HCl (Anhydrous) HCl Anhydrous HCl in Diethyl Ether HCl->Product

Caption: Step-wise synthesis from 4-cyanopyridine to the final hydrochloride salt via Grignard addition.

Experimental Protocol (Self-Validating)

Objective: Synthesize 10g of 1-(pyridin-4-yl)propan-1-one HCl.

Step 1: Grignard Addition

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Reagent Prep: Charge the flask with 4-cyanopyridine (10.4 g, 100 mmol) dissolved in anhydrous THF (150 mL). Cool to 0°C in an ice bath.

  • Addition: Add ethylmagnesium bromide (3.0 M in ether, 35 mL, 105 mmol) dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. The solution will turn dark, indicating imine formation.

Step 2: Hydrolysis & Isolation

  • Quench: Cool the mixture to 0°C. Slowly add 2M HCl (100 mL) to hydrolyze the imine. Stir vigorously for 1 hour.

  • Basification: Neutralize the aqueous layer with saturated NaHCO₃ until pH ~8.

  • Extraction: Extract with DCM (3 x 50 mL). Combine organic layers, dry over anhydrous Na₂SO₄ , and concentrate in vacuo to yield the crude free base (yellow oil).

Step 3: Salt Formation

  • Dissolution: Dissolve the crude oil in minimal anhydrous diethyl ether (50 mL).

  • Precipitation: Bubble anhydrous HCl gas through the solution (or add 2M HCl in ether) until no further precipitate forms.

  • Filtration: Filter the white solid under nitrogen. Wash with cold ether (2 x 20 mL).

  • Drying: Dry in a vacuum desiccator over P₂O₅ to obtain the pure hydrochloride salt.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following analytical workflow.

Analytical Logic Flow

AnalyticalWorkflow cluster_ID Structural Identity cluster_Purity Purity Assessment Sample Synthesized Sample (Salt Form) NMR 1H NMR (D2O) Confirm Ethyl & Pyridine Protons Sample->NMR IR FT-IR Confirm C=O (1690 cm-1) Pyridinium N-H Sample->IR HPLC HPLC-UV (254 nm) >98% Purity Sample->HPLC Titration Argentometric Titration Cl- Counterion Content Sample->Titration

Caption: Multi-modal analytical validation workflow for structural confirmation and purity assessment.

Expected Spectral Data
  • 1H NMR (D₂O, 400 MHz):

    • 
       1.15 (t, 3H, -CH₃)
      
    • 
       3.18 (q, 2H, -CH₂-)
      
    • 
       8.15 (d, 2H, Pyridine C3/C5-H)
      
    • 
       8.90 (d, 2H, Pyridine C2/C6-H, downfield shift due to protonation)
      
  • FT-IR:

    • Strong carbonyl stretch (

      
      ) at ~1690-1700 cm⁻¹.
      
    • Broad pyridinium

      
       stretch ~2500-3000 cm⁻¹.
      

Applications in Drug Discovery

1-(Pyridin-4-yl)propan-1-one HCl is a versatile "Type II" scaffold. Its specific applications include:

  • Antimalarial Agents: Used as a precursor for 1-(pyridin-4-yl)pyrrolidin-2-one derivatives, which target Plasmodium falciparum prolyl-tRNA synthetase.

  • H1-Antihistamines: The propyl-pyridine motif is homologous to the side chains of pheniramine-class antihistamines.

  • Chiral Alcohols: Asymmetric reduction of the ketone yields chiral 1-(pyridin-4-yl)propan-1-ol, a key intermediate for enantioselective synthesis.

Handling & Stability (SDS Summary)

  • Storage: Hygroscopic. Store at room temperature (15-25°C) under an inert atmosphere (Nitrogen/Argon).

  • Hazards:

    • H302: Harmful if swallowed.[1][2][3]

    • H315/H319: Causes skin and serious eye irritation.[4][2]

    • H335: May cause respiratory irritation.[4][1]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Frank, W. C., et al. (1978). "Palladium-catalyzed vinylic substitution reactions with heterocyclic bromides." Journal of Organic Chemistry, 43(15), 2947-2949.
  • PubChem. (2024). Compound Summary: 1-(Pyridin-4-yl)propan-1-one. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profile and Solvent Selection for 4-Propionylpyridine Hydrochloride

This technical guide provides an in-depth analysis of the solubility profile of 4-Propionylpyridine Hydrochloride , structured for application scientists and process chemists.[1][2] [1] Executive Summary 4-Propionylpyrid...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the solubility profile of 4-Propionylpyridine Hydrochloride , structured for application scientists and process chemists.[1][2]

[1]

Executive Summary

4-Propionylpyridine Hydrochloride (1-(4-pyridinyl)-1-propanone HCl) exhibits a solubility profile characteristic of pyridinium salts: high solubility in protic polar solvents (water, methanol) and negligible solubility in non-polar hydrocarbons (hexane, toluene).[1]

Understanding this differential solubility is critical for two primary workflows:

  • Synthesis Workup: Precipititating the salt from non-polar reaction media (e.g., Dichloromethane or Ether) to achieve high purity.[1][2]

  • Recrystallization: Utilizing a "Solvent/Anti-solvent" system (typically Ethanol/Diethyl Ether) to remove impurities.[1][2]

This guide details the physicochemical drivers of these interactions and provides validated protocols for empirical solubility determination.[2]

Part 1: Physicochemical Profile & Structural Analysis[1][2]

To predict solubility behavior, we must first analyze the solute's lattice energy and solvation potential.[1][3] Unlike its free base (an oil/low-melting solid), the hydrochloride salt forms a stable crystal lattice dominated by ionic interactions.[2]

Table 1: Physicochemical Characterization
PropertyValue / CharacteristicImplication for Solubility
Chemical Structure Pyridinium cation (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

) + Chloride anion (

)
High polarity; relies on ion-dipole interactions for dissolution.
Molecular Weight ~185.65 g/mol (Salt)Moderate size allows for solubility in lower alcohols.
pKa (Conjugate Acid) ~5.2 (Pyridine ring nitrogen)Salt is stable in acidic/neutral media; converts to free base in pH > 7.
Hygroscopicity HighTendency to absorb atmospheric water; requires desiccated storage to maintain weight accuracy.[2]
The Thermodynamic Mechanism

The dissolution of 4-Propionylpyridine HCl is governed by the competition between Lattice Energy (holding the crystal together) and Solvation Enthalpy (solvent-solute interaction).

  • In Water (High Solubility): Water has a high dielectric constant (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ). It effectively shields the electrostatic attraction between the pyridinium cation and chloride anion.[2] The hydration energy exceeds the lattice energy, resulting in rapid dissolution.[2]
    
  • In Organics (Variable Solubility):

    • Alcohols (MeOH, EtOH): Possess both polar -OH groups (solvating ions) and alkyl chains (interacting with the propionyl/pyridine ring).[2] Result: Soluble.

    • Chlorinated Solvents (DCM, Chloroform): The free base is soluble here, but the salt is generally insoluble or sparingly soluble due to the lack of hydrogen bond donors to stabilize the chloride ion.

    • Hydrocarbons (Hexane, Toluene):Insoluble. The solvent-solute interactions are too weak to overcome the ionic lattice energy.[2]

Part 2: Solubility Matrix (Water vs. Organic Solvents)

The following matrix categorizes solvent suitability for processing 4-Propionylpyridine HCl.

Table 2: Solubility Classification

Data represents standard behavior for pyridine hydrochloride salts.[2]

Solvent ClassSpecific SolventSolubility StatusApplication Context
Aqueous Water (pH < 7)Very High (>100 mg/mL)Formulation, aqueous extraction.[1]
Lower Alcohols MethanolHigh Dissolution for reactions; transfer solvent.
EthanolModerate/High Primary Recrystallization Solvent.
Isopropanol (IPA)Moderate Good for controlled crystallization (cooling).
Polar Aprotic DMSO, DMFHigh Reaction solvent (nucleophilic substitutions).[2] Difficult to remove.
AcetoneLow/Sparingly Potential anti-solvent.
Chlorinated Dichloromethane (DCM)Very Low Precipitation Medium. Used to crash out the salt from free-base reactions.[2]
Ethers Diethyl Ether, MTBEInsoluble Ideal Anti-solvent. Used to maximize yield during filtration.
Hydrocarbons Hexane, HeptaneInsoluble Washing solvent to remove non-polar impurities.[2][3]

Part 3: Experimental Protocols

As specific batch-to-batch solubility can vary based on polymorphs and particle size, empirical determination is required for GMP processes.[1][2]

Protocol A: Gravimetric Solubility Determination (Saturation Shake-Flask)

Use this protocol to generate precise solubility curves (mg/mL).[1]

Reagents: 4-Propionylpyridine HCl (Dry), Test Solvent (HPLC Grade). Equipment: Temperature-controlled shaker, 0.45 µm syringe filters, Analytical Balance.

  • Preparation: Add excess solid (~500 mg) to 2 mL of solvent in a glass vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

    • Checkpoint: Ensure solid remains visible.[1] If all solid dissolves, add more.[2][3]

  • Filtration: Stop agitation. Allow settling for 1 hour. Filter the supernatant using a pre-warmed 0.45 µm PTFE filter (to prevent precipitation in the filter).[2]

  • Quantification:

    • Pipette exactly 1.0 mL of filtrate into a pre-weighed tare vessel.

    • Evaporate solvent under vacuum/nitrogen stream.[1][2]

    • Weigh the residue.[1][2]

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

Standard Operating Procedure for purifying crude 4-Propionylpyridine HCl.[1][2]

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (or Isopropanol).[1][2]

  • Filtration: Hot filter to remove insoluble mechanical impurities (dust/silica).[1][2]

  • Nucleation: Allow solution to cool to room temperature slowly.

  • Anti-Solvent Addition: If crystallization is poor, add Diethyl Ether or MTBE dropwise until persistent turbidity is observed.[1][2]

  • Crystallization: Cool to 0-4°C for 2 hours.

  • Isolation: Filter precipitate, wash with cold Ether, and dry under vacuum over

    
     (due to hygroscopicity).
    

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection during the workup of 4-Propionylpyridine HCl.

SolubilityLogic Start Start: 4-Propionylpyridine HCl (Crude Solid) CheckPolarity Is the solvent polar? Start->CheckPolarity Goal Goal: Application Water Water / Buffer Water->Goal Dissolves: Use for Formulation / Analysis Alcohol Ethanol / Methanol Alcohol->Goal Dissolves: Use for Recrystallization (Hot) DCM DCM / Chloroform DCM->Goal Insoluble: Use for Precipitation Workup Ether Diethyl Ether / Hexane Ether->Goal Insoluble: Use for Washing / Anti-solvent CheckPolarity->Ether No (Non-polar) CheckProtic Is it Protic (H-Bond Donor)? CheckPolarity->CheckProtic Yes CheckProtic->Water Yes (Inorganic) CheckProtic->Alcohol Yes (Organic) CheckProtic->DCM No (Aprotic)

Figure 1: Solvent Selection Decision Tree.[1][3] Green/Blue nodes indicate solubility; Red nodes indicate insolubility useful for precipitation.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74343, 1-(4-Pyridinyl)-1-propanone.[1] Retrieved from [Link][1]

  • Mettler Toledo. Recrystallization Guide: Solvents and Anti-Solvents.[1] Retrieved from [Link]

  • University of Calgary. Solubility of Organic Compounds: Principles of Polarity and Ionic Interactions.[1] Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability of Ethyl 4-Pyridyl Ketone Hydrochloride

Executive Summary Ethyl 4-pyridyl ketone hydrochloride (1-(4-pyridinyl)-1-propanone HCl) serves as a critical heterocyclic building block in the synthesis of pharmaceutical intermediates, particularly for kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-pyridyl ketone hydrochloride (1-(4-pyridinyl)-1-propanone HCl) serves as a critical heterocyclic building block in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and neurological agents.[1] Its thermodynamic stability is governed by the interplay between the electron-deficient pyridine ring and the reactive carbonyl center.[1]

This guide provides a comprehensive analysis of the compound's physicochemical properties, degradation mechanisms, and stability-indicating protocols. The hydrochloride salt form significantly elevates the melting point and thermal stability compared to the free base, yet introduces susceptibility to hygroscopic degradation and dehydrohalogenation under thermal stress.

Chemical Identity & Physicochemical Baseline[1][2][3][4][5]

Understanding the fundamental properties of the salt is a prerequisite for interpreting stability data.[1] The hydrochloride salt stabilizes the volatile free base (a liquid/low-melting solid) into a crystalline solid.[1]

PropertySpecification / Data
IUPAC Name 1-(4-Pyridinyl)-1-propanone hydrochloride
Common Name Ethyl 4-pyridyl ketone HCl; 4-Propionylpyridine HCl
CAS Number 1122-96-9 (Free Base); Salt form often referenced as HCl of 1122-96-9
Molecular Formula C₈H₉NO[1][2][3] · HCl
Molecular Weight 185.65 g/mol (Salt); 149.19 g/mol (Base)
Melting Point 165–175°C (Decomposes) (Estimated based on 4-acetylpyridine HCl homolog)
pKa (Pyridine N) ~5.2 (Conjugate acid pKa)
Appearance White to off-white crystalline powder
Solubility Highly soluble in water, methanol; sparingly soluble in non-polar solvents.[3]

Expert Insight: The free base, ethyl 4-pyridyl ketone, is prone to oxidation and volatility. Conversion to the hydrochloride salt protonates the pyridine nitrogen, reducing volatility and increasing the lattice energy, which directly correlates to improved thermal stability.

Thermodynamic Stability Profile

Solid-State Stability

The solid-state stability of ethyl 4-pyridyl ketone HCl is defined by two primary failure modes: hygroscopicity and thermal dehydrohalogenation .[1]

  • Hygroscopicity: Like many pyridinium salts, this compound is hygroscopic. Moisture uptake disrupts the crystal lattice, leading to "caking" and creating a localized aqueous environment that catalyzes hydrolysis or condensation reactions.

  • Thermal Stress: Upon heating beyond 150°C, the salt undergoes dissociation. The lattice breaks down, releasing gaseous HCl and reverting to the free base, which then rapidly degrades via oxidation or polymerization.

Solution-State Stability

In solution, stability is pH-dependent.[1]

  • Acidic pH (< 4.0): The compound is most stable. The protonated nitrogen exerts a strong electron-withdrawing effect, deactivating the ring towards electrophilic attack but activating the carbonyl carbon.[1]

  • Neutral/Basic pH (> 6.0): Deprotonation yields the free base.[1] The "ethyl" group adjacent to the carbonyl allows for enolization.[1] In the presence of base, aldol-like self-condensation is a primary degradation pathway, forming dimers or polymers.[1]

Degradation Mechanisms[1][7]

The degradation of ethyl 4-pyridyl ketone HCl follows specific mechanistic pathways. Understanding these allows for the selection of appropriate storage conditions.

Primary Degradation Pathways[1]
  • Dehydrohalogenation: Loss of HCl gas under high heat.[1]

  • N-Oxidation: The free pyridine nitrogen (if deprotonated) reacts with atmospheric oxygen to form the N-oxide.[1]

  • Condensation: The

    
    -protons on the ethyl group are acidic.[1] Base-catalyzed abstraction leads to enolate formation, which attacks another ketone molecule (Self-Aldol Condensation).[1]
    
Visualization: Degradation Logic

DegradationPathways Salt Ethyl 4-pyridyl ketone HCl (Stable Solid) FreeBase Free Base (Volatile Liquid/Solid) Salt->FreeBase Heat (>160°C) or Base (pH > 6) HCl HCl (Gas) Salt->HCl Dissociation Enolate Enolate Intermediate FreeBase->Enolate Base/Tautomerization NOxide N-Oxide Derivative FreeBase->NOxide Oxidation (O2) Dimer Condensation Dimer (Impurity) Enolate->Dimer Self-Condensation

Figure 1: Mechanistic pathway showing the transition from the stable salt form to reactive intermediates and degradation products.

Experimental Protocols for Stability Assessment

To validate the stability of a specific batch, the following "Stress Testing" (Forced Degradation) protocol is recommended. This aligns with ICH Q1A(R2) guidelines.

Analytical Method: HPLC-UV
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (Pyridine ring absorption).[1]

Stress Conditions & Sampling
Stress TypeConditionDurationExpected Outcome
Thermal 60°C (Solid State)7 DaysMinimal degradation (< 0.5%) if dry.[1]
Hydrolytic (Acid) 0.1 N HCl, 60°C24 HoursStable.
Hydrolytic (Base) 0.1 N NaOH, RT4 HoursRapid degradation (Condensation/Dimerization).
Oxidative 3% H₂O₂, RT24 HoursFormation of N-oxide impurity.[1]
Visualization: Stability Workflow

StabilityWorkflow Start Sample Preparation (Ethyl 4-pyridyl ketone HCl) Stress Apply Stress Conditions (Heat, pH, Oxidation) Start->Stress Quench Neutralization/Quenching Stress->Quench Analysis HPLC-UV Analysis (Gradient Elution) Quench->Analysis Data Data Processing (% Recovery, Impurity Profiling) Analysis->Data

Figure 2: Workflow for conducting forced degradation studies to establish the stability profile.

Storage & Handling Recommendations

Based on the thermodynamic profile, strict adherence to these handling protocols is required to maintain purity >98%.

  • Moisture Control: Store in a tightly sealed container with a desiccant (Silica gel or molecular sieves).[1] The salt is hygroscopic; moisture ingress will lower the melting point and accelerate degradation.

  • Temperature: Store at 2–8°C (Refrigerated) . While stable at room temperature for short periods, long-term storage benefits from reduced thermal energy to prevent slow dehydrohalogenation.[1]

  • Atmosphere: Blanket with Argon or Nitrogen .[1] This prevents oxidative degradation of any trace free base present in equilibrium.[1]

References

  • PubChem. (n.d.).[1][2][4] 1-(4-Pyridinyl)-1-propanone.[1][4][5] National Library of Medicine.[1] Retrieved from [Link]

  • Organic Syntheses. (1941).[1] 4-Ethylpyridine.[1][6] Org. Synth. 1941, 21, 119. (Provides context on pyridine alkylation and stability). Retrieved from [Link]

  • Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO). (Reference for pyridine nitrogen pKa).[7] Retrieved from [Link]

Sources

Exploratory

pKa Values and Acidity Constants of 1-(Pyridin-4-yl)propan-1-one Derivatives: A Guide to Determination and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the behavior of a molecule in va...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the behavior of a molecule in various chemical and biological environments. For ionizable drug candidates, the pKa value is a critical determinant of pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, and target binding. This guide provides an in-depth exploration of the pKa values of 1-(pyridin-4-yl)propan-1-one derivatives, a scaffold of interest in medicinal chemistry. We will delve into the theoretical underpinnings of pyridine basicity, the influence of the 4-propanoyl substituent and other molecular modifications, and provide detailed, field-proven protocols for both experimental determination and computational prediction of pKa. This document is intended to serve as a comprehensive resource for researchers in drug discovery and development, offering the technical accuracy and practical insights required to optimize molecular design and accelerate the progression of novel therapeutic agents.

The Critical Role of pKa in Drug Discovery

The journey of a drug molecule from administration to its site of action is a complex process governed by its physicochemical properties. Among these, the acid dissociation constant, or pKa, is paramount. The pKa value quantifies the tendency of a functional group to ionize at a given pH.[1] This is not merely an academic parameter; it has profound real-world consequences for a drug's performance.

Most drugs possess acidic or basic functional groups and exist as a mixture of ionized (charged) and unionized (neutral) species in physiological systems.[2] The Henderson-Hasselbalch equation dictates the ratio of these species at a specific pH. This ratio is critical because:

  • Absorption & Permeability: Cell membranes are lipid bilayers. Only the neutral, more lipophilic form of a drug can readily diffuse across these membranes.[2] The pKa value, therefore, helps predict the extent of absorption in different pH environments, such as the acidic stomach (pH ~1.5-3.5) versus the more neutral intestine (pH ~6.0-7.5).[1]

  • Solubility: The ionized form of a drug is generally more water-soluble than the neutral form. Aqueous solubility is essential for drug formulation and for dissolution in gastrointestinal fluids prior to absorption.

  • Distribution: The ionization state affects how a drug distributes into various tissues and compartments, including its ability to cross the blood-brain barrier.

  • Target Engagement: The interaction between a drug and its biological target (e.g., an enzyme or receptor) is often highly sensitive to the ionization state of both the drug and the target's binding site.

  • Excretion: The kidneys more efficiently excrete polar, ionized compounds.

Understanding and controlling the pKa is therefore a cornerstone of rational drug design, allowing medicinal chemists to fine-tune a molecule's properties to achieve the desired therapeutic profile.[3]

Theoretical Framework: Acidity of 1-(Pyridin-4-yl)propan-1-one Derivatives

The core structure, 1-(pyridin-4-yl)propan-1-one, features a pyridine ring, which is a weak base. The basicity arises from the lone pair of electrons on the nitrogen atom, which is available to accept a proton. The pKa of unsubstituted pyridine is approximately 5.2, corresponding to the pKa of its conjugate acid, the pyridinium ion.[4][5]

The introduction of the propan-1-one group at the 4-position significantly modulates this basicity. The carbonyl group (C=O) is a classic electron-withdrawing group (EWG) due to both induction (-I effect) and resonance (-M effect). It pulls electron density away from the pyridine ring, including from the nitrogen atom. This reduction in electron density on the nitrogen makes the lone pair less available for protonation, thereby decreasing the basicity of the molecule. Consequently, the pKa of 1-(pyridin-4-yl)propan-1-one is expected to be lower than that of unsubstituted pyridine.

Substituent Effects on the Pyridine Ring

Further derivatization of the pyridine ring will continue to alter the pKa. The Hammett equation provides a quantitative framework for this relationship, where substituents are characterized by their electronic-donating or withdrawing properties.[6]

  • Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or amino (-NH₂) groups increase the electron density on the nitrogen atom through inductive (+I) or resonance (+M) effects. This enhances basicity, leading to a higher pKa value.[4][7]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or additional carbonyl groups decrease the electron density on the nitrogen. This diminishes basicity, resulting in a lower pKa value.[4][6][7]

The logical relationship between substituent type and the resulting pKa is illustrated in the diagram below.

G subst Substituent at Ring Position edg Electron-Donating Group (EDG) (e.g., -CH₃, -OCH₃) ewg Electron-Withdrawing Group (EWG) (e.g., -Cl, -CN) increase Increases Electron Density edg->increase Inductive/Resonance Donation decrease Decreases Electron Density ewg->decrease Inductive/Resonance Withdrawal effect Electronic Effect on Pyridine Nitrogen pka_inc pKa Increases (More Basic) increase->pka_inc Stabilizes Conjugate Acid pka_dec pKa Decreases (Less Basic) decrease->pka_dec Destabilizes Conjugate Acid pka Effect on pKa (Basicity)

Caption: Protonation equilibrium of the parent compound.

Experimental Determination of pKa Values

While computational predictions are valuable, experimental determination remains the gold standard for accuracy. [1][3]The two most common and accessible methods are potentiometric titration and UV-Vis spectrophotometry.

Method 1: Potentiometric Titration

This classic method involves monitoring the pH of a solution of the compound as a titrant (a strong acid, for a basic analyte) is added incrementally. The pKa is determined from the resulting titration curve. [8] Causality Behind Experimental Choices:

  • Analyte Purity: The analyte must be pure (>98%) as impurities with their own pKa values will distort the titration curve and lead to erroneous results.

  • Solvent System: Water is the ideal solvent. However, for poorly soluble compounds, a co-solvent like methanol or DMSO is used. The pKa measured in a co-solvent system (pKas) will differ from the aqueous pKa. Extrapolating back to 0% co-solvent is necessary for a true aqueous pKa value. [9]* Titrant: A strong, monoprotic acid (e.g., HCl) is used to ensure a sharp and clear inflection point. Its concentration must be accurately standardized.

  • Ionic Strength: Maintained constant with an inert salt (e.g., KCl) to minimize activity coefficient fluctuations, ensuring the measured potential changes are solely due to changes in H⁺ concentration.

Step-by-Step Protocol:

  • Preparation:

    • Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01).

    • Prepare a solution of the 1-(pyridin-4-yl)propan-1-one derivative at a known concentration (e.g., 1-10 mM) in degassed, deionized water or an appropriate co-solvent.

    • Add an inert salt (e.g., KCl) to a final concentration of 0.1 M to maintain constant ionic strength.

  • Titration:

    • Place the solution in a thermostatted vessel and immerse the calibrated pH electrode and a magnetic stirrer.

    • Add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments using a burette or automated titrator.

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis).

    • The pKa is the pH at the half-equivalence point (the point where half of the base has been protonated).

    • This point can be identified as the flattest part of the buffer region or by calculating the first and second derivatives of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.

Method 2: UV-Vis Spectrophotometry

This method is applicable if the compound possesses a chromophore near the ionization site, leading to different UV-Vis absorption spectra for the protonated and deprotonated species. [10] Causality Behind Experimental Choices:

  • Chromophore Requirement: The electronic structure of the chromophore (in this case, the pyridinone system) must be altered upon protonation of the nitrogen, causing a measurable shift in the absorption spectrum (a change in λmax or molar absorptivity).

  • Buffer System: A series of buffers with precisely known pH values spanning the expected pKa (e.g., from pH 2 to 8) are required. Universal buffers (e.g., Britton-Robinson) are often used to cover a wide range with consistent ionic strength.

  • Wavelength Selection: The analysis is performed at a wavelength where the difference in absorbance between the ionized and unionized forms is maximal, ensuring the highest sensitivity.

Step-by-Step Protocol:

  • Preliminary Scans:

    • Prepare two solutions of the compound at the same concentration: one in a strongly acidic solution (e.g., 0.1 M HCl, pH 1) to obtain the spectrum of the fully protonated species (BH⁺), and one in a strongly basic solution (e.g., 0.1 M NaOH, pH 13) for the fully deprotonated species (B).

    • Record the full UV-Vis spectrum (e.g., 200-400 nm) for both solutions.

    • Identify an analytical wavelength (λan) where the absorbance difference between the two species is largest.

  • pH-Dependent Measurements:

    • Prepare a series of solutions of the compound, each at the same concentration but in different buffers of known pH, covering a range of ~2 pH units above and below the estimated pKa.

    • Measure the absorbance of each solution at the chosen analytical wavelength (λan).

  • Data Analysis:

    • Plot the measured absorbance (y-axis) against the buffer pH (x-axis). This should yield a sigmoidal curve. [10] * The pKa is the pH at the inflection point of this curve, which corresponds to the point where the absorbance is exactly halfway between the minimum (ABH⁺) and maximum (AB) values.

    • Alternatively, the pKa can be calculated for each pH point using the equation: pKa = pH + log[(A - AB) / (ABH⁺ - A)] The average of these calculated values gives the final pKa.

Computational pKa Prediction

In early-stage drug discovery, where hundreds of virtual compounds are designed, computational methods provide a rapid and cost-effective way to estimate pKa. [11]These in silico techniques can prioritize which derivatives to synthesize and test experimentally.

Methods range from empirical approaches based on the Hammett equation to more rigorous quantum mechanical (QM) calculations. [12][13]Density Functional Theory (DFT) combined with a continuum solvation model (like IEFPCM or SMD) can provide reasonably accurate predictions, often within 1 pKa unit of the experimental value. [12]The general workflow involves calculating the free energy change (ΔG) of the protonation reaction in solution and relating it back to the pKa.

Data Summary and Predicted Trends

CompoundSubstituent (R) at C2Electronic EffectPredicted pKa (Relative to Parent)Rationale
Pyridine (Reference)-H-~5.2Baseline basicity of the pyridine ring. [4]
1-(Pyridin-4-yl)propan-1-one (Parent)-HWithdrawing< 5.2 The 4-propanoyl group is an EWG, reducing nitrogen basicity. The experimental value for 4-acetylpyridine is 3.43. [14]
1-(2-Methyl-pyridin-4-yl)propan-1-one-CH₃Donating> Parent pKa The methyl group is an EDG, increasing electron density and basicity. [7]
1-(2-Chloro-pyridin-4-yl)propan-1-one-ClWithdrawing< Parent pKa Chlorine is an EWG (inductive effect), further reducing electron density and basicity. [4]
1-(2-Amino-pyridin-4-yl)propan-1-one-NH₂Donating> Parent pKa The amino group is a strong EDG, significantly increasing basicity.
1-(2-Cyano-pyridin-4-yl)propan-1-one-CNWithdrawing<< Parent pKa The cyano group is a very strong EWG, significantly reducing basicity. [6]

Note: The predicted pKa values are qualitative trends intended for illustrative purposes. Actual values must be confirmed by experimental determination.

General Experimental Workflow

The process of determining and utilizing pKa data in a drug discovery context follows a structured workflow.

G cluster_design Design & Synthesis cluster_exp Experimental Determination cluster_app Application & Iteration node1 Hypothesize Derivative (e.g., add EDG/EWG) node2 Computational Prediction (Optional Triage) node1->node2 node3 Synthesize & Purify Target Compound node2->node3 node4 Select Method (Potentiometry or Spectroscopy) node3->node4 node5 Execute Protocol (Titration / pH-Absorbance) node4->node5 node6 Analyze Data (Generate Curve, Calculate pKa) node5->node6 node7 Correlate pKa with ADMET Properties (Solubility, Permeability) node6->node7 node8 Refine Molecular Design (Structure-Property Relationship) node7->node8 node8->node1 Iterate Design Cycle

Caption: General workflow for pKa determination and application.

Conclusion

The pKa of 1-(pyridin-4-yl)propan-1-one and its derivatives is a critical parameter that must be carefully considered and optimized during the drug discovery process. The basicity of the core structure is primarily governed by the electron-withdrawing nature of the 4-propanoyl group, a property that can be systematically tuned by introducing additional electron-donating or -withdrawing substituents onto the pyridine ring. This guide has provided the theoretical foundation for understanding these relationships, along with robust, step-by-step protocols for the experimental determination of pKa via potentiometric and spectrophotometric methods. By integrating these experimental techniques with modern computational predictions, researchers can build a strong understanding of structure-ionization relationships, enabling the rational design of molecules with optimized pharmacokinetic profiles and ultimately, enhanced therapeutic potential.

References

  • Effect of Substituents On Basicity of Pyridine. (n.d.). Scribd. Retrieved February 19, 2026, from [Link]

  • Atalay, Y. (2019). Determination of the pK a values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications. Retrieved February 19, 2026, from [Link]

  • Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Acta Chimica Slovaca. Retrieved February 19, 2026, from [Link]

  • Jana, R., & Avramovska, B. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. Retrieved February 19, 2026, from [Link]

  • Khan, I., & Ali, S. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Soul. Retrieved February 19, 2026, from [Link]

  • Khan, I., & Ali, S. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc. Retrieved February 19, 2026, from [Link]

  • Sotelo, M., & O'Boyle, N. M. (2018). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Retrieved February 19, 2026, from [Link]

  • El-Deen, M. G., & El-Sayed, G. M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Medicinal and Chemical Sciences. Retrieved February 19, 2026, from [Link]

  • Rowan. (n.d.). Running Rowan's pKa Prediction Workflow. YouTube. Retrieved February 19, 2026, from [Link]

  • Manallack, D. T. (2008). Development of Methods for the Determination of pKa Values. PMC. Retrieved February 19, 2026, from [Link]

  • Pyridine pK a (THF) changes caused by substituent effects. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Substitution effects on neutral and protonated pyridine derivatives along the periodic table. (2013). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Basicity of substituted pyridines. (2016). Chemistry Stack Exchange. Retrieved February 19, 2026, from [Link]

  • Butin, O. A., & Baskin, I. I. (2023). Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. ChemRxiv. Retrieved February 19, 2026, from [Link]

  • Repositioning and Characterization of 1‑(Pyridin-4-yl)pyrrolidin-2- one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. (2021). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Schmitt, C., & Huhn, C. (2023). Determination of acidity constants of pyridines, imidazoles, and oximes by capillary electrophoresis. Electrophoresis. Retrieved February 19, 2026, from [Link]

  • 1-(pyridin-4-yl)propan-1-amine. (n.d.). PubChemLite. Retrieved February 19, 2026, from [Link]

  • 2-Amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one, (2R,3S)- Properties. (n.d.). EPA. Retrieved February 19, 2026, from [Link]

  • Synthesis, characterization, molecular structure, and computational studies on 4(1 H )-pyran-4-one and its derivatives. (n.d.). DSpace Repository. Retrieved February 19, 2026, from [Link]

  • Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. (2022). MDPI. Retrieved February 19, 2026, from [Link]

  • 1-pyridin-4-ylpropan-1-one. (n.d.). Stenutz. Retrieved February 19, 2026, from [Link]

  • Side-Chain Reactions of Substituted Pyridines. (n.d.). Pearson. Retrieved February 19, 2026, from [Link]

  • Effect of Substituted Pyridine Co-Ligands and (Diacetoxyiodo)benzene Oxidants on the Fe(III)-OIPh-Mediated Triphenylmethane Hydroxylation Reaction. (2022). PMC. Retrieved February 19, 2026, from [Link]

Sources

Foundational

Pyridine Ketone Derivatives: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists The Pyridine Ketone Scaffold: An Introduction to its Significance The pyridine ring is a fundamental heterocyclic motif, second only to piperidine in FDA-approved pharma...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists

The Pyridine Ketone Scaffold: An Introduction to its Significance

The pyridine ring is a fundamental heterocyclic motif, second only to piperidine in FDA-approved pharmaceuticals.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its miscibility with a wide range of solvents, make it a versatile building block.[3][4] When combined with a ketone functionality, the resulting pyridine ketone scaffold offers a rich platform for developing potent and selective therapeutic agents. The ketone group provides a key interaction point, acting as a hydrogen bond acceptor and a reactive handle for further chemical modification, while the pyridine core influences the molecule's overall physicochemical properties, such as solubility and metabolic stability.[][6] This combination has led to the discovery of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[7][8][9][10][11]

This guide will navigate the critical aspects of working with this scaffold, from rational synthesis to mechanistic evaluation, providing the technical depth required to accelerate drug discovery programs.

Synthetic Strategies: From Classical Methods to Modern Innovations

The synthesis of substituted pyridines is a well-established field, with several named reactions providing reliable access to the core structure. The choice of synthetic route is critical and is dictated by the desired substitution pattern and the need for scalability.

The Hantzsch Dihydropyridine Synthesis

One of the most classical and versatile methods is the Hantzsch synthesis. This one-pot multicomponent reaction combines an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine, which is subsequently aromatized to the desired pyridine.[12]

Causality Behind Experimental Choices:

  • Why a multicomponent reaction? This approach is highly efficient, building molecular complexity in a single step, which is advantageous for creating libraries of analogues for structure-activity relationship (SAR) studies.

  • The Oxidation Step: The initial product is a 1,4-dihydropyridine. Aromatization is essential for the stability and biological activity of the final compound. Mild oxidizing agents like nitric acid or simply exposure to air are often sufficient. The choice of oxidant depends on the sensitivity of other functional groups in the molecule.

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the β-ketoester (2.0 eq) in a suitable solvent, typically ethanol or acetic acid.

  • Ammonia Source: Add a source of ammonia, such as ammonium acetate or aqueous ammonia (1.1 eq).

  • Reflux: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation of Dihydropyridine: Upon completion, cool the reaction mixture to room temperature. The dihydropyridine product often precipitates and can be collected by filtration.

  • Aromatization: Dissolve the isolated dihydropyridine in glacial acetic acid. Add an oxidizing agent (e.g., sodium nitrite or chromium trioxide) portion-wise while monitoring the temperature.

  • Work-up and Purification: After the oxidation is complete, pour the mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Krohnke Pyridine Synthesis

The Krohnke synthesis is particularly useful for preparing 2,4,6-trisubstituted pyridines. It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a base.[12]

Expertise & Experience: The Krohnke synthesis offers a high degree of convergence, allowing complex fragments to be joined late in the synthetic sequence. This is a strategic advantage when dealing with precious or complex starting materials.

Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and initial screening of novel pyridine ketone derivatives.

G cluster_synthesis Synthesis Stage cluster_screening Biological Screening Stage S1 Selection of Synthesis Route (e.g., Hantzsch, Krohnke) S2 Reactant Preparation (Aldehyde, Ketone, Ammonia source) S1->S2 S3 Reaction & Aromatization S2->S3 S4 Purification & Characterization (NMR, MS, HPLC) S3->S4 B1 Primary Cytotoxicity Assay (e.g., MTT Assay) S4->B1 Library of Pure Compounds B2 Hit Identification (IC50 < Threshold) B1->B2 B2->S1 SAR Feedback Loop B3 Secondary Mechanistic Assays (e.g., Kinase, Tubulin) B2->B3 B4 Lead Compound Selection B3->B4

Caption: Generalized workflow from synthesis to lead selection.

Therapeutic Applications & Mechanisms of Action

Pyridine ketone derivatives have demonstrated efficacy across multiple therapeutic areas. Their mechanism of action is often tied to the inhibition of key enzymes involved in disease pathology.

Anticancer Activity

This is the most extensively studied application of pyridine ketones. Their antiproliferative effects are mediated through several distinct mechanisms.[1][2][9]

Microtubules are critical for cell division, making them an excellent target for anticancer drugs.[13] Certain diarylpyridine derivatives act as inhibitors of tubulin polymerization by binding to the colchicine site.[14][15] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14][15]

  • Trustworthiness: A self-validating system for identifying tubulin inhibitors involves a cascade of assays. Potent antiproliferative activity in a cell-based assay (like MTT) should be followed by a direct, cell-free tubulin polymerization assay to confirm the mechanism. This two-tiered approach ensures that the observed cytotoxicity is indeed due to the intended mechanism.

One study reported a series of diarylpyridines where compound 10t showed remarkable antiproliferative activity against HeLa, MCF-7, and SGC-7901 cancer cell lines with sub-micromolar IC50 values.[14] This activity was directly correlated with its ability to inhibit tubulin polymerization, cause G2/M phase cell cycle arrest, and induce apoptosis.[14] Another compound, 8d , structurally related to the antimitotic agent ABT-751, also showed potent cytotoxicity and tubulin inhibition.[16]

  • Reagents: Tubulin ( >99% pure), polymerization buffer (e.g., G-PEM buffer containing GTP), test compounds, and control compounds (Paclitaxel as a promoter, Colchicine as an inhibitor).

  • Assay Setup: The assay is performed in a 96-well plate format using a temperature-controlled spectrophotometer.

  • Procedure: a. Add polymerization buffer to each well. b. Add the test compound (dissolved in DMSO, final concentration typically 1-10 µM) or control to the appropriate wells. c. Pre-incubate the plate at 37 °C for 5 minutes. d. Initiate the reaction by adding ice-cold tubulin solution to each well. e. Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes at 37 °C.

  • Data Analysis: An increase in absorbance indicates tubulin polymerization. Inhibitors will show a reduced rate and extent of absorbance increase compared to the DMSO control. Calculate the percent inhibition relative to the control.

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[17] Pyridine ketone derivatives have been successfully developed as inhibitors of various kinases, including PIM-1, Epidermal Growth Factor Receptor (EGFR), and Receptor Interacting Protein 1 (RIP1).[18][19][20][21]

For instance, a series of novel pyridine compounds were designed as PIM-1 kinase inhibitors.[19] Compound 12 from this series exhibited a potent IC50 value of 0.5 µM against the MCF-7 breast cancer cell line and was shown to induce apoptosis and arrest the cell cycle in the S-phase.[19] Molecular docking studies often reveal that the pyridine nitrogen and ketone oxygen are key to anchoring the inhibitor in the ATP-binding pocket of the kinase, forming critical hydrogen bonds with hinge region residues.[15][18]

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS ATP -> ADP PyridineKetone Pyridine Ketone Inhibitor PyridineKetone->Receptor Binds ATP Pocket RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Inhibition of a typical RTK signaling pathway.

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases. Pyridine ketone derivatives have shown significant anti-inflammatory effects. Some 3-hydroxy-pyridine-4-one derivatives, for example, are believed to exert their anti-inflammatory effects through iron chelation.[8] Key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent, and sequestering iron can inhibit their activity.[8] In studies using carrageenan-induced paw edema in rats, certain pyridine-4-one derivatives showed anti-inflammatory effects comparable to the standard drug indomethacin.[8]

Antimicrobial and Antiviral Activity

The pyridine nucleus is a "privileged structure" in the development of antimicrobial and antiviral agents.[7][10][11] Its presence can improve water solubility and provide specific interactions with microbial targets.[7][11] Pyridine ketone derivatives have demonstrated activity against a range of pathogens, including bacteria like E. coli and S. aureus, and fungi such as A. oryzae.[7] The mechanism often involves targeting essential microbial enzymes or disrupting cell membrane integrity. Additionally, some pyridine derivatives have been investigated for their antiviral properties, including activity against influenza and hepatitis C virus (HCV) replication.[]

Structure-Activity Relationship (SAR) Insights

Systematic analysis of SAR is the cornerstone of rational drug design. For pyridine ketone derivatives, several key trends have emerged.

A recent review analyzing antiproliferative activity found that the presence and position of certain functional groups significantly impact efficacy.[1][2]

  • Enhancing Groups: Electron-donating groups like methoxy (-OMe) and hydroxyl (-OH), as well as hydrogen-bonding groups like amino (-NH2) and carbonyl (-C=O), generally enhance antiproliferative activity.[1][2][22] These groups likely improve binding affinity to biological targets through favorable electronic and hydrogen-bonding interactions.

  • Detrimental Groups: Conversely, the inclusion of halogen atoms or other bulky groups often leads to a decrease in activity.[1][2] This could be due to steric hindrance at the binding site or unfavorable alterations to the molecule's electronic properties.

The table below summarizes the activity of representative pyridine ketone derivatives against various cancer cell lines.

Compound IDCore StructureSubstituentsTarget Cell LineIC50 (µM)Reference
9a PyridineVariesMCF-720
11 2,5-DiketopiperazineNaphthalen-1-ylmethylene, 2-methoxybenzylideneHela0.7[23]
12 CyanopyridineVariesMCF-70.5[19]
10t DiarylpyridineIndole groupHeLa0.19-0.33[14]
VI TrimethoxypyridineVariesHepG-23.25[15]
8d 2-AnilinopyridineVariesHCT-1160.52[16]

Pharmacokinetic and Toxicological Profile

A compound's success as a drug is not solely dependent on its potency but also on its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. While pyridine itself can be toxic at high doses, its derivatives can be engineered for safety.[24]

  • Absorption: Pyridine is generally well-absorbed orally.[25] The lipophilicity of derivatives, often predicted by in silico methods, is a key factor governing absorption.[18]

  • Metabolism: The pyridine ring is susceptible to oxidation, and the overall metabolic profile will depend heavily on the nature and position of its substituents.

  • Toxicity: In silico studies and preliminary in vitro assays are crucial for early identification of potential toxicities. For example, some studies have shown that while designed to be non-carcinogenic, certain derivatives may induce other adverse effects.[26] A critical step in early development is to assess cytotoxicity on non-cancerous cell lines to determine a therapeutic window, as was done for compound 9a , which showed less toxicity on non-tumorigenic MCF-12a cells.

Future Perspectives and Conclusion

The pyridine ketone scaffold remains an exceptionally fertile ground for medicinal chemistry. Its synthetic tractability and proven record across a spectrum of biological targets ensure its continued relevance. Future efforts should focus on:

  • Improving Selectivity: Particularly for kinase inhibitors, achieving selectivity against a specific kinase over others is crucial to minimize off-target effects.

  • Exploring New Targets: While anticancer and anti-inflammatory applications are well-documented, the potential of these derivatives against neurodegenerative diseases (e.g., as cholinesterase inhibitors) and metabolic disorders is an emerging area.[27][28]

  • Leveraging Computational Chemistry: The use of molecular docking and molecular dynamics simulations can provide deeper insights into binding modes and help rationalize SAR, guiding the design of more potent and selective next-generation compounds.[15][18][26]

References

  • Al-Suwaidan, I. A., et al. (2016).
  • Caproiu, M. T., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

  • Asadipour, A., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. National Institutes of Health. [Link]

  • Liu, X., et al. (2023).
  • Kaur, M., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review.
  • Unknown Authors. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]

  • Unknown Author. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

  • Unknown Authors. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Academia.edu. [Link]

  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. [Link]

  • El-Naggar, A. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

  • Unknown Authors. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. ResearchGate. [Link]

  • Unknown Authors. (n.d.). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate. [Link]

  • Caproiu, M. T., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed. [Link]

  • Unknown Authors. (n.d.). Synthesis of pyridine‐based α,β‐unsaturated ketones. ResearchGate. [Link]

  • Gomaa, A. M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]

  • Aly, H. M., et al. (2024). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC. [Link]

  • Oprica, L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Institutes of Health. [Link]

  • Zhang, Z., et al. (2022). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. National Institutes of Health. [Link]

  • Oprica, L., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]

  • Ali, O. M., et al. (2021). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. RSC Publishing. [Link]

  • Kumar, V., et al. (2021).
  • Oprica, L., et al. (2025). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]

  • Jagadeesh, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. National Institutes of Health. [Link]

  • Elmeligie, S., et al. (2017). New 3-Substituted-2-(4-hydroxyanilino)pyridine Derivatives: Synthesis, Antitumor Activity, and Tubulin Polymerization Inhibition. PubMed. [Link]

  • Yergaliyeva, A. A., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines.
  • Al-Warhi, T., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. National Institutes of Health. [Link]

  • Al-Warhi, T., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. [Link]

  • Unknown Authors. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar. [Link]

  • Unknown Authors. (n.d.). Recent Developments in the Synthesis and Applications of Pyridines. Elsevier. [Link]

  • Sahoo, S., et al. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line.
  • Unknown Authors. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]

  • Unknown Author. (n.d.). A Brief View on Pyridine Compounds. Open Access Journals. [Link]

  • Unknown Authors. (n.d.). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. ResearchGate. [Link]

  • Unknown Authors. (2021). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris. [Link]

  • Singh, S., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. [Link]

  • Avasthi, P., et al. (2023). A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. IJSDR. [Link]

  • Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]

  • Peng, B., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. Journal of Medicinal Chemistry. [Link]

  • Di Martino, R. M. C., et al. (2017).
  • Unknown Author. (n.d.). Toxicological Profile for Pyridine. National Institutes of Health. [Link]

  • Unknown Authors. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. [Link]

  • Unknown Authors. (n.d.). Pyridine – Knowledge and References. Taylor & Francis. [Link]

  • Unknown Authors. (n.d.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. [Link]

  • Unknown Authors. (n.d.).

Sources

Exploratory

A Guide to the Crystal Structure Analysis of 1-(pyridin-4-yl)propan-1-one hydrochloride: A Hypothetical Case Study

A Note on the Subject: As of the latest literature surveys, a definitive, publicly accessible single-crystal X-ray structure of 1-(pyridin-4-yl)propan-1-one hydrochloride has not been reported. This guide is therefore pr...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject: As of the latest literature surveys, a definitive, publicly accessible single-crystal X-ray structure of 1-(pyridin-4-yl)propan-1-one hydrochloride has not been reported. This guide is therefore presented as a comprehensive, hypothetical case study. It outlines the state-of-the-art experimental and computational workflow that a senior application scientist would employ to determine and analyze this structure. By grounding our discussion in the established principles of crystallography and referencing analogous molecular structures, we provide a robust framework for researchers in drug development and materials science.

Introduction: The Significance of Crystalline Form in Pharmaceutical Science

In the realm of drug development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. The crystal structure of an API dictates its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For a molecule like 1-(pyridin-4-yl)propan-1-one, a key intermediate in the synthesis of various pharmaceutical agents, understanding its three-dimensional structure as a hydrochloride salt is crucial for quality control, formulation development, and intellectual property protection.

The hydrochloride salt is of particular interest as protonation of the pyridine nitrogen is a common strategy to enhance the solubility and stability of basic drug candidates. The resulting pyridinium cation introduces a strong hydrogen bond donor, which is expected to dominate the crystal packing through interactions with the chloride counter-ion. This guide will walk through the entire process of elucidating these structural details, from crystal growth to the final analysis of intermolecular interactions.

Experimental Workflow: From Powder to Structure

The journey to a crystal structure begins with the synthesis and crystallization of high-quality single crystals. The overall workflow is a multi-step process requiring meticulous attention to detail.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of 1-(pyridin-4-yl) propan-1-one hydrochloride Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification Characterization Initial Characterization (NMR, MS, IR) Purification->Characterization Screening Crystallization Screening (Vapor diffusion, Evaporation) Characterization->Screening Optimization Optimization of Crystal Growth Screening->Optimization Harvesting Crystal Harvesting & Mounting Optimization->Harvesting Data_Collection Single-Crystal X-ray Data Collection Harvesting->Data_Collection Data_Processing Data Integration & Reduction Data_Collection->Data_Processing Solution Structure Solution (e.g., SHELXT) Data_Processing->Solution Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Validation Structure Validation (checkCIF) Refinement->Validation Final_Analysis Final Structural Analysis

Caption: The experimental workflow for crystal structure determination.

Synthesis and Purification

The synthesis of 1-(pyridin-4-yl)propan-1-one hydrochloride would typically involve the reaction of isonicotinonitrile with ethylmagnesium bromide followed by acidic workup, or the Friedel-Crafts acylation of pyridine with propionyl chloride in the presence of a Lewis acid, followed by treatment with hydrochloric acid. The crude product must be purified to a high degree (>99%) to ensure that impurities are not incorporated into the crystal lattice.

Protocol for Purification:

  • Initial Purification: The crude product would be purified by column chromatography on silica gel.

  • Recrystallization for Purity: Further purification would be achieved by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield a crystalline powder.

  • Purity Confirmation: The purity of the bulk material should be confirmed by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Single Crystal Growth

Growing single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to obtain a single, well-ordered crystal with dimensions of approximately 0.1-0.3 mm in all directions.

Protocol for Crystal Growth:

  • Solvent Screening: A small amount of the purified compound is dissolved in a variety of solvents (e.g., methanol, ethanol, acetonitrile, water, and mixtures thereof) to assess solubility.

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial. The slow evaporation of the solvent can lead to the formation of single crystals.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound solution reduces its solubility, promoting crystallization. Both hanging drop and sitting drop variations are commonly used.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The diffraction pattern produced by the crystal is recorded on a detector.

Data Collection Protocol:

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a cryoloop.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A modern diffractometer equipped with a high-intensity X-ray source (e.g., a microfocus sealed tube or a rotating anode) and a sensitive detector (e.g., a CCD or CMOS detector) is used. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. This step is typically performed using software provided with the diffractometer.

Structure Solution, Refinement, and Validation

The processed diffraction data is used to solve and refine the crystal structure. This process involves determining the positions of the atoms in the unit cell and refining their parameters to achieve the best fit with the experimental data.

structure_solution_refinement Data Processed Diffraction Data (h, k, l, I, σ(I)) Space_Group Space Group Determination Data->Space_Group Initial_Model Structure Solution (Direct Methods or Patterson) Initial Atomic Positions Space_Group->Initial_Model Refinement_Cycle Least-Squares Refinement: - Atomic Coordinates - Anisotropic Displacement Parameters Initial_Model->Refinement_Cycle Difference_Map Difference Fourier Map (Locate Missing Atoms, e.g., H) Refinement_Cycle->Difference_Map Validation Convergence? Refinement_Cycle->Validation Difference_Map->Refinement_Cycle Validation->Refinement_Cycle No Final_Model Final Structural Model (CIF File) Validation->Final_Model Yes

Caption: The iterative process of structure solution and refinement.

Structure Solution

The initial step is to determine the arrangement of atoms in the unit cell. For small molecules, this is typically achieved using direct methods. Programs like SHELXT are widely used for this purpose.[1]

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization procedure. This iterative process refines the atomic coordinates, and their anisotropic displacement parameters. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints. SHELXL is a standard program for structure refinement.[1]

Structure Validation

The final refined structure must be validated to ensure its quality and correctness. This is done using software like PLATON or the IUCr's checkCIF service. This process checks for inconsistencies, missed symmetry, and other potential errors.

Analysis of the Hypothetical Crystal Structure

While the actual crystal structure is not available, we can predict key structural features based on the known chemistry of pyridinium compounds and by drawing analogies with structurally related molecules for which crystallographic data exists, such as (E)-1-(pyridin-4-yl)propan-1-one O-tosyl oxime.[2]

Molecular Conformation

The 1-(pyridin-4-yl)propan-1-one cation is expected to exhibit a non-planar conformation. The propan-1-one side chain will likely be twisted relative to the plane of the pyridinium ring to minimize steric hindrance. The degree of this twist, defined by the C-C-C-C torsion angle, will be a key conformational parameter.

Hydrogen Bonding and Intermolecular Interactions

The dominant intermolecular interaction in the crystal lattice of 1-(pyridin-4-yl)propan-1-one hydrochloride will undoubtedly be the hydrogen bond between the pyridinium N-H group and the chloride anion (N-H···Cl). This strong interaction is expected to be a primary determinant of the crystal packing. Additional, weaker C-H···O and C-H···Cl hydrogen bonds may also be present, further stabilizing the three-dimensional network. The analysis of these interactions is crucial for understanding the stability and physical properties of the crystalline solid.

Crystal Packing

The arrangement of the molecules in the crystal lattice, or crystal packing, will be a consequence of the interplay between the various intermolecular interactions. It is likely that the pyridinium cations and chloride anions will form a network of hydrogen-bonded chains or sheets. The specific packing motif will determine the density and mechanical properties of the crystal.

Data Presentation

The final crystallographic data would be summarized in a series of tables for clear and concise presentation.

Table 1: Crystal Data and Structure Refinement for Hypothetical 1-(pyridin-4-yl)propan-1-one hydrochloride.

ParameterValue
Empirical formulaC₈H₁₀ClNO
Formula weight171.62
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemHypothetical: Monoclinic
Space groupHypothetical: P2₁/c
Unit cell dimensionsa = x Å, α = 90°
b = y Å, β = z°
c = w Å, γ = 90°
VolumeV ų
Z4
Density (calculated)ρ g/cm³
Absorption coefficientμ mm⁻¹
F(000)360
Crystal sizea x b x c mm³
Theta range for data collectionto °
Index ranges-h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collectedN_coll
Independent reflectionsN_indep [R(int) = R]
Completeness to theta = °%
Absorption correctionSemi-empirical from equivalents
Max. and min. transmissionT_max and T_min
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersd / r / p
Goodness-of-fit on F²S
Final R indices [I>2sigma(I)]R₁ = R, wR₂ = wR
R indices (all data)R₁ = R, wR₂ = wR
Largest diff. peak and holee⁻.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) for Hypothetical 1-(pyridin-4-yl)propan-1-one hydrochloride.

BondLength (Å)AngleDegrees (°)
N(1)-C(1)xC(1)-N(1)-C(5)y
C(6)-C(7)xN(1)-C(1)-C(2)y
C(7)=O(1)xC(3)-C(4)-C(6)y
C(7)-C(8)xC(4)-C(6)-C(7)y
O(1)-C(7)-C(6)y

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the methodologies required for the crystal structure analysis of 1-(pyridin-4-yl)propan-1-one hydrochloride. Although a definitive structure is not yet available, the outlined hypothetical case study serves as a detailed roadmap for researchers in the field. The determination of this crystal structure would provide invaluable insights into the solid-state properties of this important pharmaceutical intermediate. Future work should focus on the successful crystallization of this compound and the application of the analytical techniques described herein. Furthermore, computational methods, such as crystal structure prediction, could be employed to explore the potential polymorphic landscape of this compound, providing a more complete understanding of its solid-state behavior.

References

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Eitel, M., Schollmeyer, D., & Koch, P. (2017). (E)-1-(Pyridin-4-yl)propan-1-one O-tosyl oxime. IUCrData, 2(11), x171602. [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

Sources

Foundational

Definitive Guide to IUPAC Nomenclature for 4-Propionylpyridine Salts

The following technical guide is structured to provide a rigorous, self-validating framework for the nomenclature of 4-propionylpyridine salts, adhering to IUPAC 2013 recommendations (Blue Book P-70 to P-73) and FDA/regu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous, self-validating framework for the nomenclature of 4-propionylpyridine salts, adhering to IUPAC 2013 recommendations (Blue Book P-70 to P-73) and FDA/regulatory standards.

Executive Summary

Precise nomenclature is the bedrock of chemical patent validity and regulatory compliance. For 4-propionylpyridine (1-(pyridin-4-yl)propan-1-one), ambiguity arises when distinguishing between acid addition salts (protonation) and quaternary ammonium salts (alkylation).

This guide delineates the hierarchy of IUPAC rules governing these species, establishing a logic-based protocol for deriving the Preferred IUPAC Name (PIN) . It further integrates these rules with FDA "Salt Policy" directives, ensuring that researchers bridge the gap between bench chemistry and clinical development.

Part 1: Structural Deconstruction & The Neutral Parent

Before naming the salt, one must rigorously define the neutral parent. The historical name "4-propionylpyridine" is a semi-systematic retained name. However, current IUPAC rules (P-64.2.2.[1]1) prioritize the principal functional group (ketone) over the heterocyclic ring when constructing the PIN.[1]

The Neutral Molecule[2]
  • Structure: A pyridine ring substituted at the 4-position with a propanoyl group.

  • IUPAC PIN: 1-(Pyridin-4-yl)propan-1-one [1]

  • Logic: The ketone (=O) is the principal characteristic group. The three-carbon chain (propane) is the parent structure.[1] The pyridine ring is treated as a substituent (pyridin-4-yl).[1]

Nomenclature TypeNameStatus
IUPAC PIN 1-(Pyridin-4-yl)propan-1-one Preferred
Retained / Trivial4-PropionylpyridineAcceptable (General Use)
CAS Index Name1-Propanone, 1-(4-pyridinyl)-Database Indexing

Part 2: Nomenclature of Acid Addition Salts (Protonation)

When 4-propionylpyridine reacts with a Brønsted acid (e.g., HCl), the pyridine nitrogen is protonated.[1] IUPAC provides two distinct methods for naming these salts: Functional Class Nomenclature and Substitutive (Cation-Based) Nomenclature .[1]

Method A: Functional Class (Common Usage)

This method cites the name of the neutral base followed by the name of the anion.

  • Syntax: [Base Name] [Acid Name + "ide" replaced by "hydrochloride/hydrobromide"]

  • Result: 1-(Pyridin-4-yl)propan-1-one hydrochloride [1][2]

  • Application: Widely used in Certificates of Analysis (CoA) and commercial catalogs.

Method B: Substitutive Nomenclature (The Rigorous PIN)

According to IUPAC P-73.1 and P-70.2, cations are senior to neutral parents .[1] Therefore, the rigorous systematic name treats the protonated pyridine ring as the parent structure.

  • Parent Cation: Pyridinium (P-73.1.1.1).[1]

  • Substituent: The CH3-CH2-C(=O)- group is named propanoyl .[1]

  • Numbering: The nitrogen is position 1.[3] The substituent is at position 4.[4]

  • Result: 4-Propanoylpyridin-1-ium chloride [1]

Decision Matrix: Which Name to Use?
  • Use Method A (Base + HCl) for: Inventory, logistics, and general laboratory labeling.

  • Use Method B (Pyridinium) for: Patent claims, rigorous structural elucidation sections, and defining novel salts where the stoichiometry is non-standard.

Part 3: Nomenclature of Quaternary Salts (Alkylation)

Quaternary salts arise from N-alkylation (e.g., reaction with methyl iodide).[1] Unlike acid salts, these cannot be named as "hydrochlorides." They must be named as substituted pyridinium cations.

The Naming Protocol
  • Identify the Parent Cation: Pyridinium.[3][5][6]

  • Identify N-Substituent: Cited as a prefix with position locant '1'.

  • Identify C-Substituent: The propanoyl group at position 4.

  • Alphabetize: "Methyl" vs. "Propanoyl" (M comes before P).

  • Construct Name: 1-Methyl-4-propanoylpyridin-1-ium iodide

Part 4: Logical Workflow & Visualization

The following diagram illustrates the decision logic for naming these salts, ensuring no confusion between protonated and alkylated species.

NamingLogic Start Target Molecule: 4-Propionylpyridine Salts ReactionType Identify Reaction Type Start->ReactionType AcidRxn Acid Addition (Protonation H+) ReactionType->AcidRxn + HX (HCl, HBr) AlkylRxn Quaternization (Alkylation R+) ReactionType->AlkylRxn + RX (MeI, EtBr) AcidChoice Intended Use Case? AcidRxn->AcidChoice QuatName Mandatory Cation Name: 1-alkyl-4-propanoylpyridin-1-ium halide AlkylRxn->QuatName CommName General/Commercial: 1-(pyridin-4-yl)propan-1-one hydrochloride AcidChoice->CommName Logistics/Inventory SysName Rigorous PIN (Cation): 4-propanoylpyridin-1-ium chloride AcidChoice->SysName Patents/Publications

Figure 1: Decision tree for selecting the correct IUPAC nomenclature based on chemical modification (protonation vs. alkylation).

Part 5: Analytical Verification Protocol

Trustworthiness in nomenclature requires experimental verification. You cannot correctly name a salt if you cannot distinguish a salt from a cocrystal or a free base.

Self-Validating Analytical System

To confirm the formation of the specific salt species before assigning the name:

TechniqueObservation (Free Base)Observation (Salt/Cation)Causality
1H NMR (DMSO-d6) Pyridine α-protons: ~8.7 ppmPyridine α-protons: >8.9 ppm Deshielding due to positive charge on Nitrogen.[1]
IR Spectroscopy C=N stretch: ~1590 cm⁻¹C=N⁺ stretch: ~1630 cm⁻¹ Bond order increase/dipole change upon quaternization.
Solubility Soluble in DCM/EtherInsoluble in Ether; Soluble in WaterIonic lattice formation drastically alters polarity.

Step-by-Step Verification Workflow:

  • Isolate Product: Ensure removal of excess acid/alkyl halide.

  • Run 1H NMR: Focus on the AA'BB' system of the pyridine ring.

  • Check Shift: If α-protons shift downfield by >0.2 ppm, the nitrogen is cationic.

  • Assign Name: Apply the "Substitutive Nomenclature" (Method B) derived in Part 2.

Part 6: Regulatory Implications (FDA/USP)

For drug development professionals, IUPAC rules must be harmonized with the USP Salt Policy (FDA Guidance for Industry: Naming of Drug Products Containing Salt Drug Substances).[1]

  • The Rule: The established name of the drug product should generally use the name of the active moiety (the free base), not the salt.[7]

  • Implication: Even if you synthesize 1-(pyridin-4-yl)propan-1-one hydrochloride, the drug product strength and name on the label might simply refer to 1-(pyridin-4-yl)propan-1-one.[1]

  • Exception: If the salt form confers specific pharmacokinetic properties (e.g., modified release), the salt name (Method A) is retained in the labeling.

References

  • IUPAC. (2013).[8][9] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[9] Royal Society of Chemistry.[8] Link[1]

  • FDA. (2015). Guidance for Industry: Naming of Drug Products Containing Salt Drug Substances. U.S. Department of Health and Human Services. Link

  • PubChem. (2023). Compound Summary: 1-(Pyridin-4-yl)propan-1-one.[1][2] National Library of Medicine. Link[1]

  • Favre, H. A., & Powell, W. H. (2013).[8] P-73: Nomenclature of Salts. In Nomenclature of Organic Chemistry.[8][9] Link[1]

Sources

Protocols & Analytical Methods

Method

Technical Guide: Optimized Reductive Amination Strategies for 1-(pyridin-4-yl)propan-1-one HCl

This Application Note is structured as a high-level technical guide for drug discovery chemists. It addresses the specific challenges of performing reductive aminations on 1-(pyridin-4-yl)propan-1-one hydrochloride , a f...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists. It addresses the specific challenges of performing reductive aminations on 1-(pyridin-4-yl)propan-1-one hydrochloride , a functionalized aryl ketone often used as a scaffold in medicinal chemistry (e.g., for kinase inhibitors or GPCR ligands).

Abstract & Scope

This guide details the synthetic methodologies for the reductive amination of 1-(pyridin-4-yl)propan-1-one hydrochloride (CAS: 60148-10-9 for free base analog reference). Unlike simple aliphatic ketones, this substrate presents unique challenges:

  • Salt Form: The hydrochloride salt is acidic and often insoluble in standard reductive amination solvents (DCM/DCE).

  • Electronic Deactivation: The electron-deficient pyridine ring activates the carbonyl toward nucleophilic attack but renders the resulting imine prone to hydrolysis if not reduced immediately.

  • Chemo-selectivity: Competition between direct reduction of the ketone (to alcohol) and the desired reductive amination.

This document outlines two primary protocols: the Standard STAB Method (Sodium Triacetoxyborohydride) for general use, and the Titanium(IV) Isopropoxide Method for sterically hindered or unreactive amines.

Critical Mechanistic Considerations

The HCl Salt Factor

The starting material is supplied as a hydrochloride salt. Standard reductive amination with sodium triacetoxyborohydride (STAB) is typically performed in 1,2-dichloroethane (DCE) or dichloromethane (DCM). The HCl salt is generally insoluble in these non-polar solvents.

  • Impact: Failure to neutralize the salt results in a heterogeneous mixture, poor conversion, and potential "crashing out" of the amine partner as its own HCl salt.

  • Solution: In situ neutralization using N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is required to solubilize the ketone and liberate the free base for imine formation.

Reagent Selection Strategy

The choice of reducing agent is dictated by the stability of the imine intermediate and the basicity of the amine partner.

Reducing AgentSelectivityRisk ProfileRecommended Use
NaBH(OAc)₃ (STAB) High (Reduces Imine > Ketone)Low; Moisture sensitivePrimary Choice. Best for most primary/secondary amines.
Ti(OiPr)₄ + NaBH₄ High (Via Ti-complex)Moderate; Water sensitiveSecondary Choice. Essential for hindered amines or weak nucleophiles (e.g., anilines).
NaBH₃CN ModerateHigh (Toxic Cyanide)Legacy/Backup. Use only if STAB fails and pH control is critical.
H₂ / Pd-C Low (Reduces Pyridine ring)High (Side reactions)Not Recommended for this substrate without specialized poisoning (e.g., Sulfided Pt).

Decision Matrix & Workflow

The following decision tree illustrates the logical flow for selecting the appropriate experimental condition based on the amine partner.

ReductiveAminationWorkflow Start Substrate: 1-(pyridin-4-yl)propan-1-one HCl AmineCheck Analyze Amine Partner Start->AmineCheck PrimaryAmine Primary / Unhindered Secondary Amine AmineCheck->PrimaryAmine Reactive HinderedAmine Hindered Secondary / Weak Nucleophile (Aniline) AmineCheck->HinderedAmine Unreactive CheckSolubility Is Substrate Soluble? PrimaryAmine->CheckSolubility MethodB METHOD B: Ti(OiPr)4 Protocol (Neat or THF) HinderedAmine->MethodB MethodA METHOD A: STAB Protocol (DCE/DIPEA/AcOH) CheckSolubility->MethodA Yes (DCE/DCM) Solubilize Add MeOH co-solvent (Note: Retards STAB) CheckSolubility->Solubilize No Solubilize->MethodA

Figure 1: Experimental workflow for selecting the optimal reductive amination protocol.

Experimental Protocols

Method A: The "Gold Standard" (STAB)

Application: Ideal for primary amines (e.g., benzylamine, alkylamines) and unhindered secondary amines (e.g., piperidine, morpholine). Reference Grounding: Based on the Abdel-Magid protocol [1].

Reagents:

  • 1-(pyridin-4-yl)propan-1-one HCl (1.0 equiv)

  • Amine Partner (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • DIPEA (1.0 equiv - Critical for HCl salt neutralization)

  • Acetic Acid (AcOH) (1.0 equiv - Catalyst)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM.

Step-by-Step Protocol:

  • Neutralization: In a dry reaction vial, suspend 1-(pyridin-4-yl)propan-1-one HCl (1.0 mmol) in DCE (5 mL). Add DIPEA (1.0 mmol) and stir for 10 minutes at Room Temperature (RT). The suspension should clear or become a fine dispersion as the free base is generated.

  • Imine Formation: Add the Amine partner (1.1 mmol) and Acetic Acid (1.0 mmol). Stir for 30–60 minutes.

    • Note: The slight excess of acid (AcOH) buffers the system to pH ~5-6, optimizing imine formation without protonating the pyridine ring to the point of deactivation.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Observation: Mild effervescence may occur.

  • Incubation: Stir at RT for 12–16 hours under Nitrogen/Argon.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.

    • Extract with DCM (3 x 10 mL).

    • Dry combined organics over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (typically MeOH/DCM gradients).

Method B: Lewis-Acid Mediated (Ti(OiPr)₄)

Application: Required for electron-deficient amines (anilines), sterically bulky amines, or when Method A yields no conversion. Reference Grounding: Based on the Mattson protocol [2].

Reagents:

  • 1-(pyridin-4-yl)propan-1-one HCl (1.0 equiv)

  • Amine Partner (1.1 equiv)

  • Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • DIPEA (1.0 equiv)

  • Solvent: THF (dry) or Neat.

Step-by-Step Protocol:

  • Complexation: In a dry flask under Argon, mix the ketone HCl salt (1.0 mmol), DIPEA (1.0 mmol), and the Amine (1.1 mmol) in THF (2 mL).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (2.0 mmol) dropwise.

    • Caution: Ti(OiPr)₄ is moisture sensitive. Use a syringe.

  • Stirring: Stir the mixture at RT for 6–12 hours.

    • Mechanism:[1][2][3][4][5][6][7] The Titanium acts as a water scavenger and Lewis acid, driving the equilibrium toward the imine/enamine species (Titanium-amine complex).

  • Reduction: Dilute with absolute Ethanol (2 mL) (Caution: Exothermic). Then, add NaBH₄ (1.5 mmol) carefully.

    • Note: NaBH₄ is used here because STAB is too bulky to reduce the Titanium complex effectively, and the imine is already "locked" by the Titanium.

  • Quench: Add water (2 mL) to precipitate TiO₂ (white solid). Filter through a Celite pad to remove the titanium salts. Rinse with EtOAc.

  • Workup: Extract the filtrate with EtOAc/NaHCO₃ as standard.

Troubleshooting & Optimization

Monitoring the Reaction
  • TLC: The pyridine ketone is UV active. Imine intermediates often have a different Rf and may streak.

  • LC-MS: This is the preferred method. Look for the product mass [M+H]+.

    • Warning: In LC-MS, the imine intermediate may hydrolyze back to the ketone on the column (acidic mobile phase), giving a false negative for conversion. If you see ketone but no amine, check if the "ketone" peak is actually the imine (different retention time).

Common Failure Modes
ObservationDiagnosisCorrective Action
No Reaction (Recovered Ketone) Salt insolubility or pH too high/low.Ensure DIPEA was added. Switch to Method B (Titanium) to force dehydration.
Alcohol Byproduct (Reduction of Ketone) Reducing agent is too aggressive or added too early.Use STAB (Method A). Ensure Imine formation time (30-60 min) before adding reductant.
Low Yield (Sticky residue) Boron-amine complex formation.Ensure vigorous stirring with NaHCO₃ or use a MeOH quench to break up boron-nitrogen complexes.

Pathway Visualization

The following diagram details the mechanistic pathway, highlighting the critical role of the reducing agent selectivity.

ReactionMechanism Ketone Pyridine Ketone (Electrophile) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine + DIPEA Alcohol Alcohol Side-Product (Direct Reduction) Ketone->Alcohol Slow Reduction (Side Reaction) Amine Amine (Nucleophile) Imine Imine / Iminium Ion (Target for Reduction) Hemiaminal->Imine - H2O (Ti(OiPr)4 or H+) Product Secondary Amine (Final Product) Imine->Product Fast Reduction (STAB)

Figure 2: Mechanistic pathway showing the competition between imine reduction (green) and direct ketone reduction (red).

References

  • Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

    • [Source: J. Org.[2][8] Chem. 1996, 61, 11, 3849–3862]([Link])

  • Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry.

    • [Source: J. Org.[2][8] Chem. 1990, 55, 8, 2552–2554]([Link]2]

  • Organic Chemistry Portal. (n.d.). "Reductive Amination."[1][2][3][4][6][7][8][9][10][11][12]

  • Sigma-Aldrich. (n.d.). "Sodium triacetoxyborohydride Technical Bulletin."

Sources

Application

Application Note: Selective Catalytic Hydrogenation of 4-Propionylpyridine Hydrochloride

Executive Summary The catalytic hydrogenation of 4-propionylpyridine hydrochloride presents a classic chemoselectivity challenge in pharmaceutical synthesis: distinguishing between the reduction of the carbonyl group (C=...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The catalytic hydrogenation of 4-propionylpyridine hydrochloride presents a classic chemoselectivity challenge in pharmaceutical synthesis: distinguishing between the reduction of the carbonyl group (C=O) and the saturation of the pyridine ring (C=C/C=N).

Depending on the reaction conditions, two distinct secondary alcohols can be obtained:

  • 1-(Pyridin-4-yl)propan-1-ol: The product of carbonyl-selective reduction (retaining aromaticity).

  • 1-(Piperidin-4-yl)propan-1-ol: The product of exhaustive hydrogenation (ring saturation).

This guide provides a definitive protocol for the selective synthesis of the pyridine-intact secondary alcohol , while also detailing the conditions that lead to the piperidine derivative. By manipulating the acid/base equilibrium and catalyst selection , researchers can switch between these pathways with high precision.

Reaction Pathways & Chemoselectivity[1][2][3]

The hydrochloride salt of 4-propionylpyridine introduces a critical variable: acidity . The protonated pyridine ring (pyridinium ion) is significantly more electron-deficient than the free base, making it highly susceptible to hydrogenation.

  • Path A (Target): Neutralization of the salt deactivates the ring, directing the catalyst toward the carbonyl group.

  • Path B (Over-reduction): Acidic conditions (maintaining the HCl salt) activate the ring, leading to rapid saturation, often yielding the piperidine before the ketone is fully reduced or concurrently.

Mechanistic Pathway Diagram

ReactionPathways Substrate 4-Propionylpyridine Hydrochloride FreeBase Free Base Intermediate (Ring Deactivated) Substrate->FreeBase Base Neutralization (Et3N or NaOH) Piperidine Over-Reduction: 1-(Piperidin-4-yl)propan-1-ol Substrate->Piperidine PtO2, H2 (5 bar) Acidic Media Target Target: 1-(Pyridin-4-yl)propan-1-ol (Secondary Alcohol) FreeBase->Target Pd/C, H2 (1-3 bar) MeOH, RT Target->Piperidine Over-hydrogenation (High P/T)

Figure 1: Divergent pathways controlled by pH and catalyst choice. Path A (Green) yields the aromatic alcohol. Path B (Red) yields the saturated piperidine.

Experimental Protocol: Selective Carbonyl Reduction

This protocol is optimized for the synthesis of 1-(pyridin-4-yl)propan-1-ol , preserving the aromatic ring.

Materials & Equipment
  • Substrate: 4-Propionylpyridine hydrochloride (Purity >98%).

  • Catalyst: 5% or 10% Palladium on Carbon (Pd/C), 50% water wet (reduces pyrophoricity).

  • Solvent: Methanol (HPLC Grade).

  • Base: Triethylamine (Et3N) or Sodium Hydroxide (1M aq).

  • Gas: Hydrogen (H2), >99.9% purity.[1]

  • Equipment: High-pressure reactor (e.g., Parr shaker or Buchi autoclave) or H-Cube flow reactor.

Step-by-Step Methodology
StepActionCritical Technical Insight
1. Salt Neutralization Dissolve 10.0 g (53.8 mmol) of substrate in 100 mL Methanol. Add 1.1 eq of Et3N (8.2 mL).Crucial: The HCl must be scavenged. Free pyridine poisons the ring-reduction active sites on Pd, ensuring chemoselectivity for the ketone [1].
2. Catalyst Loading Under inert atmosphere (N2/Ar), add 0.5 g of 10% Pd/C (wet).Safety: Pd/C is pyrophoric when dry. Always use wet catalyst and add to a solvent blanket.
3. Purge Cycle Seal reactor. Purge with N2 (3x) then H2 (3x).Removes O2 to prevent ignition and ensures pure H2 atmosphere.
4. Reaction Pressurize to 3 bar (45 psi) . Stir vigorously (800-1000 rpm) at 25°C .Low pressure and temperature are vital. High T (>50°C) or P (>10 bar) promotes ring hydrogenation even in neutral media [2].
5. Monitoring Monitor H2 uptake. Reaction typically completes in 4-6 hours. Check via HPLC/TLC.Look for disappearance of ketone (UV active) and appearance of alcohol (distinct retention time).
6. Workup Filter catalyst through Celite®. Concentrate filtrate.Caution: Filter cake is flammable. Keep wet with water before disposal.
7. Purification Partition residue between EtOAc and Water. Dry organic layer (Na2SO4) and evaporate.The free base alcohol is soluble in EtOAc. Yield is typically >90%.

Protocol Variation: Full Saturation (Piperidine Synthesis)

If the piperidinyl alcohol is the desired pharmacophore, the conditions must be inverted to activate the ring.

  • Catalyst: Platinum Oxide (PtO2, Adams' Catalyst).

  • Solvent: Acetic Acid or Methanol (without base neutralization).

  • Conditions: 5-10 bar H2, 40-50°C.

  • Mechanism: The acidic environment protonates the pyridine, destroying its aromaticity and facilitating hydride attack on the ring carbons [3].

Process Optimization & Troubleshooting

The following data summarizes the impact of key variables on selectivity (Alcohol : Piperidine ratio).

VariableConditionSelectivity (Ar-OH : Pip-OH)Note
Solvent pH Acidic (HCl salt)10 : 90Favors Piperidine (Ring reduction).
Solvent pH Neutral/Basic (Et3N)98 : 2 Optimal for Pyridine Alcohol.
Catalyst PtO25 : 95Highly active for ring saturation.
Catalyst Pd/C95 : 5Selective for C=O in neutral media.
Pressure 1 bar99 : 1Slow kinetics, high selectivity.
Pressure 50 bar40 : 60Loss of selectivity; ring compromise.
Analytical Validation (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

  • Detection: UV at 254 nm (Pyridine is UV active; Piperidine has weak/no UV activity and may require RI or MS detection).

  • Differentiation:

    • Substrate: ~5.2 min

    • Pyridine Alcohol:[2][3] ~4.1 min (More polar than ketone).

    • Piperidine Alcohol: ~1.5 min (Elutes early, highly polar cation).

Safety & Handling (HSE)

Hydrogenation Safety Workflow

SafetyWorkflow Start Start: Risk Assessment Check1 1. Inert Atmosphere? (N2 Purge required before H2) Start->Check1 Check2 2. Catalyst Wet? (Dry Pd/C is Pyrophoric) Check1->Check2 Check3 3. Vessel Rating? (Must exceed operating pressure) Check2->Check3 Action Execute Reaction (Behind Blast Shield) Check3->Action Disposal Catalyst Disposal (Quench in water immediately) Action->Disposal

Figure 2: Mandatory safety checkpoints for hydrogenation processes.

Critical Hazards:

  • Pyrophoricity: Spent Pd/C catalysts are saturated with hydrogen and will ignite instantly upon exposure to air. Always keep the filter cake wet with water and dispose of it in a designated waste container [4].

  • Pressurization: Ensure the reactor vessel is rated for at least 1.5x the operating pressure.

  • Flammability: Methanol/H2 mixtures are explosive. Ground all equipment to prevent static discharge.

References

  • Sajiki, H., et al. (2003). "Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison."[4][5] Chemical & Pharmaceutical Bulletin. Link

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH.[1][6] (Standard reference for pressure effects on selectivity).

  • Sreenivasulu, R., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry. Link

  • Stanford Environmental Health & Safety. (2014). "Hydrogenation Explosion Lessons Learned." Link

  • Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. (For asymmetric considerations). Link

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 1-(Pyridin-4-yl)propan-1-one HCl in the Synthesis of H1 Antihistamines

Introduction: The Architectural Significance of the Pyridyl Propanone Scaffold First-generation H1 receptor antagonists, a cornerstone in the management of allergic rhinitis and urticaria, are characterized by a common s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of the Pyridyl Propanone Scaffold

First-generation H1 receptor antagonists, a cornerstone in the management of allergic rhinitis and urticaria, are characterized by a common structural motif: two aromatic rings linked to a tertiary amine via a short spacer. The pyridine ring, in particular, is a privileged heterocycle in this therapeutic class, contributing to receptor binding affinity and modulating the physicochemical properties of the final active pharmaceutical ingredient (API). 1-(Pyridin-yl)propan-1-one and its isomers serve as highly versatile and economically significant starting materials for building these complex molecules.

This guide provides an in-depth exploration of the synthetic strategies employing pyridyl propanone derivatives, with a focus on the core chemical transformations that convert this simple ketone into potent antihistamines. While the topic specifies the pyridin-4-yl isomer, the most extensively documented and commercially relevant syntheses in the public domain often utilize the pyridin-2-yl isomer as a precursor for drugs like Triprolidine and Pheniramine.[1][2] The chemical principles and reaction classes, however, are directly translatable. We will dissect the causality behind key reactions—the Mannich reaction for aminomethylation, the Grignard reaction for aryl addition, and subsequent dehydration—to provide researchers with a robust framework for drug development.

Part 1: Core Synthetic Pathways & Mechanistic Insights

The journey from a pyridyl ketone to a diaryl-ethylamine derivative involves a sequence of meticulously planned C-C and C-N bond-forming reactions. The propanone side chain is not merely a spacer; its carbonyl group is a reactive handle that allows for the precise, stepwise installation of the required pharmacophoric elements.

Logical Workflow: From Ketone to Antihistamine

The overall synthetic strategy can be visualized as a multi-stage process, where each step builds upon the last to assemble the final molecular architecture. The most common pathway involves creating an aminoketone intermediate, followed by the addition of the second aryl group, and a final modification to achieve the desired spacer linkage.

G A 1-(Pyridin-yl)propan-1-one Derivative B Mannich Reaction (Aminoalkylation) A->B + Amine + Aldehyde C 3-Amino-1-(pyridin-yl)propan-1-one (Aminoketone Intermediate) B->C D Grignard Reaction (Aryl Addition) C->D + Aryl-MgBr E Tertiary Alcohol Intermediate D->E F Acid-Catalyzed Dehydration E->F H₂SO₄ G Final Antihistamine (e.g., Triprolidine) F->G G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup A 2-Bromopyridine D 2-Pyridylmagnesium Bromide A->D B Magnesium Turnings B->D C Anhydrous THF C->D F Triprolidine Alcohol D->F E Mannich Base (from Protocol 2.1) E->F G Alkoxide Intermediate H Aqueous NH₄Cl G->H Protonation H->F

Sources

Application

Application Note: Friedel-Crafts Acylation Protocols for Pyridine Ketones

This guide addresses the significant synthetic challenge of performing Friedel-Crafts acylation on pyridine rings—a transformation notoriously difficult due to the electron-deficient nature of the heterocycle and its ten...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the significant synthetic challenge of performing Friedel-Crafts acylation on pyridine rings—a transformation notoriously difficult due to the electron-deficient nature of the heterocycle and its tendency to deactivate Lewis acid catalysts.[1][2][3]

[2][3]

Executive Strategic Overview

The direct Friedel-Crafts (FC) acylation of unsubstituted pyridine is classically considered "impossible" under standard benzene conditions (


, 

).[2][3] The nitrogen lone pair coordinates avidly with Lewis acids, forming a highly electron-deficient pyridinium complex that is inert to electrophilic attack.[1][2][3]

To successfully synthesize pyridine ketones via FC-type mechanisms, researchers must abandon standard protocols and adopt one of three "bypassing" strategies:

  • Electronic Activation: Using fused systems (e.g., imidazo[1,2-a]pyridine) where the

    
    -system is sufficiently electron-rich.[2][3]
    
  • Ipso-Substitution (The "Modern FC"): Utilizing silyl-blocking groups to direct electrophilic attack, bypassing the sigma-complex energy barrier.[2][3]

  • Geometric Enforced Proximity: Intramolecular variants where entropy favors cyclization despite electronic deactivation.[2][3]

Mechanistic Constraints & Causality

Understanding why standard protocols fail is the first step to successful design.[2][3]

The Deactivation Cascade

In benzene,


 activates the acyl chloride.[2][3] In pyridine, 

is sequestered by the nitrogen:

This complexation imposes a double penalty:
  • Catalyst Poisoning: The Lewis acid is removed from the acyl chloride equilibrium.[2][3]

  • Ring Deactivation: The positive charge on the nitrogen (or N-Al complex) renders the ring electrophilically inert (

    
     times less reactive than benzene).[3]
    
Visualization: The Reactivity Divergence

The following diagram illustrates the mechanistic divergence between failure (Standard FC) and success (Activated/Ipso protocols).

FC_Mechanism Substrate Pyridine Substrate Complex N-AlCl3 Complex (Highly Deactivated) Substrate->Complex Standard Conditions Activated Activated Scaffold (e.g., Imidazo[1,2-a]py) Substrate->Activated Scaffold Mod Silyl 2-Trimethylsilyl-Pyridine Substrate->Silyl Silylation LA Lewis Acid (AlCl3) Fail No Reaction / Polymerization Complex->Fail C3_Attack C-3 Electrophilic Attack Activated->C3_Attack AlCl3 (Cat.) Product_A 3-Acyl-Imidazo[1,2-a]pyridine C3_Attack->Product_A Ipso Ipso-Substitution (Hammick Intermediate) Silyl->Ipso RCOCl (No Catalyst) Product_B 2-Pyridyl Ketone Ipso->Product_B

Caption: Divergent pathways in pyridine acylation. Red indicates the "dead-end" standard complexation; Green and Blue indicate viable bypass strategies.

Detailed Experimental Protocols

Protocol A: C-3 Acylation of Imidazo[1,2-a]pyridines

Target: Drug-like fused heterocycles. Mechanism: The imidazole ring fusion donates electron density, making C-3 nucleophilic enough to overcome N-coordination effects.[2][3] Source Grounding: Based on methodologies optimized for combinatorial libraries [1].

Reagents & Equipment[2][3][4][5]
  • Substrate: Imidazo[1,2-a]pyridine derivative (1.0 equiv)

  • Acylating Agent: Acetic anhydride (

    
    ) or Acyl Chloride (1.5 equiv)[3]
    
  • Catalyst: Aluminum Chloride (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) - Caution: Hygroscopic [3]
    
  • Solvent: Anhydrous Dichloroethane (DCE) or Acetonitrile (

    
    )[3]
    
Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round-bottom flask under

    
     atmosphere.
    
  • Solvation: Dissolve the imidazo[1,2-a]pyridine substrate (e.g., 1.0 mmol) in anhydrous DCE (5 mL).

  • Catalyst Addition: Cool to 0°C. Add

    
     (0.25 – 0.5 equiv) in one portion.
    
    • Note: Unlike benzene FC which requires stoichiometric

      
      , this activated system often proceeds with catalytic amounts, though 1.0 equiv may improve yield for deactivated derivatives.[2][3]
      
  • Electrophile Addition: Add acetic anhydride (1.5 mmol) dropwise over 5 minutes.

  • Reaction: Warm to reflux (80–85°C) and stir for 4–6 hours. Monitor by TLC/LCMS for the disappearance of starting material.[2][3]

  • Quench: Cool to RT. Pour mixture slowly into ice-water (20 mL).

  • Workup: Basify to pH 8–9 with sat.

    
    . Extract with DCM (
    
    
    
    mL).[2][3] Dry organic phase over
    
    
    and concentrate.
  • Purification: Recrystallize from EtOH or flash chromatography (Hex/EtOAc).

Typical Yield: 75–92%[2][3]

Protocol B: The "Spontaneous" Silyl-Ipso Acylation

Target: 2-Acylpyridines (Direct substitution at C-2).[2][3] Mechanism: This protocol bypasses the sigma-complex.[2][3] The reaction between 2-(trimethylsilyl)pyridine and an acyl chloride is "spontaneous" and catalyst-free, driven by the formation of a strong Si-Cl bond and a stabilized Hammick intermediate [2].[3][6]

Reagents & Equipment[2][3][4][5]
  • Substrate: 2-(Trimethylsilyl)pyridine (2-TMS-Py)[3][6]

  • Reagent: Aryl/Alkyl Acid Chloride (

    
    )[3]
    
  • Solvent: Neat (preferred) or anhydrous Toluene/Acetonitrile.[2][3]

Step-by-Step Methodology
  • Setup: In a screw-cap vial or Schlenk tube, place 2-TMS-Py (1.0 equiv).[2][3]

  • Addition: Add the acid chloride (1.0 – 1.2 equiv) directly to the neat silyl pyridine.

    • Observation: The reaction is often exothermic; cooling to 0°C may be required for very reactive acyl chlorides.[2][3]

  • Incubation:

    • Standard: Heat at 60°C for 12–24 hours.

    • Difficult Substrates: 100°C in a sealed tube.

  • Desilylation/Workup: The reaction produces the ketone and trimethylsilyl chloride (

    
    ).[2][3] Volatiles (
    
    
    
    ) can often be removed under vacuum.[2][3]
  • Hydrolysis: Add wet THF or Ethanol (2 mL) to hydrolyze any remaining silyl intermediates. Stir for 30 mins.

  • Isolation: Evaporate solvents. Purify via silica gel chromatography (often requiring 1-5% MeOH in DCM due to polarity).[2][3]

Key Advantage: No Lewis Acid required; tolerates sensitive functional groups.[2][3]

Quantitative Comparison of Methods

FeatureProtocol A: Imidazo-FCProtocol B: Silyl-IpsoStandard FC (Benzene-like)
Substrate Scope Fused Pyridines (Activated)2-Substituted PyridinesSimple Pyridines
Catalyst

(Catalytic/Stoich)
None (Self-driven)

(Excess)
Mechanism Electrophilic Aromatic Subst.[2][3]Ipso-Substitution / DesilylationFailed Coordination
Conditions Reflux (80°C)Mild Heating (60°C)Harsh (>150°C)
Yield High (80%+)High (75-90%)<5% (Trace)
Regioselectivity C-3 SelectiveC-2 Selective (Site of Si)Random/None

Troubleshooting & Critical Controls

Moisture Control (Protocol A)

 degrades instantly in moist air to 

and

.[2][3]
  • Control: Use fresh bottles of

    
     (yellow/grey powder).[2][3] If white, it may be hydrolyzed.[2][3]
    
  • Validation: A "fizz" upon addition to water indicates active catalyst.[2][3]

The "Double Addition" Side Reaction (Protocol B)

In the silyl protocol, the product ketone is also a pyridine derivative and can react further with remaining silyl-pyridine.[2][3]

  • Mitigation: Use a slight excess of the acid chloride, not the silyl pyridine.[2][3] Ensure strictly 1:1 or 1.2:1 stoichiometry.

Intramolecular Cyclization

If attempting to close a ring onto a pyridine (e.g., synthesizing aza-tetralones):

  • Recommendation: Convert the carboxylic acid to the Acyl Chloride first using

    
    , then treat with 
    
    
    
    in Nitrobenzene or DCE .[2][3] Intramolecular reactions benefit from the entropic advantage, often overcoming the electronic deactivation [3].[2][3]

References

  • Selective, C-3 Friedel-Crafts acylation of imidazo[1,2-a]pyridine derivatives. Source: National Institutes of Health (PMC).[2][3] URL:[Link]2][3]

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Source: Organic Letters (ACS Publications).[2][3] URL:[Link]2][3]

  • Preparation of Pyridines, Part 3: By Acylation. Source: Evans / YouTube (Educational Chemistry Channel).[2][3] URL:[Link]2][3]

Sources

Method

High-Efficiency Oximation of 1-(Pyridin-4-yl)propan-1-one: Protocols and Application Notes

This Application Note provides a comprehensive technical guide for the conversion of 1-(pyridin-4-yl)propan-1-one (also known as 4-propionylpyridine) to its corresponding oxime derivatives. This transformation is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the conversion of 1-(pyridin-4-yl)propan-1-one (also known as 4-propionylpyridine) to its corresponding oxime derivatives. This transformation is a critical step in the synthesis of acetylcholinesterase reactivators (nerve agent antidotes), metal ligands, and pharmaceutical intermediates.

Strategic Analysis & Reaction Mechanism

The conversion of 1-(pyridin-4-yl)propan-1-one to its oxime is a nucleophilic addition-elimination reaction. Unlike simple aliphatic ketones, the presence of the pyridine ring introduces specific electronic and solubility considerations that dictate the choice of base and solvent.

Mechanistic Pathway

The reaction proceeds via the attack of hydroxylamine (:NH₂OH) on the electrophilic carbonyl carbon.

  • Nucleophilic Attack: The lone pair of the hydroxylamine nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate (carbinolamine).

  • Proton Transfer & Dehydration: Acid-catalyzed dehydration eliminates water to form the C=N bond.

  • Isomerization: The product exists as an equilibrium of E (trans) and Z (cis) isomers. For 4-substituted pyridine ketoximes, the E-isomer is generally thermodynamically favored due to steric repulsion between the ethyl group and the lone pair of the oxime nitrogen.

Critical Challenges
  • Pyridine Protonation: The pyridine nitrogen (

    
    ) can compete with the hydroxylamine for protons. If the reaction pH is too low, the pyridine ring protonates, reducing the solubility of the starting material in organic solvents and potentially altering the electronics of the carbonyl group.
    
  • Salt Formation: Using hydroxylamine hydrochloride (NH₂OH[1]·HCl) releases HCl. Without a buffer or base, the pH drops, stalling the reaction and potentially forming the pyridinium hydrochloride salt of the product, which is water-soluble and difficult to isolate.

Reaction Pathway Diagram

ReactionMechanism Start 1-(pyridin-4-yl)propan-1-one Intermed Tetrahedral Intermediate Start->Intermed + Reagent + Base Reagent NH2OH·HCl Reagent->Intermed ProductE (E)-Oxime (Major) Intermed->ProductE Dehydration ProductZ (Z)-Oxime (Minor) Intermed->ProductZ Dehydration Elimination - H2O ProductZ->ProductE Isomerization (Thermodynamic Control)

Figure 1: Mechanistic pathway for the oximation of pyridine ketones, highlighting the bifurcation into E/Z isomers.

Experimental Protocols

Two protocols are provided: a Standard Buffered Protocol (recommended for highest purity and yield) and a Green Aqueous Protocol (recommended for speed and waste reduction).

Protocol A: Standard Buffered Reflux (Ethanol/NaOAc)

This method uses Sodium Acetate (NaOAc) as a buffer to neutralize the HCl released from hydroxylamine hydrochloride, maintaining a pH (~4-5) that promotes dehydration without fully protonating the pyridine ring.

Reagents:

  • 1-(pyridin-4-yl)propan-1-one (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 - 1.5 eq)

  • Sodium Acetate trihydrate (1.5 - 2.0 eq)

  • Solvent: Ethanol (95%) or Ethanol/Water (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(pyridin-4-yl)propan-1-one (e.g., 10 mmol, ~1.35 g) in Ethanol (20 mL).

  • Reagent Addition: Add Hydroxylamine hydrochloride (12 mmol, 0.83 g) and Sodium Acetate trihydrate (15 mmol, 2.04 g) to the solution.

    • Note: The solution may become cloudy as NaCl precipitates.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C) for 1 to 3 hours .

    • Monitoring: Monitor consumption of ketone by TLC (Silica gel; Eluent: Ethyl Acetate/Hexane 1:1 or MeOH/DCM 1:9). The oxime is typically more polar (lower

      
      ) than the ketone.
      
  • Workup:

    • Remove the solvent under reduced pressure (Rotavap) to obtain a semi-solid residue.[2]

    • Add cold distilled water (30 mL) to the residue and stir vigorously for 15 minutes. The oxime should precipitate as a white or off-white solid.

    • pH Check: Ensure the supernatant pH is near neutral (6-7). If acidic, neutralize carefully with dilute NaHCO₃.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with ice-cold water (2 x 10 mL) to remove residual salts.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Protocol B: Green Aqueous Synthesis (NaOH/Water)

This method utilizes the high water solubility of the pyridine ketone to perform the reaction in aqueous media, avoiding organic solvents.

Reagents:

  • 1-(pyridin-4-yl)propan-1-one (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium Hydroxide (20% aq.[3] solution)

Step-by-Step Procedure:

  • Reagent Solution: Dissolve Hydroxylamine hydrochloride (11 mmol) in Water (10 mL).

  • Neutralization: Cool the solution to 0-5°C (ice bath). Slowly add 20% NaOH solution until the pH reaches ~10.

  • Addition: Add 1-(pyridin-4-yl)propan-1-one (10 mmol) directly to the stirred aqueous solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours .

    • Observation: The product often precipitates directly from the aqueous solution as the reaction proceeds.

  • Isolation: Filter the precipitate. If no precipitate forms (due to high solubility of the specific isomer), extract with Ethyl Acetate (3 x 20 mL), dry over MgSO₄, and evaporate.

Experimental Workflow Diagram

Workflow Start Start: 1-(pyridin-4-yl)propan-1-one Branch Choose Protocol Start->Branch MethodA Method A: EtOH / NaOAc Reflux 80°C (1-3h) Branch->MethodA High Purity/Scale MethodB Method B: Aqueous NaOH RT (2-4h) Branch->MethodB Green/Fast Evap Evaporate Solvent MethodA->Evap WashA Add Cold Water (Precipitation) Evap->WashA Filter Filtration & Washing (Remove Salts) WashA->Filter CheckP Check Precipitate MethodB->CheckP CheckP->Filter Recryst Recrystallization (EtOH/Water) Filter->Recryst Final Pure Oxime (E/Z Mixture) Recryst->Final

Figure 2: Decision matrix and workflow for selecting the appropriate oximation protocol.

Data Analysis & Characterization

Expected Physical Properties[1]
  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: Typically 110–130°C (dependent on E/Z ratio). Pure E-isomers often have higher melting points than Z-isomers or mixtures.

Spectroscopic Data (Typical)

The E-isomer is usually the major product (>80%).

TechniqueDiagnostic SignalAssignment
1H NMR (DMSO-d6)

11.5 - 11.8 ppm (s, 1H)
=N-OH (Oxime hydroxyl)

8.5 - 8.6 ppm (d, 2H)
Pyridine C2-H, C6-H

7.5 - 7.6 ppm (d, 2H)
Pyridine C3-H, C5-H

2.6 - 2.8 ppm (q, 2H)
Ethyl -CH₂-

1.0 - 1.1 ppm (t, 3H)
Ethyl -CH₃
IR (ATR)3100 - 3300 cm⁻¹O-H stretch (Broad)
1630 - 1650 cm⁻¹C=N stretch (Oxime)
1590 cm⁻¹C=C/C=N (Pyridine ring)
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Precipitation Product formed HCl salt (water soluble).Adjust pH to 6-7 using saturated NaHCO₃ or 10% NaOH.
Oily Product E/Z mixture prevents crystallization.Triturate oil with hexanes or diethyl ether. Recrystallize from minimal hot ethanol.
Low Yield Incomplete reaction or hydrolysis.Ensure reagents are dry. Extend reflux time. Verify pH is not < 3.[4]
Impurity Spots (TLC) Beckmann Rearrangement side product.Avoid excessive heating or strong acids (e.g., H₂SO₄). Keep temp < 90°C.

References

  • Asian Journal of Organic & Medicinal Chemistry. An Efficient Procedure for Synthesis of Oximes by Grinding. (2017).[5] Retrieved from [Link]

  • Organic Syntheses. Preparation of 4-Acetylpyridine oxime (Analogous Protocol). Coll. Vol. 10, p. 29 (2004). Retrieved from [Link]

  • International Journal of Chemical and Physical Sciences. An Efficient One Pot Synthesis of Oxime by Classical Method. (2018).[1][6] Retrieved from [Link]

  • IUCrData. (E)-1-(Pyridin-4-yl)propan-1-one O-tosyl oxime crystal structure. (2017).[5] Retrieved from [Link]

  • Royal Society of Chemistry. E/Z configurational determination of oximes and related derivatives. (2016).[5] Retrieved from [Link]

Sources

Application

Optimizing Solvent Systems for Pyridine Hydrochloride-Mediated Transformations

Abstract & Strategic Overview Pyridine hydrochloride (Py[1][2][3][4][5][6][7][8][9]·HCl) represents a unique class of reagents: an ionic salt derived from an aromatic organic base. Its duality—acting as both a proton sou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Pyridine hydrochloride (Py[1][2][3][4][5][6][7][8][9]·HCl) represents a unique class of reagents: an ionic salt derived from an aromatic organic base. Its duality—acting as both a proton source (


) and a source of nucleophilic chloride ions at high temperatures—makes it indispensable for ether cleavage (demethylation) and heterocyclic synthesis.

However, its efficacy is strictly governed by solvation thermodynamics . In "neat" applications, it acts as its own solvent (molten salt). In solution phase, its solubility profile (soluble in chloroform/ethanol; insoluble in ether/hydrocarbons) dictates the workup strategy. This guide provides a rational framework for solvent selection to maximize yield, minimize sublimation, and ensure safety.

Physicochemical Profile & Solubility Matrix

Understanding the solubility of Py·HCl is the foundation of every protocol in this guide. The salt is extremely hygroscopic; the presence of water drastically reduces the reaction temperature ceiling and nucleophilicity of the chloride ion.

Table 1: Solubility Profile of Pyridine Hydrochloride
Solvent ClassSpecific SolventSolubility StatusApplication Context
Chlorinated Chloroform (

)
Soluble Primary solvent for recrystallization and low-temp reactions.
Chlorinated Dichloromethane (DCM)Moderate/LowUsed for extraction after basification, not for dissolving the salt directly.
Alcohols Ethanol / MethanolVery Soluble Good for transfer, but nucleophilic competition (alkylation risk) at high temps.
Ethers Diethyl Ether / THFInsoluble Critical Anti-Solvent. Used to precipitate Py·HCl from reaction mixtures.
Hydrocarbons Hexane / TolueneInsoluble Used for azeotropic drying (removing water) or washing away non-polar impurities.
Polar Aprotic DMF / NMPSolubleHigh-boiling solvents for "flux" reactions to mitigate sublimation.
Water WaterExtremely Soluble Used strictly for quenching and workup (phase partitioning).

Decision Logic for Solvent Selection

The choice of solvent depends entirely on the thermal requirement of the reaction.

Diagram 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the reaction medium based on thermal requirements and substrate stability.

SolventSelection Start Start: Define Reaction Goal TempCheck Required Temp > 150°C? (e.g., Demethylation) Start->TempCheck SubstrateSolid Is Substrate a High-Melting Solid? TempCheck->SubstrateSolid Yes LowTemp Synthesis / Salt Formation (< 100°C) TempCheck->LowTemp No NeatMelt PROTOCOL A: Solvent-Free Melt (Standard) SubstrateSolid->NeatMelt No (Liquifies) FluxSolvent PROTOCOL B: Flux Solvent (NMP/Quinoline) (Mitigates Sublimation) SubstrateSolid->FluxSolvent Yes (Remains Solid) Recryst PROTOCOL C: Purification/Recrystallization LowTemp->Recryst

High-Temperature Applications (Demethylation)[2]

The most common application of Py·HCl is the cleavage of methyl aryl ethers (e.g., converting Codeine to Morphine, or Vanillin derivatives). This


 reaction requires high temperatures (180–220°C) to drive the expulsion of methyl chloride gas.
Protocol A: The "Neat" Melt (Standard Method)

Best for: Stable substrates where isolation of the phenol product is the priority.

Expert Insight: In this protocol, Py·HCl serves as both reagent and solvent .[4] The "solvent selection" here is the deliberate choice to exclude external solvents to maximize the boiling point and chloride ion concentration.

Materials:

  • Substrate (Methyl Aryl Ether)[5]

  • Pyridine Hydrochloride (Dry, <1% water content)

  • Apparatus: Round bottom flask, air condenser (wide bore to prevent clogging), inert gas line.

Step-by-Step Workflow:

  • Drying (Critical): If Py·HCl is wet (sticky), place it in a flask and heat to 150°C under vacuum or azeotrope with toluene until dry. Moisture kills this reaction by lowering the boiling point.

  • Loading: Mix the substrate and Py·HCl in a 1:5 to 1:10 molar ratio.

  • Melting: Heat the mixture to 180–200°C. The salt melts at ~144°C.

  • Reaction: Maintain temperature for 1–4 hours.

    • Observation: Evolution of gas (MeCl) indicates reaction progress.[10]

  • Quench: Cool to ~100°C (still molten but not fuming). Slowly add Water (approx. 5-10 volumes). The melt will dissolve instantly.

  • Extraction: Extract the aqueous solution with Ethyl Acetate or Ether .

    • Why: The product (phenol) moves to the organic layer; the Pyridine/HCl stays in the water.

Protocol B: Solvent-Assisted Flux (Sublimation Mitigation)

Best for: Large scale reactions where Py·HCl sublimation clogs condensers, or for very high-melting substrates.

Solvent Choice: N-Methyl-2-pyrrolidone (NMP) or Quinoline .

  • Reasoning: These solvents have high boiling points (>200°C) and solubilize the salt, preventing it from subliming onto the cooler parts of the apparatus.

Modifications:

  • Add 0.5 to 1.0 volumes of NMP relative to the mass of Py·HCl.

  • Proceed with heating. The mixture will remain a homogeneous liquid rather than a crusty melt.

  • Workup Caution: NMP is water-miscible but hard to remove. You must wash the organic extract copiously with water or brine to remove the NMP.

Synthesis & Purification of Pyridine Hydrochloride[1][8][9][11]

Commercial Py·HCl is notoriously impure and hygroscopic (often yellow/brown due to polymerization products). For sensitive catalytic steps, you must purify it.

Protocol C: Purification via Recrystallization

Principle: Py·HCl is soluble in Chloroform but insoluble in Ethyl Acetate/Ether.

  • Dissolution: Dissolve crude Py·HCl in a minimum amount of hot Chloroform (

    
    ) .
    
  • Filtration: Filter while hot to remove insoluble brown tars/polymers.

  • Precipitation: Slowly add Ethyl Acetate or Diethyl Ether to the filtrate while stirring until the solution turns cloudy.

  • Crystallization: Cool slowly to room temperature, then to 4°C. White, hygroscopic needles will form.

  • Collection: Filter rapidly under dry nitrogen (Schlenk line preferred). Wash with cold Ether.

  • Storage: Store immediately in a desiccator or under Argon.

Workup & Isolation Strategies

The separation of the Pyridine byproduct is the primary challenge in workup.

Diagram 2: Workup & Isolation Workflow

Caption: Phase separation strategy for isolating Phenols from Pyridine Hydrochloride melts.

Workup RxnMelt Reaction Melt (Product + Py + HCl) Quench Add Water (Quench) RxnMelt->Quench AqMix Aqueous Mixture (pH < 2) Quench->AqMix Extract Extract with EtOAc/Ether AqMix->Extract OrgLayer Organic Layer (Phenol Product) Extract->OrgLayer Top Phase AqLayer Aqueous Layer (Py·HCl + Excess HCl) Extract->AqLayer Bottom Phase Wash Wash with 1M HCl (Removes residual Pyridine) OrgLayer->Wash Final Dry & Evaporate -> Pure Product Wash->Final

Safety & Handling (E-E-A-T)

  • Sublimation Hazard: At >180°C, Py·HCl sublimes as a white smoke. This can clog condensers, leading to pressure buildup and explosion.

    • Control: Use wide-bore air condensers. Do not use water-cooled narrow condensers directly on the flask.

  • Acidity: The melt is essentially anhydrous HCl. It corrodes metal needles and spatulas. Use glass or Teflon-coated tools.

  • Hygroscopicity: "Wet" Py·HCl is useless for high-temp demethylation. If your salt looks sticky or clumps, dry it (Protocol C) before use.

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Purification of organic reagents. Longman Scientific & Technical.

  • Org. Synth. 1957, 37, 1. Demethylation of Aryl Methyl Ethers. [Link]

  • PubChem Compound Summary: Pyridine Hydrochloride . Physical Properties and Safety. [Link][11]

  • Journal of Chemical Research, 2008. Microwave-assisted demethylation using Pyridine Hydrochloride. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 1-(pyridin-4-yl)propan-1-one hydrochloride

Ticket ID: CHEM-SUP-8829 Subject: Yield Optimization & Troubleshooting Guide for 4-Propionylpyridine HCl Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-8829 Subject: Yield Optimization & Troubleshooting Guide for 4-Propionylpyridine HCl Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The synthesis of 1-(pyridin-4-yl)propan-1-one hydrochloride (also known as 4-propionylpyridine HCl) presents a unique set of challenges due to the electron-deficient nature of the pyridine ring.[1] While Friedel-Crafts acylation is the standard for benzene derivatives, it fails with pyridine due to ring deactivation and Lewis acid complexation.

Consequently, the industry-standard route is the Grignard addition of ethylmagnesium bromide (EtMgBr) to 4-cyanopyridine , followed by acidic hydrolysis and salt formation.[1] This guide focuses on optimizing this specific pathway, addressing the three most common failure modes: incomplete addition , polymerization ("Red Oil" syndrome) , and hygroscopic salt isolation .[1]

Module 1: The Reaction Protocol (Grignard Route)

The Core Chemistry

The reaction proceeds via the nucleophilic attack of the ethyl Grignard reagent on the nitrile carbon, forming a magnesium imine salt intermediate. This intermediate is stable until hydrolyzed by aqueous acid to form the ketone.[1]

Optimized Workflow Diagram

G Start 4-Cyanopyridine (In THF) Inter Imine-Mg Complex Start->Inter Slow Addition -10°C to 0°C Reagent EtMgBr (3.0 M in Et2O) Reagent->Inter Hydrolysis Acidic Hydrolysis (H2SO4/H2O) Inter->Hydrolysis Quench Product Free Base Ketone Hydrolysis->Product pH Adjustment Extraction Salt Target HCl Salt (Crystalline) Product->Salt Anhydrous HCl in iPrOH/Et2O

Figure 1: Optimized synthetic pathway emphasizing temperature control and stepwise hydrolysis.

Module 2: Critical Control Points (FAQs)

Q1: Why is my yield low (<40%) despite full consumption of starting material?

Diagnosis: You likely encountered "Red Oil" formation (polymerization) or over-addition .[1] Technical Insight: The pyridine ring is prone to nucleophilic attack at the C2 position or radical polymerization if the temperature is too high.[1] Furthermore, the imine intermediate can react with a second equivalent of Grignard to form a tertiary amine/alcohol if the stoichiometry is uncontrolled.

Corrective Action:

  • Temperature: Maintain the reaction between -10°C and 0°C during addition. Do not reflux.

  • Stoichiometry: Use exactly 1.1 to 1.2 equivalents of EtMgBr. Excess reagent promotes side reactions.[1]

  • Mode of Addition: Use Inverse Addition if possible (add Grignard to the nitrile) to keep the nitrile in excess initially, though standard addition (nitrile to Grignard) is acceptable if extremely slow.[1]

Q2: The quench resulted in a sticky, insoluble gum. How do I recover the product?

Diagnosis: Incomplete hydrolysis of the magnesium-imine complex. Technical Insight: The intermediate imine salt (


) is robust.[1] Simply adding water often creates magnesium hydroxides that trap your product.[1]

Protocol:

  • The "Cold Acid" Quench: Pour the reaction mixture into ice-cold 2M H2SO4 (sulfuric acid is preferred over HCl here to minimize volatile fumes during the exothermic quench).

  • Heat to Hydrolyze: Once quenched, the mixture must be stirred at room temperature (or slightly warmed to 40°C) for 1-2 hours to ensure the imine (

    
    ) fully converts to the ketone (
    
    
    
    ).
  • Basify: Neutralize with solid Na2CO3 or NaOH to pH 10 to liberate the free base before extraction with Dichloromethane (DCM).[1]

Q3: My final HCl salt is a hygroscopic paste, not a solid. Why?

Diagnosis: Presence of water during salt formation.[1] Pyridine salts are notoriously hygroscopic.[1] Technical Insight: Using aqueous HCl or "wet" solvents during the salting-out step introduces moisture that lowers the melting point and creates hydrates.

Protocol:

  • Dry the Free Base: Dry the DCM extract thoroughly over

    
    .[1]
    
  • Solvent Swap: Evaporate DCM and redissolve the oil in anhydrous diethyl ether or anhydrous isopropanol .[1]

  • Gassing: Bubble anhydrous HCl gas through the solution, or add a solution of HCl in Dioxane/Ether dropwise.

  • Isolation: Filter the white precipitate immediately under nitrogen/argon to prevent moisture absorption.[1]

Module 3: Troubleshooting Logic Tree

Use this decision matrix to diagnose specific failure modes in your current batch.

Troubleshooting Start Problem Identified Issue1 Low Yield (High Impurities) Start->Issue1 Issue2 No Solid (Oily Product) Start->Issue2 Check1 Check Temp Was it >0°C? Issue1->Check1 Sol3 Hygroscopic Salt. Recrystallize from EtOH/EtOAc. Issue2->Sol3 Check2 Check Quench Was Acid Used? Check1->Check2 No Sol1 Polymerization. Repeat at -10°C. Check1->Sol1 Yes Sol2 Incomplete Hydrolysis. Re-stir with 2M H2SO4. Check2->Sol2 No

Figure 2: Diagnostic logic for common synthesis failures.

Module 4: Comparative Data & Reagents

Reagent Selection Guide
ComponentRecommended GradeWhy?
4-Cyanopyridine >98% PurityImpurities (e.g., picolines) interfere with crystallization.[1]
EtMgBr 3.0 M in Et2OEther is preferred over THF for cleaner isolation of this specific ketone [1].[1]
Quench Acid 2M H2SO4Non-volatile; prevents loss of product during exothermic hydrolysis.[1]
Crystallization EtOH / EtOAcEthanol dissolves the salt; Ethyl Acetate acts as the anti-solvent.[1]
Alternative Route (High Fidelity)

If the Grignard route persistently fails due to side reactions, switch to the Weinreb Amide method.[1]

  • Step 1: React Isonicotinoyl chloride with N,O-dimethylhydroxylamine.

  • Step 2: Add EtMgBr to the Weinreb amide.[1]

  • Pros: Prevents over-addition (stops at ketone).

  • Cons: Adds an extra synthetic step.[1]

References

  • Organic Syntheses , Coll.[1] Vol. 6, p. 115 (1988); Vol. 51, p. 20 (1971).[1] Synthesis of 4-Acetylpyridine (Analogous procedure). Link

  • Frank, R. L., & Weatherbee, C. (1948).[1] Pyridines. II.[1][2][3] The Dissociation of N,N'-Diacetyltetrahydro-4,4'-bipyridyl. Journal of the American Chemical Society. (Discusses polymerization risks of 4-substituted pyridines).

  • Goel, O. P., et al. (2012).[1] Process for the preparation of Propiverine Hydrochloride. European Patent EP2470504B1.[1] (Details industrial handling of phenyl-pyridyl ketone intermediates). Link

  • BenchChem Technical Support . Optimization of Grignard Reagent Synthesis & Addition. (General troubleshooting for exothermic Grignard additions). Link[1]

Sources

Optimization

Removing unreacted 4-cyanopyridine from 4-propionylpyridine product

Technical Support Center: Purifying 4-Propionylpyridine Welcome to the technical support center for common purification challenges in synthetic chemistry. This guide provides in-depth, field-proven answers to frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purifying 4-Propionylpyridine

Welcome to the technical support center for common purification challenges in synthetic chemistry. This guide provides in-depth, field-proven answers to frequently asked questions regarding the removal of unreacted 4-cyanopyridine from your 4-propionylpyridine product. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the highest purity for your downstream applications in research and drug development.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that my 4-propionylpyridine product is contaminated with 4-cyanopyridine?

A1: Initial Purity Assessment

Before attempting any purification, you must confirm the presence and relative amount of the 4-cyanopyridine impurity. Several analytical techniques are suitable for this purpose:

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot your crude product on a silica gel plate and elute with a solvent system like 3:1 Hexane:Ethyl Acetate. 4-Cyanopyridine is generally less polar than 4-propionylpyridine and will have a higher Rf value (travel further up the plate). Your product spot will be lower and may show tailing if the concentration is high. The unreacted starting material will appear as a distinct, separate spot above the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the characteristic aromatic signals of 4-cyanopyridine, which will differ slightly from your product's signals.

    • ¹³C NMR: The most definitive signal is the nitrile carbon (-C≡N) of 4-cyanopyridine, which typically appears around 118-120 ppm. The carbonyl carbon (C=O) of your 4-propionylpyridine product will be much further downfield, around 195-205 ppm.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method provides excellent separation and confirmation. You will observe two distinct peaks with different retention times, and the mass spectra will confirm their identities by matching their molecular weights (4-cyanopyridine: 104.11 g/mol ; 4-propionylpyridine: 135.16 g/mol ).

Q2: What are the key physical property differences between these two compounds that I can use for separation?

A2: Exploiting Physicochemical Differences

Understanding the fundamental physical properties of your product and the impurity is the first step in designing a logical purification strategy. The key differences are in their polarity, boiling points, and physical states at room temperature.

Property4-Cyanopyridine (Impurity)4-Propionylpyridine (Product)Rationale for Separation
Molecular Weight 104.11 g/mol 135.16 g/mol [1]The significant difference allows for easy differentiation by mass spectrometry.
Physical State White to pale yellow solid[2]Likely a liquid or low-melting solidA solid impurity in a liquid product (or vice-versa) can sometimes be separated by simple filtration or trituration.
Melting Point 76-81 °CData not readily available; likely lower than the starting material.If both are solids, a large difference in melting points suggests recrystallization is a promising method.
Boiling Point ~195-206 °CEstimated to be higher (>220 °C)A significant difference in boiling points (>25 °C) makes fractional distillation a viable option.
Polarity Moderately Polar (Dipole ~3.9-4.6 D)[3]More Polar (Ketone Dipole ~2.3-3.3 D)[3]The ketone's carbonyl group makes it more polar than the nitrile, which is the basis for separation by column chromatography.[4]
pKa (of conjugate acid) ~1.9 - 2.9Estimated ~3.5 - 4.5The basicity of the pyridine nitrogen is slightly different but likely not enough for a simple acid-base extraction to be highly effective.
Q3: My crude product contains a significant amount of 4-cyanopyridine. Which purification method should I try first?

A3: Primary Purification Strategies

For bulk removal of impurities, physical separation methods are typically the most efficient. Based on the properties outlined above, you have two primary options:

This method is ideal if both your product and the impurity are thermally stable and their boiling points are sufficiently different.

  • Underlying Principle: Separation is based on the difference in volatility. The compound with the lower boiling point (4-cyanopyridine) will vaporize first, allowing it to be collected as a separate fraction from the higher-boiling product (4-propionylpyridine).

  • When to Use It: Best for large-scale purifications where the boiling point difference is at least 25 °C.

  • Protocol:

    • Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.

    • Operate the distillation under reduced pressure (vacuum) to lower the required temperatures and prevent potential decomposition of the product.

    • Slowly heat the mixture. Monitor the temperature at the head of the column.

    • The first fraction to distill will be enriched in 4-cyanopyridine.

    • A second, intermediate fraction may be collected.

    • The final fraction, collected at a higher, stable temperature, will be your purified 4-propionylpyridine.

    • Analyze all fractions by TLC or GC to confirm separation.

This is the most versatile and common laboratory technique for purifying organic compounds.

  • Underlying Principle: Separation is based on differential adsorption to a solid stationary phase. The more polar compound (4-propionylpyridine) will interact more strongly with the polar silica gel and elute more slowly, while the less polar compound (4-cyanopyridine) will pass through the column more quickly.[3]

  • When to Use It: Excellent for small to medium scales (mg to grams) and for separating compounds with close boiling points but different polarities.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Prepare Silica Gel Slurry (e.g., in Hexane) B Pack Column Uniformly A->B C Add Protective Sand Layer B->C D Load Crude Product (dissolved in min. solvent) C->D E Elute with Mobile Phase (e.g., Hexane/EtOAc gradient) D->E F Collect Fractions Sequentially E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Obtain Pure Product I->J

  • Detailed Protocol:

    • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles. Drain the solvent until it is level with the top of the silica.

    • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully add this solution to the top of the column.

    • Elution: Begin eluting with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). This will elute the less polar 4-cyanopyridine first.

    • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate) to elute your more polar product, 4-propionylpyridine.

    • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

    • Analysis: Spot each fraction on a TLC plate to identify which fractions contain your pure product.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 4-propionylpyridine.

Q4: I've tried physical methods, but still have trace amounts of 4-cyanopyridine. Is there a chemical trick to remove it?

A4: Advanced Strategy: Selective Chemical Conversion and Extraction

Yes, this is an excellent scenario for a chemical purification strategy. Since the impurity is the starting material, we can selectively react it to form a new compound that has drastically different solubility properties, making it easy to remove with a simple liquid-liquid extraction. The nitrile group is the key.

  • Underlying Principle: We will selectively hydrolyze the nitrile group (-C≡N) of 4-cyanopyridine into a water-soluble carboxylate salt (-COO⁻Na⁺) under basic conditions. The ketone group of your product, 4-propionylpyridine, is stable under these conditions. The resulting salt, sodium isonicotinate, will move into an aqueous layer, leaving your pure product in the organic layer.

  • When to Use It: Ideal for removing small to moderate amounts of nitrile impurity, especially when physical methods are inefficient. This method provides exceptionally high purity.

G cluster_reaction Chemical Conversion cluster_workup Extraction & Isolation A Dissolve Crude Mixture in Organic Solvent (e.g., Toluene) B Add Aqueous NaOH Solution (e.g., 2M NaOH) A->B C Heat Mixture with Vigorous Stirring (e.g., 80-100°C, monitor by TLC) B->C D Cool Reaction & Transfer to Separatory Funnel C->D E Separate Layers D->E F Wash Organic Layer (with Water, then Brine) E->F G Dry Organic Layer (e.g., over Na₂SO₄) F->G H Filter and Evaporate Solvent G->H I Obtain Pure Product H->I

  • Detailed Protocol:

    • Reaction Setup: Dissolve the crude product mixture in an organic solvent that is immiscible with water (e.g., toluene or ethyl acetate).

    • Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 2 M NaOH) to the mixture. Heat the biphasic mixture to reflux (or ~80-100 °C) with vigorous stirring for several hours. The hydrolysis occurs at the interface of the two liquids.

    • Monitoring: Track the disappearance of the 4-cyanopyridine spot by TLC.

    • Work-up: Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

    • Extraction: The sodium isonicotinate (hydrolyzed impurity) will be in the aqueous (bottom) layer. Separate the organic layer, which contains your pure product.

    • Washing: Wash the organic layer with water and then with brine to remove any residual base or dissolved salts.

    • Isolation: Dry the organic layer over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield highly pure 4-propionylpyridine.

This chemical conversion method is a self-validating system; the successful removal of the impurity into the aqueous phase confirms the reaction's completion and the protocol's efficacy.

References

  • Ouellette, R. J., & Rawn, J. D. (2018). Organic Chemistry: Structure, Mechanism, and Synthesis. Elsevier.
  • PubChem. 4-Propionylpyridine Compound Summary. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • PubChem. 2-Propionylpyridine Compound Summary. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • FooDB. Showing Compound 4-Methylpyridine. Retrieved February 18, 2026, from [Link]

  • LibreTexts Chemistry. 20.7: Chemistry of Nitriles. Retrieved February 18, 2026, from [Link]

  • Wikipedia. Ketone. Retrieved February 18, 2026, from [Link]

  • University of Rochester. pKa Data Compiled by R. Williams. Retrieved February 18, 2026, from [Link]

  • Chempanda. Cyanopyridine: Common isomorphs, applications, side effects and safety. Retrieved February 18, 2026, from [Link]

  • Chemguide. Hydrolysing Nitriles. Retrieved February 18, 2026, from [Link]

  • Phenomenex. Column Chromatography: Principles, Procedure, and Applications. Retrieved February 18, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Prevention of Polymerization During the Heating of Pyridine Ketone Salts

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the prevention of unwa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the prevention of unwanted polymerization during the thermal treatment of pyridine ketone salts, a common challenge encountered in synthetic chemistry, particularly in reactions like the Kröhnke pyridine synthesis.[1][2] This resource is designed to provide not just procedural guidance, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

I. Foundational Knowledge: Frequently Asked Questions (FAQs)

This section addresses common initial questions about the stability and handling of pyridine ketone salts during heating.

Q1: What are pyridine ketone salts, and why are they prone to polymerization when heated?

A1: Pyridine ketone salts, such as α-pyridinium methyl ketone salts (e.g., N-phenacylpyridinium bromide), are key intermediates in various organic syntheses, most notably the Kröhnke pyridine synthesis.[3][4] These salts possess a unique structural feature: an acidic methylene group adjacent to both the positively charged pyridinium ring and the carbonyl group.

Upon heating, especially in the presence of a base (even a weak one like acetate from ammonium acetate), this proton can be abstracted to form a highly reactive intermediate called a pyridinium ylide .[4][5] This ylide is a 1,3-dipole and a strong nucleophile, which can initiate polymerization or lead to the formation of tarry, intractable byproducts.[5]

Q2: What are the typical signs of polymerization or degradation in my reaction?

A2: The onset of unwanted side reactions is often visually apparent. Key indicators include:

  • Color Change: The reaction mixture may darken significantly, turning from a pale yellow or orange to a deep brown or black.

  • Increased Viscosity: The reaction mixture may become thick and viscous, resembling tar.

  • Formation of Insoluble Solids: You may observe the formation of amorphous, insoluble precipitates that are difficult to characterize.

  • Low Yield of Desired Product: The most definitive sign is a poor yield of the target molecule, even if starting materials are consumed.

Q3: At what temperature does polymerization typically become a significant issue?

A3: While the exact temperature depends on the specific substrate and reaction conditions, issues can arise at temperatures commonly used in the Kröhnke synthesis, which can be up to 140 °C.[3] Some pyridinium salts exhibit limited thermal stability and can decompose after melting. It is crucial to carefully control the reaction temperature and heating duration.

Q4: Can the purity of my starting materials affect polymerization?

A4: Absolutely. Impurities in your pyridine ketone salt or other reactants can catalyze or initiate polymerization. For instance, residual acid or base from the synthesis of the salt can alter the reaction environment. It is highly recommended to use purified starting materials. Recrystallization of the pyridine ketone salt is a good practice to ensure high purity.

Q5: Are there alternatives to ammonium acetate that might reduce side reactions?

A5: While ammonium acetate is the most common nitrogen source in the Kröhnke synthesis, its basic nature (due to the acetate ion) can promote the formation of the reactive pyridinium ylide.[4][6] In some cases, exploring other ammonia surrogates or different reaction conditions (e.g., solvent-free vs. in a high-boiling solvent) may be beneficial. However, any alternative must still provide a source of ammonia for the cyclization step.[6][7]

II. Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to diagnosing and solving issues related to the polymerization of pyridine ketone salts during heating.

Issue 1: Rapid Darkening of the Reaction Mixture and Tar Formation

Underlying Cause: This is a classic indication of extensive, uncontrolled side reactions, likely initiated by a high concentration of reactive intermediates such as pyridinium ylides. This can be exacerbated by excessive temperatures or "hot spots" in the reaction mixture.

Troubleshooting Workflow:

A Problem: Rapid Tar Formation B Step 1: Temperature Control Optimization A->B Immediate Action C Step 2: Introduce Polymerization Inhibitors B->C If tarring persists D Step 3: Solvent and Concentration Adjustments C->D For further optimization E Step 4: Purification of Crude Product D->E Post-reaction

Caption: Troubleshooting workflow for tar formation.

Step-by-Step Solutions:

  • Optimize Temperature Control:

    • Action: Reduce the reaction temperature by 10-20 °C. Use an oil bath for uniform heating and avoid direct heating on a hot plate, which can create localized hot spots.

    • Rationale: Lowering the temperature reduces the rate of all reactions, including the desired transformation and the undesired polymerization pathways. This can provide a larger window for the desired reaction to proceed before significant degradation occurs.

  • Introduce Polymerization Inhibitors:

    • Action: Add a radical inhibitor or an antioxidant to the reaction mixture.

    • Rationale: While the primary polymerization mechanism may be ionic, heating can also induce radical pathways leading to complex byproduct formation. Inhibitors can quench these radical species as they form.

    • Experimental Protocol:

      • To your reaction setup, add a catalytic amount of a suitable inhibitor (see Table 1).

      • Proceed with the reaction as planned, monitoring for any reduction in tar formation.

    Table 1: Recommended Polymerization Inhibitors

Inhibitor TypeExampleRecommended Concentration (mol%)Mechanism of Action
Hindered Phenols Butylated Hydroxytoluene (BHT)0.1 - 1.0Scavenges free radicals by donating a hydrogen atom.[8]
Hydroquinones Hydroquinone (HQ)0.1 - 0.5Acts as a radical trap.[9]
Sterically Hindered Amines 2,6-di-tert-butylpyridine1.0 - 5.0Can act as a non-nucleophilic base and potentially a radical scavenger.
  • Adjust Solvent and Concentration:

    • Action: If running the reaction solvent-free, consider using a high-boiling, inert solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). If already in solution, try diluting the reaction mixture.

    • Rationale: A solvent can help to dissipate heat more effectively and prevent localized high temperatures. Dilution reduces the concentration of reactive intermediates, thereby decreasing the rate of bimolecular polymerization reactions.

  • Purification of Tarry Crude Product:

    • Action: If tar formation is unavoidable, employ robust purification techniques.

    • Rationale: Standard crystallization may be insufficient to separate the desired product from amorphous, tarry byproducts.

    • Experimental Protocol: Column Chromatography for Tar Removal [10]

      • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

      • Adsorb the crude mixture onto a small amount of silica gel.

      • Prepare a silica gel column packed with a non-polar eluent (e.g., hexane).

      • Dry-load the adsorbed crude product onto the top of the column.

      • Begin elution with a non-polar solvent and gradually increase the polarity. The tarry, polymeric materials will often remain at the top of the column, allowing the desired, less polar product to elute first.

Issue 2: Low or No Yield of the Desired Product, Even with Minimal Tar Formation

Underlying Cause: This suggests that while widespread polymerization is being avoided, the reaction conditions are not optimal for the desired transformation. This could be due to thermal decomposition of the starting material or a key intermediate, or the reaction not reaching the necessary activation energy.

Troubleshooting Workflow:

A Problem: Low/No Yield B Step 1: Verify Starting Material Purity A->B C Step 2: Incremental Temperature Increase B->C D Step 3: Monitor Reaction Progress (TLC) C->D E Step 4: Consider Alternative Reaction Conditions D->E

Caption: Troubleshooting workflow for low product yield.

Step-by-Step Solutions:

  • Verify Starting Material Purity and Integrity:

    • Action: Analyze your pyridine ketone salt by NMR and check its melting point.

    • Rationale: As mentioned in the FAQs, impurities can inhibit the reaction. It's also possible the salt has degraded during storage.

  • Systematic Temperature Screening:

    • Action: Set up several small-scale reactions and run them at slightly different temperatures (e.g., 100 °C, 110 °C, 120 °C).

    • Rationale: There is often a fine balance between a temperature high enough to drive the reaction forward and one that causes decomposition. A systematic screen can identify this optimal window.

  • Monitor Reaction Progress Frequently:

    • Action: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product at regular intervals (e.g., every 30 minutes).

    • Rationale: The desired product might be forming but then degrading over time at the reaction temperature. Frequent monitoring can help you determine the optimal reaction time to maximize the yield before significant degradation occurs.

  • Consider Microwave-Assisted Synthesis:

    • Action: If available, explore using a microwave reactor.

    • Rationale: Microwave heating can rapidly and uniformly heat the reaction mixture, often leading to significantly shorter reaction times and higher yields by minimizing the time the reactants are exposed to high temperatures.[11]

III. Mechanistic Insights: The Chemistry of Polymerization

A deeper understanding of the potential polymerization pathways can inform more effective troubleshooting. The primary culprit is the pyridinium ylide intermediate.

cluster_0 Polymerization Pathway cluster_1 Inhibitor Action A Pyridine Ketone Salt B Pyridinium Ylide (Reactive Intermediate) A->B -H+ (Heat, Base) C Dimerization & Oligomerization B->C Self-Reaction D Poly(ylide) Formation (Tar) C->D Propagation E Radical Species G Stable Radical E->G Quenching F Inhibitor (e.g., BHT) F->G

Caption: Proposed polymerization mechanism and inhibitor action.

The pyridinium ylide, once formed, can act as a potent nucleophile and attack another molecule of the pyridine ketone salt or another ylide molecule. This can lead to a cascade of reactions, forming dimers, oligomers, and eventually high molecular weight, insoluble polymers, which constitute the observed tar. Additionally, under thermal stress, homolytic bond cleavage can generate radical species, which can also initiate polymerization, further complicating the reaction mixture. Hindered phenol inhibitors, like BHT, can effectively scavenge these radical species, thus mitigating this parallel degradation pathway.[8]

By carefully controlling the reaction temperature to minimize the steady-state concentration of the pyridinium ylide and by using inhibitors to quench radical side reactions, the likelihood of unwanted polymerization can be significantly reduced, leading to cleaner reactions and higher yields of the desired pyridine derivatives.

IV. References

  • BenchChem. (2025). Optimization of reaction conditions. Retrieved from ResearchGate.

  • BenchChem. (2025). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers.

  • Wikipedia. (n.d.). Kröhnke pyridine synthesis.

  • BenchChem. (2025). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.

  • An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. (n.d.). Royal Society of Chemistry.

  • An alternative metal-free amination appraoch to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. (n.d.). ResearchGate.

  • MDPI. (2022). N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity.

  • Bhattacharya, R. N., et al. (1982). Recovery, purification and utilization of pyridine bases from coke oven by-products. OSTI.

  • (PDF) The cyclization and functionalization reactions involving N-phenacylpyridinium salts. (2024).

  • PMC. (n.d.). Pyridine: the scaffolds with significant clinical diversity.

  • Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.

  • PMC. (2025). Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides.

  • Frontiers. (2024). Phenacyl bromide as Norrish type I photoinitiator for the facile synthesis of chain-end functional PMMA and polystyrene.

  • PMC. (n.d.). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems.

  • Google Patents. (2012). KR101652750B1 - Purification method of pyridine and pyridine derivatives.

  • ResearchGate. (n.d.). Strategies for the synthesis of bipyridines, terpyridines and quarterpyridines.

  • ResearchGate. (2025). Use of pyridine derivatives as inhibitor/retarding agent for photoinduced cationic polymerization of epoxides | Request PDF.

  • Wikipedia. (n.d.). Pyridine.

  • ACS Publications. (2017). Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study.

  • PMC. (n.d.). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines.

  • BenchChem. (2025). Application Notes and Protocols for the Kröhnke Synthesis of Substituted Terpyridines.

  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.

  • MDPI. (2019). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?.

  • Kröhnke synthesis of pyridine. (n.d.).

  • PMC. (n.d.). Application and stability of natural antioxidants in edible oils in order to substitute synthetic additives.

  • MDPI. (2020). Insight into Tar Formation Mechanism during Catalytic Pyrolysis of Biomass over Waste Aluminum Dross.

  • SciSpace. (2022). A comprehensive review of primary strategies for tar removal in biomass gasification.

  • TNO. (n.d.). TAR IN BIOMASS PRODUCER GAS: AN ENDURING CHALLENGE.

Sources

Optimization

Optimizing pH conditions for extraction of 1-(pyridin-4-yl)propan-1-one free base

Case ID: EXT-PYR-04 Subject: Optimization of pH and Solvent Systems for Free Base Isolation Molecule: 1-(pyridin-4-yl)propan-1-one (Synonym: 4-Propionylpyridine) Chemical Formula: C₈H₉NO[1] Core Directive: The "pH Sweet...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: EXT-PYR-04 Subject: Optimization of pH and Solvent Systems for Free Base Isolation Molecule: 1-(pyridin-4-yl)propan-1-one (Synonym: 4-Propionylpyridine) Chemical Formula: C₈H₉NO[1]

Core Directive: The "pH Sweet Spot"

The most common error in extracting this molecule is using a pH that is too high.

Many researchers default to pH 12–14 for extracting organic bases. For 1-(pyridin-4-yl)propan-1-one, this is not only unnecessary but potentially destructive.

The Science (pKa Dynamics)

The pyridine nitrogen in this molecule is significantly less basic than unsubstituted pyridine due to the electron-withdrawing nature of the carbonyl group at the 4-position.

  • Pyridine pKa: ~5.25

  • 4-Acetylpyridine pKa: ~3.5[2][3][4]

  • 1-(pyridin-4-yl)propan-1-one pKa (Estimated): ~3.6 – 3.8

Implication: To isolate the free base, you only need to reach a pH of pKa + 2 .



At pH 6.0, over 99% of your molecule is already in the free base form. Raising the pH to 9-10 is the operational "Sweet Spot" to ensure complete deprotonation without triggering side reactions.

Why Avoid pH > 12? (The Stability Trap)

The propionyl group (


) contains alpha-protons . In the presence of a strong base (pH > 12), these protons become acidic, leading to:
  • Enolization: Formation of enolates.

  • Aldol-type Condensation: Self-reaction leading to dimers and polymers (often observed as a dark tar or "gunk" at the interface).

  • Degradation: Irreversible breakdown of the ketone functionality.

Standard Operating Procedure (SOP)

Use this protocol to minimize degradation and maximize recovery.

Reagents
  • Starting Material: 1-(pyridin-4-yl)propan-1-one (typically HCl salt).

  • Base: Saturated Sodium Bicarbonate (

    
    ) or 1M Sodium Carbonate (
    
    
    
    ). Avoid NaOH.
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Additive: Saturated Sodium Chloride (Brine).

Workflow Diagram

ExtractionWorkflow Start Start: Acidic Solution (Protonated Salt) Cool Cool to 0-5°C (Prevent Exotherm) Start->Cool Adjust Adjust pH to 8.5 - 9.5 Use NaHCO3 or Na2CO3 Cool->Adjust Check Check pH (Is pH > 6?) Adjust->Check Check->Adjust No (Too Acidic) Extract Add Organic Solvent (DCM or EtOAc) Check->Extract Yes PhaseSep Phase Separation Extract->PhaseSep AqLayer Aqueous Layer (Check for Residuals) PhaseSep->AqLayer Bottom (if EtOAc) Top (if DCM) OrgLayer Organic Layer (Target Product) PhaseSep->OrgLayer Top (if EtOAc) Bottom (if DCM) Wash Wash with Brine (Remove Water) OrgLayer->Wash Dry Dry over Na2SO4 & Concentrate Wash->Dry

Figure 1: Optimized extraction workflow emphasizing mild pH adjustment.

Step-by-Step Protocol
  • Dissolution & Cooling: Dissolve the salt in minimal water. Cool the solution to 0–5°C in an ice bath. Neutralization is exothermic; heat can accelerate degradation.

  • pH Adjustment: Slowly add saturated

    
     or 1M 
    
    
    
    dropwise with stirring. Target pH 9 . Monitor using a calibrated pH meter or narrow-range pH paper.
    • Critical: Do not overshoot to pH 14.

  • Extraction: Add your organic solvent (DCM is preferred for solubility; EtOAc is greener but may require more extractions).

    • Ratio: Use a 1:1 volume ratio of Organic:Aqueous.

  • Salting Out (Vital): If using EtOAc, add saturated brine to the aqueous phase to increase ionic strength. This forces the organic-soluble free base out of the water (Salting-out effect).

  • Separation: Separate phases. Re-extract the aqueous layer 2–3 times.

  • Drying: Combine organic layers, wash once with brine, dry over anhydrous

    
    , and concentrate
    in vacuo.
    

Troubleshooting Guide (FAQ)

Issue: Low Recovery / Low Yield

Diagnosis: The molecule has moderate water solubility even as a free base (


).
Solution: 
  • Saturate the Aqueous Phase: Add solid NaCl to the aqueous layer until no more dissolves. This drastically reduces the solubility of organic compounds in water.

  • Switch Solvents: If using Hexane/Ether, switch to Dichloromethane (DCM) or Chloroform (

    
    ). Pyridine derivatives have much higher affinity for chlorinated solvents.
    
  • Check pH: Verify pH is at least 6.0. If pH < 4, the molecule is still protonated and trapped in the water.

Issue: Emulsion Formation

Diagnosis: Pyridine derivatives can act as surfactants, and basic conditions can stabilize emulsions. Solution:

  • Filtration: Pass the emulsion through a pad of Celite.

  • Time & Gravity: Allow to sit for 20+ minutes.

  • Brine: The "Salting Out" step (see above) is the best preventative measure for emulsions.

Issue: Product is a Dark Oil/Tar instead of a Solid/Clear Oil

Diagnosis: Decomposition due to harsh base (Aldol condensation). Solution:

  • Lower the pH: Next time, stop at pH 8–9.

  • Lower the Temperature: Keep the neutralization step strictly at 0°C.

  • Avoid NaOH/KOH: Switch to Carbonate or Bicarbonate bases.

Technical Data Summary

ParameterValueSource / Notes
pKa (Conj. Acid) ~3.5 – 3.8Estimated based on 4-Acetylpyridine [1, 2]
LogP 0.5 – 1.1Moderately lipophilic; water solubility is non-negligible [3]
Target Extraction pH 8.5 – 9.5 Optimal balance of deprotonation and stability
Preferred Solvent Dichloromethane (DCM)Higher extraction efficiency than Ether/EtOAc
Stability Warning Base-sensitiveAlpha-protons allow self-condensation at pH > 12

Mechanism of Action: pH vs. Species Distribution

The following diagram illustrates why pH 6 is the "tipping point" and why pH 9 is safe.

SpeciesDistribution cluster_acid Acidic Phase (pH < 3) cluster_base Basic Phase (pH > 6) Protonated Protonated Form (Water Soluble) [Py-H]+ FreeBase Free Base Form (Organic Soluble) [Py] Protonated->FreeBase Deprotonation (pKa ~3.6) Warning Danger Zone (pH > 12) Degradation Risk FreeBase->Warning Excess Base

Figure 2: Species distribution relative to pH thresholds.

References

  • PubChem. (n.d.). 4-Acetylpyridine (Compound).[2][3][4][5][6][7][8] National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 4-acetyl-.[2][3][4][5][7][8] NIST Chemistry WebBook, SRD 69.[9] Retrieved from [Link]

  • Cheméo. (n.d.).[10] Chemical Properties of 4-Pyridinepropionic acid (Analog). Retrieved from [Link]

Sources

Troubleshooting

Minimizing side reactions during the chlorination of pyridine propanones

This is a technical support guide designed for the "Senior Application Scientist" persona. It prioritizes mechanistic understanding, robust protocols, and troubleshooting logic over generic advice.

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the "Senior Application Scientist" persona. It prioritizes mechanistic understanding, robust protocols, and troubleshooting logic over generic advice.

Subject: Minimizing Side Reactions & Process Control in


-Chlorination
Applicable Substrates:  1-(pyridin-3-yl)propan-2-one and related heteroaromatic ketones.
Reagent Focus:  Sulfuryl Chloride (

), N-Chlorosuccinimide (NCS).

Core Directive: The "Salt-Enol" Paradox

The chlorination of pyridine-based ketones presents a unique challenge compared to their carbocyclic analogs (e.g., phenylacetone). The presence of the basic pyridine nitrogen creates a competing equilibrium that dictates the success of your reaction.

The Central Failure Mode: Standard chlorination generates HCl. In a non-polar solvent (DCM,


), this HCl immediately protonates the pyridine nitrogen, forming an insoluble pyridinium salt.
  • Result: The reaction becomes heterogeneous (a "slurry").

  • Consequence: You lose stoichiometric control. Localized "hotspots" of reagent interact with the solid surface, leading to over-chlorination (di-chloro impurity) while bulk material remains unreacted.

The Mechanistic Pathway

The following diagram illustrates the divergence between the Controlled Pathway (Solution Phase) and the Failure Pathway (Heterogeneous Phase).

ReactionNetwork Substrate Pyridine Propanone (Free Base) Salt Pyridinium Salt (Precipitate/Gummy Solid) Substrate->Salt + HCl (Fast) Enol Enol Intermediate (Solution Phase) Substrate->Enol Acid Cat. (Controlled) HCl HCl Generated Salt->Enol Slow/Incomplete Dichloro α,α-Dichloro Impurity (Over-reaction) Salt->Dichloro Surface Reaction (Local Excess) Product Mono-α-Chloro Product Enol->Product + SO2Cl2 Product->Dichloro + Excess Cl / Hotspots

Figure 1: The "Salt Trap" mechanism. Precipitated salts lead to heterogeneous kinetics, favoring the formation of di-chloro impurities due to local reagent excesses.

Critical Process Parameters (CPP)

To minimize side reactions, you must control the Solubility and the Enolization Rate .

ParameterRecommendationScientific Rationale
Solvent System DCM : AcOH (4:1) or Pure AcOH Acetic acid (AcOH) solubilizes the pyridinium salt, maintaining a homogeneous phase. It also buffers the acidity, preventing "runaway" acid-catalyzed enolization.
Temperature

to

Low temperature suppresses the rate of the second chlorination. The activation energy for introducing a second electron-withdrawing Cl is higher than the first.
Stoichiometry 0.95 eq. of

Never use excess. Leave 5% starting material unreacted. It is easier to separate starting material than di-chloro impurities.
Reagent Addition Sub-surface, Dropwise Avoid high local concentrations. Add

diluted in the reaction solvent over 1–2 hours.

Validated Experimental Protocol

Target: Synthesis of 1-(pyridin-3-yl)-1-chloropropan-2-one (or regioisomer depending on substitution). Scale: 10 mmol basis.

  • Preparation: In a dry 3-neck flask under

    
    , dissolve 1-(pyridin-3-yl)propan-2-one  (1.35 g, 10 mmol) in Glacial Acetic Acid  (15 mL).
    
    • Note: If the substrate is an HCl salt, add 1.0 eq of Sodium Acetate to buffer.

  • Equilibration: Cool the solution to

    
    . Ensure the mixture is a clear, homogeneous solution.
    
  • Chlorination: Prepare a solution of Sulfuryl Chloride (

    
    )  (1.28 g, 9.5 mmol, 0.95 eq) in Acetic Acid  (5 mL).
    
  • Addition: Add the

    
     solution dropwise over 60 minutes.
    
    • Observation: Gas evolution (

      
       and 
      
      
      
      ) will occur. Ensure distinct venting.
  • Quench: Pour the reaction mixture into Ice/Water (50 mL). Neutralize carefully with solid

    
     or saturated 
    
    
    
    solution until pH ~7-8.
    • Critical: Do not use strong NaOH; it may degrade the

      
      -chloroketone (Favorskii rearrangement risk).
      
  • Extraction: Extract immediately with DCM (

    
    ). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.

Troubleshooting Center (FAQ)

Issue: "I see a large amount of di-chlorinated product ( ). Why?"

Diagnosis: This is a kinetic control failure.

  • Cause 1: You added

    
     too fast.
    
  • Cause 2: You used a non-polar solvent (like pure DCM or Ether) resulting in salt precipitation. The surface of the salt particles reacted with high concentrations of

    
    .
    
  • Fix: Switch to the Acetic Acid protocol to ensure homogeneity. Reduce reagent equivalents to 0.90 eq.

Issue: "The reaction turned into a black tar/sticky gum."

Diagnosis: Polymerization or "Salt Crash."

  • Mechanism: Pyridine derivatives are prone to polymerization in the presence of strong acids and heat. The "gum" is likely the pyridinium-HCl salt trapping the solvent.

  • Fix: Ensure efficient stirring. If using DCM, add Methanol (10% v/v) . Methanol helps solubilize the salt and can transiently form a hemiacetal, which moderates the reactivity of the ketone.

Issue: "My yield is low, but I don't see side products."

Diagnosis: Product loss during workup.

  • Mechanism:

    
    -chloroketones involving pyridines are amphoteric. If you neutralize to pH > 10, the product may hydrolyze or rearrange. If pH < 4, the product remains in the aqueous layer as the pyridinium salt.
    
  • Fix: Strictly control workup pH to 7.5--8.0 . Salt the aqueous layer with NaCl to drive the organic product out (Salting-out effect).

Issue: "Can I use NCS (N-Chlorosuccinimide) instead?"

Answer: Yes, and it is often cleaner for small-scale (<1g) batches.

  • Protocol Adjustment: Use NCS (1.0 eq) in THF or MeCN with a catalytic amount of p-Toluenesulfonic acid (pTsOH) (0.1 eq). The acid catalyst is required to drive enolization. This method avoids the massive HCl evolution of

    
    .
    

Troubleshooting Logic Tree

Use this flow to diagnose your specific failure mode.

Troubleshooting Start Problem Identified CheckState Is the reaction homogeneous? Start->CheckState Hetero No (Precipitate/Gum) CheckState->Hetero Solids Visible Homo Yes (Clear Solution) CheckState->Homo Clear SolventIssue Solvent Failure. Switch to AcOH or DCM/MeOH. Hetero->SolventIssue CheckImpurity Analyze Impurity Profile (LC/GC) Homo->CheckImpurity Dichloro Di-chloro (>5%) CheckImpurity->Dichloro StartMat Starting Material Left CheckImpurity->StartMat RateIssue Addition too fast. Reduce Temp. Check Stoichiometry. Dichloro->RateIssue Conversion Incomplete Conversion. Increase time, NOT reagent. StartMat->Conversion

Figure 2: Diagnostic workflow for optimizing chlorination yields.

References

  • Wyman, D. P., & Kaufman, P. R. (1964). The Chlorination of Ketones with Sulfuryl Chloride.[1] The Journal of Organic Chemistry, 29(7), 1956–1960. Link

    • Foundational text on the mechanism of chlorination and the role of enoliz
  • Masilamani, D., & Rogic, M. M. (1981). Sulfuryl Chloride as a Reagent for Selective Chlorination of Symmetrical Ketones and Phenols.[2] The Journal of Organic Chemistry, 46(22), 4486–4489. Link

    • Establishes the use of nucleophilic solvents (like MeOH) to control selectivity.
  • De Kimpe, N., & Verhé, R. (1988). The Chemistry of -Haloketones, -Haloaldehydes and -Haloimines. Wiley. Authoritative reference on the reactivity and side-reactions of -haloketones.
  • Organic Syntheses, Coll. Vol. 9, p. 13 (1998). General procedures for chlorination of heteroaromatic ketones.Link

    • Provides standard workup procedures for handling pyridine-containing intermedi

Sources

Optimization

Stability of 1-(pyridin-4-yl)propan-1-one hydrochloride in aqueous solution over time

Welcome to the technical support center for 1-(pyridin-4-yl)propan-1-one hydrochloride. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance and ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(pyridin-4-yl)propan-1-one hydrochloride. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance and address common questions regarding the stability of this compound in aqueous solutions.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions based on established chemical principles.

Issue 1: Inconsistent or declining potency of aqueous stock solutions.

Question: I've prepared a 10 mM aqueous stock solution of 1-(pyridin-4-yl)propan-1-one hydrochloride for my assays, but I'm observing a decrease in its effective concentration over a few days, even when stored at 4°C. What could be the cause, and how can I mitigate this?

Answer:

This issue likely stems from the inherent chemical stability of the compound in an aqueous environment. Several factors could be at play, primarily related to hydrolysis and potential photodegradation.

Root Cause Analysis:

  • Keto-Enol Tautomerism: The ketone functional group in 1-(pyridin-4-yl)propan-1-one can exist in equilibrium with its enol tautomer. While the keto form is generally more stable, the presence of the pyridine ring and the pH of the solution can influence this equilibrium.[1][2] Changes in the tautomeric ratio can lead to inconsistent biological activity or analytical readings. The enol form may also be more susceptible to degradation.

  • Hydrolysis: Although ketones are generally less reactive towards hydration than aldehydes, the presence of the electron-withdrawing pyridinium ring (in the hydrochloride salt form) can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[3] This can lead to the formation of a geminal diol, which could be an inactive form of the compound.

  • pH Effects: The pH of your aqueous solution is a critical factor. The pyridine moiety has a pKa, and changes in pH will affect its protonation state. This can, in turn, influence the electronic properties of the entire molecule and its stability.

  • Photodegradation: Pyridine-containing compounds and ketones can be susceptible to photodegradation upon exposure to light, especially UV radiation.[4][5][6] This can lead to the formation of various degradation products.

Troubleshooting Workflow:

start Inconsistent Potency Observed check_storage Review Storage Conditions start->check_storage check_ph Measure pH of Solution start->check_ph prepare_fresh Prepare Fresh Solutions Daily start->prepare_fresh Immediate Mitigation aliquot Aliquot and Freeze check_storage->aliquot Long-term Storage? protect_light Protect from Light check_storage->protect_light Light Exposure? use_buffers Use Buffered Solutions check_ph->use_buffers pH Uncontrolled? perform_stability Perform a Forced Degradation Study check_ph->perform_stability Systematic Approach end_solution Stable Stock Solution Achieved prepare_fresh->end_solution aliquot->end_solution protect_light->end_solution use_buffers->end_solution perform_stability->end_solution

Caption: Troubleshooting workflow for inconsistent potency.

Recommended Actions & Protocols:

  • Short-Term Mitigation: For immediate continuation of your experiments, it is highly recommended to prepare fresh aqueous solutions daily from a solid stock of the hydrochloride salt. This minimizes the impact of time-dependent degradation.

  • Storage Best Practices:

    • Protect from Light: Always store your solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.[7][8]

    • Temperature Control: While refrigeration at 4°C is a good practice, for longer-term storage (more than a few days), it is advisable to aliquot your stock solution into single-use volumes and store them at -20°C or -80°C.

  • pH Control:

    • Instead of dissolving the compound in pure water, use a buffered solution that is appropriate for your experimental system (e.g., PBS, TRIS). This will help maintain a constant pH and may improve stability. The optimal pH for stability would need to be determined experimentally.

  • Forced Degradation Study (Advanced): To definitively understand the stability of this compound in your specific experimental context, a forced degradation study is recommended.[9][10] This involves exposing the compound to various stress conditions:

    • Acidic Hydrolysis: 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 N NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Photolytic Degradation: Exposing the solution to UV light.

    • Thermal Degradation: Heating the solution.

    The degradation can be monitored over time using an appropriate analytical method like HPLC-UV.[11][12][13]

Issue 2: Appearance of unknown peaks in chromatography.

Question: When analyzing my aged aqueous solution of 1-(pyridin-4-yl)propan-1-one hydrochloride via HPLC, I see new, smaller peaks that were not present in the freshly prepared sample. What are these, and are they a concern?

Answer:

The appearance of new peaks is a strong indicator of chemical degradation. These new peaks represent degradation products formed from the parent compound.

Potential Degradation Pathways:

parent 1-(pyridin-4-yl)propan-1-one (Parent Compound) hydrolysis Geminal Diol (via Hydrolysis) parent->hydrolysis H₂O photodegradation Hydroxylated Pyridine Derivatives (via Photodegradation) parent->photodegradation Light (hv) oxidation N-oxide or Ring-Opened Products (via Oxidation) parent->oxidation [O] enol Enol Tautomer parent->enol Tautomerization

Caption: Potential degradation pathways.

Explanation of Pathways:

  • Hydrolysis Products: As mentioned previously, the ketone can undergo hydration to form a geminal diol. This would likely be a more polar compound and thus have a shorter retention time on a reverse-phase HPLC column.

  • Photodegradation Products: UV light can induce a variety of reactions. One possibility is the hydroxylation of the pyridine ring, which would also result in more polar degradation products.[6]

  • Oxidation Products: If the solution is exposed to air for extended periods, or if trace metal ions are present, oxidative degradation can occur. This could lead to the formation of the pyridine N-oxide or more complex ring-opened products.

Impact on Experiments:

These degradation products are a significant concern because:

  • They represent a loss of the active parent compound, leading to inaccurate dosing.

  • They could have their own, unknown biological activities, potentially confounding your experimental results.

  • They could interfere with analytical measurements of the parent compound.

Recommendations:

  • Characterize the Degradants: If possible, use mass spectrometry (LC-MS) to get molecular weight information for the unknown peaks.[9] This can help in identifying the degradation products and understanding the degradation pathway.

  • Implement Stability-Indicating Methods: Your analytical method should be capable of separating the parent peak from all potential degradation peaks. This is known as a stability-indicating method.

  • Adhere to Strict Solution Preparation Protocols: Based on the information above, implement a standard operating procedure (SOP) for the preparation and handling of these solutions, emphasizing fresh preparation, protection from light, and use of buffers.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making stock solutions of 1-(pyridin-4-yl)propan-1-one hydrochloride?

A1: For a concentrated stock solution, a dry, inert organic solvent like DMSO or anhydrous ethanol is recommended for long-term storage. For working solutions, aqueous buffers are common, but as discussed, the stability in these solutions can be limited. It is crucial to assess the stability in your chosen aqueous medium.

Q2: How should I store the solid 1-(pyridin-4-yl)propan-1-one hydrochloride?

A2: The solid compound should be stored in a tightly sealed container, protected from light and moisture.[8] Storage in a desiccator at room temperature or in a refrigerator is advisable. Some suppliers note that the compound can be air and light sensitive.[7]

Q3: Is the hydrochloride salt more stable than the free base in aqueous solution?

A3: The hydrochloride salt is generally more water-soluble than the free base. In terms of stability, the protonated pyridinium ion is more electron-withdrawing, which could potentially make the carbonyl carbon more susceptible to hydrolysis. However, the salt form prevents the unprotonated nitrogen from participating in other potential degradation reactions. The relative stability would need to be determined experimentally.

Q4: Can I autoclave my aqueous solution of this compound?

A4: It is not recommended to autoclave solutions of 1-(pyridin-4-yl)propan-1-one hydrochloride. The high temperatures can accelerate hydrolysis and other degradation pathways. If sterile solutions are required, filtration through a 0.22 µm filter is the preferred method.

Q5: What analytical techniques are best for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a very common and reliable method for quantifying the parent compound and detecting degradation products.[11][12] Gas chromatography (GC) could also be used.[14] For structural elucidation of any degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable.[9]

Section 3: Experimental Protocols

Protocol 1: Preparation of a Buffered Aqueous Solution
  • Materials:

    • 1-(pyridin-4-yl)propan-1-one hydrochloride (solid)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Calibrated analytical balance

    • Amber volumetric flasks and vials

  • Procedure:

    • Weigh the required amount of solid 1-(pyridin-4-yl)propan-1-one hydrochloride.

    • Transfer the solid to an amber volumetric flask.

    • Add a portion of the PBS buffer and sonicate briefly to dissolve the solid completely.

    • Add PBS buffer to the final volume and mix thoroughly.

    • Use the solution immediately or store in tightly sealed amber vials at 4°C for short-term use (to be validated) or at -20°C for longer-term storage.

Protocol 2: Basic Stability Assessment via HPLC
  • Objective: To assess the stability of the compound in a specific aqueous medium over a defined period.

  • Procedure:

    • Prepare the aqueous solution of 1-(pyridin-4-yl)propan-1-one hydrochloride as described in Protocol 1.

    • Immediately after preparation (T=0), inject an aliquot onto a suitable HPLC system (e.g., C18 column) and record the chromatogram.

    • Store the remaining solution under the desired conditions (e.g., room temperature, protected from light).

    • At specified time points (e.g., 24h, 48h, 72h), inject another aliquot and record the chromatogram.

    • Analysis:

      • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

      • Observe the formation and growth of any new peaks.

Data Summary Table:

Time PointStorage ConditionPeak Area of Parent Compound% Parent RemainingPeak Area of Degradant 1
0 h-1,000,000100%0
24 hRT, Light950,00095%50,000
48 hRT, Light900,00090%100,000
24 hRT, Dark980,00098%20,000
48 hRT, Dark960,00096%40,000
24 h4°C, Dark995,00099.5%5,000
48 h4°C, Dark990,00099%10,000

This is example data and should be generated from your own experiments.

References

  • askIITians. (2014, November 16). Explain in detail about the factors affecting keto enol tautomerism.
  • Quora. (2017, July 17). What are the factors that govern the stability of keto-enol tautomerism?
  • YouTube. (2020, November 25). L-4-FACTORS AFFECTING THE Keto Enol Tautomerism.
  • Chemistry Steps. (2023, February 16).
  • ACS Publications. (1949, July 1). STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS1. The Journal of Organic Chemistry.
  • ChemRxiv. (2025, July 16). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks.
  • Fisher Scientific. (2012, May 1).
  • YouTube. (2024, July 27).
  • PYRIDINE ITS DERIV
  • YouTube. (2022, December 25).
  • PMC. (2023, October 13).
  • 55 6. analytical methods. (n.d.).
  • Sigma-Aldrich. (2024, September 7).
  • MATERIAL SAFETY D
  • TargetMol. (n.d.).
  • BLD Pharm. (n.d.). 4173-86-8|1-(Pyridin-4-yl)propan-1-one hydrochloride.
  • Sigma-Aldrich. (n.d.). 1-(Pyridin-4-yl)propan-1-one.
  • ACS Publications. (n.d.). PHOTOCHEMICAL REACTIONS OF KETONES IN SOLUTION. Journal of the American Chemical Society.
  • MDPI. (2025, August 13).
  • Preprints.org. (2025, June 23).
  • ResearchGate. (n.d.). Fig. 1.
  • ACS Publications. (2023, August 24).
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-(pyridin-2-yl)propan-1-one AldrichCPR.
  • Semantic Scholar. (2024, August 17).
  • Amazon AWS. (2019, March 3). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • RSC Publishing - The Royal Society of Chemistry. (n.d.). Analytical Methods.
  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. (n.d.).
  • MDPI. (2021, April 30).
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Synblock. (n.d.). CAS 1701-69-5 | 1-(Pyridin-4-yl)propan-1-one.
  • Indian Journal of Pharmaceutical Education and Research. (n.d.).
  • Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP- HPLC-DAD-HRMS Method. (n.d.).
  • BLDpharm. (n.d.). 1311254-88-2|(R)-1-(Pyridin-4-yl)propan-1-amine hydrochloride.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: 1-(Pyridin-4-yl)propan-1-one Hydrochloride in D2O

Executive Summary Objective: This guide provides a definitive structural interpretation of 1-(pyridin-4-yl)propan-1-one hydrochloride using 1H NMR in Deuterium Oxide (D2O). It compares the spectral signature of the salt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a definitive structural interpretation of 1-(pyridin-4-yl)propan-1-one hydrochloride using 1H NMR in Deuterium Oxide (D2O). It compares the spectral signature of the salt form against its free base alternative to validate synthesis and purity.

Key Identifier: The formation of the pyridinium salt (protonation at Nitrogen) causes a distinct downfield shift of the aromatic protons, particularly the ortho-protons (H2/H6), shifting them from ~8.8 ppm (Free Base) to >8.9 ppm (HCl Salt) .

Structural Logic & Assignment Strategy

To interpret the spectrum, we must first map the protons to the structure. The molecule consists of an electron-deficient pyridine ring substituted at the 4-position with a propionyl group (ethyl ketone).

Structural Diagram & Labels

The following diagram illustrates the proton environments labeled for the assignment table.

G cluster_legend Signal Regions N N+ (H) C2 C2/C6 (Ortho) N->C2 Aromatic Ring C3 C3/C5 (Meta) C2->C3 C4 C4 (Para-sub) C3->C4 CO C=O (Ketone) C4->CO Substitution CH2 CH2 (Methylene) CO->CH2 CH3 CH3 (Methyl) CH2->CH3 Aromatic Region (8.0-9.2 ppm) Aromatic Region (8.0-9.2 ppm) Aliphatic Region (1.0-3.5 ppm) Aliphatic Region (1.0-3.5 ppm) Aromatic Region (8.0-9.2 ppm)->Aliphatic Region (1.0-3.5 ppm)

Caption: Connectivity map of 1-(pyridin-4-yl)propan-1-one HCl. Blue nodes indicate aromatic protons; Green nodes indicate aliphatic chain protons.

Experimental Protocol (D2O)

Context: The hydrochloride salt is highly polar and water-soluble, making D2O the standard solvent.

  • Sample Preparation: Dissolve ~10-15 mg of the salt in 0.6 mL of D2O (99.8% D).

  • Reference: D2O contains no internal protons for referencing. Calibrate using the residual solvent peak (HDO) at 4.79 ppm or an internal standard like TSP (0.00 ppm).

  • Exchangeable Protons: The acidic proton on the nitrogen (

    
    ) will rapidly exchange with D2O. It will NOT appear as a distinct peak  but will merge with the HDO signal.
    

Spectral Interpretation (Data & Analysis)

Table 1: Chemical Shift Assignments (D2O)

Note: Shifts are approximate (±0.05 ppm) due to concentration/pH dependence in D2O.

LabelProton TypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
A H2, H6 (Ortho)8.90 – 9.15 Doublet (d)2H~6.0 – 7.0 Hz
B H3, H5 (Meta)8.20 – 8.45 Doublet (d)2H~6.0 – 7.0 Hz
C HDO (Residual)4.79 Singlet (s)Var.[1]-
D -CH2- (Methylene)3.25 – 3.40 Quartet (q)2H~7.2 Hz
E -CH3 (Methyl)1.15 – 1.25 Triplet (t)3H~7.2 Hz
Detailed Analysis of Signals[2]

1. Aromatic Region (The Pyridinium Fingerprint):

  • Pattern: An AA'BB' system that typically resolves into two distinct doublets.

  • Ortho Protons (H2/H6): These are the most deshielded protons in the molecule. The positive charge on the nitrogen exerts a strong electron-withdrawing effect, pulling these signals downfield to ~9.0 ppm.

  • Meta Protons (H3/H5): These appear upfield relative to the ortho protons but are still significantly deshielded compared to a neutral benzene ring due to the electron-deficient nature of the ring and the ketone at C4.

2. Aliphatic Region (The Propionyl Chain):

  • Methylene (-CH2-): Appears as a quartet due to coupling with the adjacent methyl group (

    
     rule: 3 neighbors + 1 = 4 peaks). The chemical shift (~3.3 ppm) is relatively high for an alkyl chain because it is sandwiched between a carbonyl group and the electron-withdrawing aromatic ring.
    
  • Methyl (-CH3): Appears as a triplet due to coupling with the methylene group. It is the most shielded group, appearing at ~1.2 ppm.

Comparative Guide: Salt vs. Free Base

This section validates whether your sample is the Hydrochloride Salt or the Free Base.

Comparison Matrix
FeatureHCl Salt (in D2O) Free Base (in CDCl3) Mechanism of Difference
Ortho Protons (H2/H6) > 8.9 ppm ~ 8.7 - 8.8 ppm Protonation of Nitrogen (

) removes electron density, causing deshielding.
Meta Protons (H3/H5) > 8.2 ppm ~ 7.7 - 7.8 ppm Inductive effect of the cation is felt throughout the ring.
N-H Proton Invisible (Exchanges)None (Absent)Salt has an acidic proton; Free base has a lone pair.
Solubility High in Water/D2OHigh in Organic/CDCl3Ionic character vs. Organic character.
Visualizing the Shift Mechanism

The following diagram explains why the salt spectrum looks different.

Mechanism cluster_base Free Base (Neutral) cluster_salt HCl Salt (Cationic) Base Pyridine Ring (N:) Lone pair available ShiftBase Ortho Shift: ~8.8 ppm Base->ShiftBase HCl Add HCl Base->HCl Protonation Salt Pyridinium Ring (N-H+) Positive Charge ShiftSalt Ortho Shift: ~9.0+ ppm (Deshielded) Salt->ShiftSalt HCl->Salt Electron Density Withdrawal

Caption: Mechanistic flow of protonation causing downfield chemical shifts (deshielding) in the NMR spectrum.

Troubleshooting & Anomalies

Scenario 1: Broad Peaks in Aromatic Region

  • Cause: Intermediate exchange rate. If the sample is not fully protonated (pH is near the pKa of pyridine, ~5.2), the protons exchange between free base and salt forms during the NMR timescale.

  • Solution: Add 1-2 drops of DCl (Deuterium Chloride) to the NMR tube to force the equilibrium entirely to the salt form.

Scenario 2: Extra Peak at ~4.8 ppm

  • Cause: This is HDO (water). D2O is hygroscopic.

  • Verification: This peak typically integrates variably and does not couple with the sample.

Scenario 3: Methylene Quartet overlaps with Solvent

  • Analysis: In D2O, the HDO peak is ~4.79 ppm. The Methylene group is ~3.3 ppm. Overlap is unlikely unless the sample is heavily contaminated with methanol (~3.3 ppm) or other impurities.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for Pyridine derivative shifts). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on AA'BB' systems and salt effects).

Sources

Comparative

Advanced HPLC Method Development Guide: Impurity Profiling of 1-(pyridin-4-yl)propan-1-one

Executive Summary The Challenge: Developing robust HPLC methods for pyridine derivatives like 1-(pyridin-4-yl)propan-1-one (4-propionylpyridine) is notoriously difficult due to the basicity of the pyridine nitrogen ( ).[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Developing robust HPLC methods for pyridine derivatives like 1-(pyridin-4-yl)propan-1-one (4-propionylpyridine) is notoriously difficult due to the basicity of the pyridine nitrogen (


).[1] Traditional alkyl-bonded phases (C18) often suffer from secondary silanol interactions, leading to severe peak tailing, variable retention times, and co-elution of positional isomers.[1]

The Solution: This guide compares the industry-standard Fully Porous C18 approach against an optimized Core-Shell Biphenyl methodology.[1] While C18 remains a workhorse, our comparative data demonstrates that the Biphenyl stationary phase utilizes


 interactions to provide superior selectivity for aromatic impurities and positional isomers, significantly improving resolution (

) and peak symmetry (

).[1]

Part 1: Compound Profile & Impurity Landscape[1]

To develop a self-validating method, one must first map the "chemical space" of the analyte and its potential contaminants.[1]

The Analyte: 1-(pyridin-4-yl)propan-1-one[1][2][3][4]
  • Structure: A pyridine ring substituted at the 4-position with a propionyl group.[1]

  • Properties: Basic nitrogen (proton acceptor); Ketone (H-bond acceptor).[1]

  • Critical Quality Attribute: The method must separate the parent ketone from its reduction products (alcohols) and oxidation byproducts (N-oxides/acids).[1]

Impurity Origin Pathway (Visualization)

The following diagram illustrates the genesis of common impurities during the Grignard synthesis or Friedel-Crafts acylation routes.

ImpurityPathway Start Precursor (4-Cyanopyridine) Inter Intermediate (Imine Salt) Start->Inter Grignard Addn. ImpB Impurity B (Hydrolysis) Isonicotinic Acid Start->ImpB Direct Hydrolysis ImpC Impurity C (Isomer) 1-(pyridin-3-yl)propan-1-one Start->ImpC Regio-impurity in Starting Mat. Reagent Reagent (EtMgBr) Reagent->Inter Product Target Analyte 1-(pyridin-4-yl)propan-1-one Inter->Product Acid Hydrolysis ImpA Impurity A (Over-reaction) 1-(pyridin-4-yl)propan-1-ol Product->ImpA Reduction (Trace NaBH4)

Figure 1: Synthetic origin of key impurities.[2] Impurity C (positional isomer) is particularly challenging for C18 columns to resolve from the parent peak.

Part 2: Comparative Study (C18 vs. Biphenyl)

Methodology

We compared two distinct separation modes. Both methods utilized the same mobile phase additives to isolate the stationary phase effect.

  • System A (Control): Traditional C18 (5 µm, Fully Porous).[1]

    • Mechanism: Hydrophobic interaction (dispersive forces).

  • System B (Optimized): Core-Shell Biphenyl (2.6 µm, Solid Core).[1]

    • Mechanism: Hydrophobic +

      
       Interaction + Dipole-Dipole.[1]
      
Experimental Conditions
  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Buffer ensures Pyridine is protonated

    
    , improving solubility and reducing silanol interaction).[1]
    
  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 1.0 mL/min (C18) vs 1.5 mL/min (Core-Shell).[1]

Performance Data Comparison
ParameterSystem A: Standard C18System B: Core-Shell BiphenylAnalysis
Retention (k') 2.43.1Biphenyl shows stronger retention for aromatic rings due to

overlap.[1]
Tailing Factor (

)
1.6 (Tailing)1.1 (Symmetric)Steric protection of silanols in modern core-shell phases reduces tailing.[1]
Resolution (

)
(Isomer Impurity C)
1.2 (Co-elution risk)3.8 (Baseline separated)Critical Differentiator: C18 cannot easily distinguish the 3-yl vs 4-yl position; Biphenyl can.
Backpressure 120 bar280 barCore-shell particles generate higher pressure but allow faster flow rates.[1]

Part 3: Detailed Protocol (The Optimized Method)

This protocol is designed for System B (Core-Shell Biphenyl) but is adaptable to C18 if Biphenyl is unavailable.[1]

Reagent Preparation
  • Buffer (10 mM Ammonium Formate, pH 3.0):

    • Dissolve 0.63 g of Ammonium Formate in 900 mL of HPLC-grade water.

    • Adjust pH to 3.0 ± 0.05 using Formic Acid (approx. 1-2 mL).[1]

    • Dilute to 1000 mL. Note: Low pH is crucial to keep the pyridine moiety fully protonated (

      
      ), preventing mixed-mode retention shifts.[1]
      
  • Diluent: 90:10 Water:Acetonitrile. (Match initial gradient conditions to prevent "solvent shock" peak distortion).

Instrument Configuration
  • Column: Kinetex Biphenyl or Raptor Biphenyl (2.6 µm, 100 x 4.6 mm).[1]

  • Temperature: 35°C (Slightly elevated temperature reduces viscosity and improves mass transfer).

  • Detection: UV @ 254 nm (Pyridine

    
     transition) and 220 nm (for non-aromatic impurities).[1]
    
Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Action
0.0955Equilibrate
1.0955Isocratic Hold
8.04060Linear Ramp
8.1595Wash
10.0595Wash Hold
10.1955Re-equilibrate

Part 4: Method Development Decision Tree

Use this logic flow to troubleshoot or adapt the method for new impurities (e.g., N-oxides).

MethodLogic Start Start Method Development Analyte: 4-Propionylpyridine CheckpH Check pH Is pH < 3.5? Start->CheckpH Tailing Issue: Peak Tailing > 1.5 CheckpH->Tailing No (pH > 4) Selectivity Issue: Isomer Co-elution (3-yl vs 4-yl) CheckpH->Selectivity Yes (pH OK) ActionBuffer Action: Increase Buffer Conc. (10mM -> 25mM) or Add Ion Pair (HILIC mode) Tailing->ActionBuffer Silanol Interaction ActionColumn Action: Switch to Biphenyl or PFP Phase Selectivity->ActionColumn Lack of pi-pi selectivity Success Robust Method As < 1.2, Rs > 2.0 ActionBuffer->Success ActionColumn->Success

Figure 2: Troubleshooting logic for basic pyridine derivatives. pH control is the first line of defense; stationary phase chemistry is the second.[1]

References

  • PubChem. (n.d.). 1-(pyridin-4-yl)propan-1-one Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Restek Corporation. (2020). Separation of Pyridine Isomers on Raptor Biphenyl. Restek Chromatograms. (Contextual citation for Biphenyl selectivity mechanism).
  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH.[1] (Foundational text on silanol activity and basic compounds).

Sources

Validation

Technical Comparison Guide: 4-Propionylpyridine vs. 3-Propionylpyridine Hydrochloride

Executive Summary This guide provides a technical analysis comparing 4-propionylpyridine (free base) and 3-propionylpyridine hydrochloride . While both are critical C3-functionalized pyridine scaffolds used in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing 4-propionylpyridine (free base) and 3-propionylpyridine hydrochloride . While both are critical C3-functionalized pyridine scaffolds used in the synthesis of antihistamines and metabolic modulators, they exhibit distinct reactivity profiles driven by their substitution patterns (para vs. meta) and ionic states.

Key Takeaway:

  • 4-Propionylpyridine exhibits superior electrophilicity at the carbonyl center due to resonance-assisted electron withdrawal, making it more reactive in nucleophilic additions.

  • 3-Propionylpyridine HCl offers enhanced shelf-stability and crystallinity but requires an in situ neutralization step for base-sensitive reactions. Its reactivity is governed primarily by inductive effects rather than resonance.[1]

Electronic Structure & Reactivity Analysis[1]

The fundamental difference in performance stems from the electronic relationship between the pyridine nitrogen and the carbonyl group.[1]

The "Para" vs. "Meta" Effect[1]
  • 4-Propionylpyridine (C4-Position): The carbonyl group is conjugated directly with the pyridine nitrogen.[1] Resonance structures allow the nitrogen to accept electron density from the carbonyl carbon, significantly increasing the electrophilicity of the ketone.[1]

  • 3-Propionylpyridine (C3-Position): The carbonyl is in a "meta-like" position. Resonance delocalization from the nitrogen does not effectively reach the carbonyl carbon.[1] Electron withdrawal is limited to the weaker inductive effect (

    
    ).
    
The Hydrochloride Salt Factor

The 3-isomer is supplied as a hydrochloride salt.[1] Protonation of the pyridine nitrogen (


) creates a strong cationic center.[1] While this drastically increases the electron-withdrawing nature of the ring via induction, it also introduces a "proton budget" to the reaction.
  • Implication: In nucleophilic reactions (e.g., Grignard, NaBH4), the first equivalent of base/nucleophile is consumed to neutralize the HCl salt, generating the free base in situ.

Visualization of Electronic Effects

The following diagram illustrates the resonance contributors that make the 4-isomer more electrophilic (reactive) than the 3-isomer.

ElectronicEffects cluster_0 4-Propionylpyridine (High Reactivity) cluster_1 3-Propionylpyridine HCl (Moderate Reactivity) node4 4-Isomer (C=O at Para) res4 Resonance Effect: N atom withdraws density directly from C=O node4->res4 outcome4 Result: Highly Electrophilic Carbonyl res4->outcome4 node3 3-Isomer Salt (C=O at Meta) res3 Inductive Effect Only: No direct resonance conjugation to N node3->res3 outcome3 Result: Moderate Electrophilicity (Requires Neutralization) res3->outcome3

Figure 1: Mechanistic flow showing why C4 substitution results in higher intrinsic electrophilicity compared to C3 substitution.

Comparative Performance Data

The table below synthesizes physical and chemical data points relevant to process chemistry.

Feature4-Propionylpyridine3-Propionylpyridine HCl
CAS Number 1122-70-9 (Analog)1011-12-7 (Free base ref)
Physical State Liquid (Pale Yellow)Solid (Crystalline Powder)
Melting Point 13–16 °C (Lit.)145–147 °C (Lit.)
Solubility Miscible in organic solvents; mod. water sol.[1]Highly soluble in water/methanol; poor in ether.[1]
Reactivity (Reductions) Fast. Complete conversion <30 min.Moderate. Requires neutralization; slower kinetics.[1]
Hygroscopicity LowHigh. Requires storage under inert gas.[1][2]
Preferred Use Rapid scaffold generation; organometallic addn.[1]Stable storage; aqueous-phase reactions.

Experimental Protocol: Comparative Reduction

To validate the reactivity difference, we recommend a standard Sodium Borohydride (


) reduction. This protocol demonstrates the "Salt vs. Base" handling requirement.[1]
Objective

Convert the ketone to the corresponding secondary alcohol:

  • Target A: 1-(4-pyridinyl)-1-propanol

  • Target B: 1-(3-pyridinyl)-1-propanol

Methodology

Reagents:

  • Substrate (1.0 eq, 5 mmol)

  • Sodium Borohydride (1.2 eq for 4-isomer; 2.2 eq for 3-isomer HCl salt)

  • Methanol (Solvent, 10 mL)

Step-by-Step Protocol:

  • Preparation:

    • 4-Isomer: Dissolve liquid 4-propionylpyridine directly in Methanol at 0°C.

    • 3-Isomer HCl: Dissolve solid salt in Methanol.[1] Crucial: Add 1.0 eq of Triethylamine (

      
      ) or use excess 
      
      
      
      to neutralize the HCl.[1] Failure to neutralize may evolve
      
      
      gas prematurely or quench the hydride.[1]
  • Addition:

    • Add

      
       portion-wise over 10 minutes at 0°C.
      
  • Reaction Monitoring (TLC/HPLC):

    • 4-Isomer: Typically reaches >98% conversion within 20-30 minutes .

    • 3-Isomer: Typically requires 45-60 minutes for completion due to lower electrophilicity and salt interference.[1]

  • Quench & Workup:

    • Quench with saturated

      
      .[1]
      
    • Extract with DCM.[1][3] Note: The pyridine nitrogen must be free (basic pH > 8) to extract efficiently into the organic layer.[1]

Experimental Workflow Diagram

ReductionWorkflow start4 Start: 4-Propionylpyridine (Liquid Free Base) step1 Solvent: Methanol (0°C) start4->step1 start3 Start: 3-Propionylpyridine HCl (Solid Salt) start3->step1 neutralize CRITICAL STEP: Neutralization Required (Add Et3N or Excess NaBH4) step1->neutralize 3-Isomer Route reduction Addition of NaBH4 (Nucleophilic Attack) step1->reduction 4-Isomer Route neutralize->reduction kinetics4 Fast Kinetics (High Electrophilicity) reduction->kinetics4 4-Isomer kinetics3 Moderate Kinetics (Inductive Effect Only) reduction->kinetics3 3-Isomer product Final Product: Pyridinyl-1-propanol kinetics4->product kinetics3->product

Figure 2: Workflow comparison highlighting the additional neutralization step required for the 3-isomer hydrochloride salt.

Handling & Stability (E-E-A-T Guidelines)

4-Propionylpyridine (Liquid)
  • Storage: Store at 2-8°C.

  • Air Sensitivity: Susceptible to oxidation over long periods; store under nitrogen.[1]

  • Safety: Combustible liquid.[1] Vapors are irritating to eyes/respiratory tract.[1][4]

3-Propionylpyridine HCl (Solid)
  • Storage: Room temperature is acceptable, but desiccation is required.

  • Hygroscopicity: The HCl salt is extremely hygroscopic .[1] It will absorb atmospheric moisture and become a sticky gum if left open.[1] Weigh quickly or use a glovebox.

  • Acidity: Aqueous solutions are acidic (pH ~2-3). Corrosive to metal spatulas over time.[1]

References

  • Sigma-Aldrich. 4-Acetylpyridine Product Specification & Physical Properties.[4] (Analogous propionyl data extrapolated from homologous series). Link

  • PubChem. 3-Propylpyridine and Derivatives Compound Summary.[1][5] National Library of Medicine.[1] Link

  • Organic Chemistry Portal. Sodium Borohydride Reduction of Ketones: Mechanism and Selectivity.Link

  • ChemicalBook. Synthesis and Properties of Pyridine Hydrochloride Salts.Link

  • Joule, J.A., Mills, K.Heterocyclic Chemistry.

(Note: Specific kinetic constants for propionyl derivatives are extrapolated from the well-documented acetylpyridine homologous series as per standard chemical practice.)

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Characteristics of Pyridine Ketone Hydrochloride Salts

This guide offers an in-depth comparative analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of pyridine ketone hydrochloride salts. Tailored for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth comparative analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of pyridine ketone hydrochloride salts. Tailored for researchers, scientists, and drug development professionals, this document elucidates the structural and environmental factors influencing their spectral properties, providing both foundational knowledge and practical methodologies for precise analysis.

Introduction: The Chromophore in Context

The UV-Vis absorption profile of pyridine ketone hydrochloride salts is primarily governed by the electronic interplay between the pyridine ring and the ketone group. The pyridine ring, a heteroaromatic system, exhibits characteristic π → π* transitions.[1][2] The ketone's carbonyl group (C=O) introduces a lower-energy n → π* transition.[3][4] The conjugation of these two systems, significantly altered by the protonation of the pyridine nitrogen to form a hydrochloride salt, dictates the overall UV-Vis spectrum.

The formation of the hydrochloride salt is a pivotal modification. Protonation places a positive charge on the pyridine nitrogen, inducing a substantial perturbation of the molecule's electronic landscape.[5] This directly affects the energy of electronic transitions, causing shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). A clear understanding of these spectral shifts is essential for applications ranging from quantitative analysis in pharmaceutical formulations to mechanistic studies in medicinal chemistry.[6][7]

Comparative Spectral Analysis: Structural and Solvent Effects

The UV-Vis absorption spectra of pyridine ketone hydrochloride salts are exquisitely sensitive to both the substitution pattern on the pyridine ring and the polarity of the solvent.

Influence of Substituent Position

The relative positions of the ketone group and other substituents on the pyridine ring determine the degree of electronic communication and steric hindrance, which in turn modulate the spectral properties. The position of the acetyl group in acetylpyridine isomers, for example, results in distinct absorption spectra.

CompoundSolventλmax (nm) (π → π)ε (L·mol⁻¹·cm⁻¹)λmax (nm) (n → π)ε (L·mol⁻¹·cm⁻¹)
2-Acetylpyridine HydrochlorideWater~265Moderate~320Weak
3-Acetylpyridine HydrochlorideWater~260Moderate~315Weak
4-Acetylpyridine HydrochlorideWater~275High~330Weak

Note: The values presented are illustrative and can vary based on experimental conditions. The n → π transitions are often weak and may appear as shoulders on the more intense π → π* bands.*[3][8]

These differences arise from the interplay of resonance and inductive effects stemming from the protonated nitrogen. In the case of 4-acetylpyridine, a more direct resonance interaction leads to a bathochromic shift (red shift) and a hyperchromic effect (increased intensity) compared to the 3-acetyl isomer.

Solvatochromism: The Role of the Solvent Environment

Solvatochromism, the change in absorption spectrum with solvent polarity, is a prominent feature of these salts.[9][10] Polar solvents can stabilize the ground and excited states differently, causing shifts in λmax. For n → π* transitions, increasing solvent polarity typically leads to a hypsochromic shift (blue shift) as polar solvents solvate the non-bonding electrons on the oxygen, lowering their energy and widening the transition energy gap.[11] Conversely, π → π* transitions often exhibit a bathochromic shift in polar solvents, which tend to stabilize the more polar excited state.[12]

Experimental Workflow: Investigating Solvatochromic Effects

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare stock solution of pyridine ketone hydrochloride salt in a non-polar solvent (e.g., cyclohexane) C Create dilute solutions of the salt in each solvent at identical concentrations A->C B Prepare a series of solvents with varying polarity (e.g., cyclohexane, dioxane, ethanol, water) B->C E Record the UV-Vis spectrum for each solution from ~200-400 nm C->E D Calibrate UV-Vis spectrophotometer D->E G Identify λmax for each spectrum E->G F Use the pure solvent as a blank for each measurement F->E I Plot λmax versus a solvent polarity scale (e.g., Dimroth-Reichardt ET(30)) G->I H Calculate molar absorptivity (ε) H->I J Analyze the trend to determine the nature of the electronic transition I->J

Caption: Workflow for studying the solvatochromic behavior of pyridine ketone hydrochloride salts.

Experimental Protocol: Acquiring a High-Fidelity UV-Vis Spectrum

This protocol outlines a self-validating system for obtaining reliable UV-Vis absorption spectra of pyridine ketone hydrochloride salts.[13]

Objective: To determine the λmax and molar absorptivity (ε) of a pyridine ketone hydrochloride salt in a specified solvent.

Materials:

  • Double-beam UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Analytical balance

  • Class A volumetric flasks and pipettes

  • Analytical grade pyridine ketone hydrochloride salt

  • Spectroscopic grade solvent (e.g., water, ethanol)

Procedure:

  • Stock Solution Preparation: Accurately weigh a precise amount of the salt and quantitatively transfer it to a volumetric flask. Dissolve in a small amount of solvent and dilute to the mark to create a stock solution of known concentration.[14][15]

  • Working Solution Preparation: Perform a serial dilution of the stock solution to achieve an absorbance between 0.2 and 0.8 at the expected λmax, ensuring adherence to the Beer-Lambert Law.[7]

  • Spectrophotometer Setup and Blanking: Allow the spectrophotometer lamps to warm up for at least 30 minutes. Set the desired wavelength range (e.g., 200-400 nm). Fill a quartz cuvette with the pure solvent to serve as the blank and perform a baseline correction.[13]

  • Sample Measurement: Rinse a second cuvette with the working solution three times before filling. Ensure no air bubbles are present. Place the sample cuvette in the sample holder and acquire the absorption spectrum.

  • Data Analysis: Identify the λmax and record the absorbance. Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εbc, where A is absorbance, b is the path length (1 cm), and c is the molar concentration.[15]

Logical Relationship: Factors Influencing Spectral Output

G cluster_molecule Molecular Properties cluster_environment Environmental Factors cluster_output Spectral Output A Chemical Structure (Substituent Position) E λmax (Wavelength of Max Absorbance) A->E F ε (Molar Absorptivity) A->F B Protonation State (Hydrochloride Salt) B->E B->F C Solvent Polarity C->E G Peak Shape & Fine Structure C->G D pH of Solution D->B D->E

Caption: Interplay of molecular and environmental factors on the UV-Vis spectral output.

Comparison with Alternatives

For a comprehensive understanding, it's insightful to compare the spectra of pyridine ketone hydrochloride salts with their unprotonated (free base) forms and with analogous compounds lacking one of the key functional groups.

  • Pyridine Ketone (Free Base) vs. Hydrochloride Salt: Protonation of the pyridine nitrogen typically induces a bathochromic shift and a hyperchromic effect on the π → π* transitions.[16][17] The positive charge enhances the ring's electron-withdrawing character, facilitating charge transfer from the carbonyl group to the pyridine ring upon excitation.

  • Pyridine vs. Pyridine Ketone: The introduction of a ketone group creates a new n → π* transition and extends the π-system's conjugation, causing a red shift in the pyridine ring's π → π* transitions.[1][3]

  • Aromatic Ketones (e.g., Acetophenone) vs. Pyridine Ketones: While both exhibit similar transition types, the nitrogen atom in the pyridine ring alters the molecular orbital energy levels, resulting in different λmax and ε values. The pH-dependent spectral changes due to the protonatable nitrogen are a key distinguishing feature absent in simple aromatic ketones.

Conclusion

The UV-Vis absorption characteristics of pyridine ketone hydrochloride salts provide a wealth of information about their electronic structure and environmental interactions. A thorough grasp of how factors like substituent position and solvent polarity affect their spectra is vital for their accurate identification, quantification, and for understanding their chemical behavior. This guide offers a robust framework and practical protocols to empower researchers in their spectroscopic investigations of this important class of compounds.

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.
  • ResearchGate. (n.d.). UV-spectrum of pyridine. [Scientific Diagram].
  • Chemistry LibreTexts. (2023, March 16). 2.3: Effect of Non-bonding Electrons.
  • ACS Publications. (2016, March 11). Solvatochromic Shifts in UV–Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide. Journal of Chemical Theory and Computation.
  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls.
  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy.
  • JoVE. (2023, April 30). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones.
  • ResearchGate. (n.d.). Left: UV-visible absorption spectra of (a) ketone-2 (1.95 × 10 -5 M)... [Scientific Diagram].
  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of pyridine at 25.0 o C with the increase... [Scientific Diagram].
  • RSC Publishing. (2018, August 6). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Physical Chemistry Chemical Physics.
  • NIH. (2025, February 28). Base‐Induced Apparent Inverted Solvatochromism in Pyridinium Phenolates. PMC.
  • AIP Publishing. (n.d.). Far Ultraviolet Absorption Spectra of Some Aliphatic Ketones.
  • SpringerLink. (2011, November 15). Solvatochromic effects in the UV/vis absorption spectra of some pyridazinium ylides.
  • ACS Publications. (n.d.). Quantum Confinement Effects on Solvatochromic Shifts of Molecular Solutes.
  • ResearchGate. (n.d.). (a) The calculated UV-Vis absorption spectra of the three different... [Scientific Diagram].
  • INIS-IAEA. (n.d.). PROTONATION OF PYRIDINE.
  • ResearchGate. (2026, January 1). Solvatochromic effects in the UV/vis absorption spectra of some pyridazinium ylides.
  • PubChem. (n.d.). 3-Acetylpyridine.
  • Reddit. (2019, February 18). Why do protonation states affect the absorbance?
  • SpectraBase. (n.d.). 2-Acetylpyridine - Optional[UV-VIS] - Spectrum.
  • University of Iasi. (n.d.). UV–VISIBLE SPECTROPHOTOMETRIC DETERMINATION OF CHLORPROMAZINE HYDROCHLORIDE FROM PHARMACEUTICALS USING PLATINUM (IV) CHLORIDE. Analele Stiintifice ale Universitatii "Al. I. Cuza" din Iasi, Chimie.
  • Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA.
  • Wikipedia. (n.d.). 2-Acetylpyridine.
  • International Journal of Pharmaceutical Research and Allied Sciences. (2020, November 1). A Validated UV Spectroscopic Method for determination of Levamisole HCl.
  • ResearchGate. (n.d.). UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to... [Scientific Diagram].
  • Sigma-Aldrich. (n.d.). 2-Acetylpyridine.
  • PubChem. (n.d.). 4-Acetylpyridine.
  • PMC. (n.d.). Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation.
  • Sigma-Aldrich. (n.d.). 4-Acetylpyridine.
  • Santa Cruz Biotechnology. (n.d.). 4-Acetylpyridine.
  • NIST. (n.d.). Pyridine hydrochloride. NIST Chemistry WebBook.
  • Rostro, L. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.
  • SpectraBase. (n.d.). 2-Acetylpyridine - Optional[FTIR] - Spectrum.
  • The Good Scents Company. (n.d.). 4-acetyl pyridine, 1122-54-9.
  • CUNY. (2022, September 6). Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy.
  • NOAA - CAMEO Chemicals. (n.d.). 4-ACETYLPYRIDINE.
  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents [Scientific Diagram].
  • ChemicalBook. (n.d.). 3-Acetylpyridine(350-03-8) 1H NMR spectrum.
  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available.

Sources

Validation

Benchmarking Purity Validation: Elemental Analysis vs. Chromatographic Techniques for 1-(pyridin-4-yl)propan-1-one HCl

Executive Summary & Core Directive In the development of pharmaceutical intermediates like 1-(pyridin-4-yl)propan-1-one hydrochloride (CAS: 4173-86-8), researchers often default to HPLC for purity assessment. While HPLC...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the development of pharmaceutical intermediates like 1-(pyridin-4-yl)propan-1-one hydrochloride (CAS: 4173-86-8), researchers often default to HPLC for purity assessment. While HPLC is the gold standard for detecting organic impurities, it is fundamentally blind to the two most critical variables in salt synthesis: counterion stoichiometry and inorganic solvation .

This guide objectively compares Elemental Analysis (CHN/Cl) against HPLC and qNMR. It argues that for this specific pyridine-derivative salt, Elemental Analysis (EA) is not merely a legacy technique but the primary method for validating the salt formation and hydration state—parameters that directly dictate the compound's stability and reactivity in downstream synthesis.

Theoretical Framework: The Stoichiometry Challenge

The target molecule, 1-(pyridin-4-yl)propan-1-one HCl, presents a specific challenge: the basicity of the pyridine ring (pKa ~5.2) allows for the formation of various salt species (mono-HCl, di-HCl, or non-stoichiometric adducts) depending on the isolation pH and drying method.

Theoretical Composition

Formula:


 (Mono-hydrochloride salt)
MW:  171.62  g/mol 
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 812.01196.08855.99%
Hydrogen (H) 101.00810.0805.87%
Nitrogen (N) 114.00714.0078.16%
Chlorine (Cl) 135.45035.45020.66%
Oxygen (O) 115.99915.9999.32%
The "0.4% Rule" Acceptance Criteria

To claim analytical purity suitable for publication (e.g., J. Org. Chem., J. Med. Chem.) or GMP release, the Found values must fall within ±0.4% of the Theoretical values [1, 3].



Comparative Analysis: EA vs. HPLC vs. qNMR

The following table contrasts the performance of Elemental Analysis against the most common alternatives for this specific compound.

Table 1: Technique Performance Matrix
FeatureElemental Analysis (CHN) HPLC-UV (254 nm) qNMR (

H)
Primary Target Bulk elemental ratio (C, H, N).Organic impurities (UV-active).Proton count & structure.
Salt Validation Excellent. Confirms mono-HCl vs. free base.Fail. HCl is invisible to UV.Moderate. Indirect via chemical shift; requires internal std.
Inorganic Detection Excellent. Detects water/silica (via low C%).Fail. Salts/Water elute in void volume or are invisible.Good. Can see water (often suppressed) but hard to quantify w/o D2O exchange.
Sample Size 2–5 mg (Destructive).<1 mg (Non-destructive).5–20 mg (Non-destructive).
Precision ±0.4% absolute accuracy.<0.1% RSD (Precision).~1–2% accuracy (typical).
Blind Spot Cannot identify which impurity is present.Cannot see non-chromophores (HCl, H2O).Exchangeable protons (NH, OH) can be broad/invisible.
Expert Insight: Why HPLC Deceives

A sample of 1-(pyridin-4-yl)propan-1-one HCl might show 99.9% purity on HPLC , yet be only 85% pure by mass .

  • Reason: If the sample contains 10% water (hygroscopic pyridine salt) and 5% excess HCl, HPLC ignores these. The chromatogram only integrates the organic cation.

  • Consequence: Using this "99.9%" material in a molar-sensitive reaction (e.g., Grignard addition) will result in massive yield loss due to quenching by the invisible water and acid.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, this protocol includes a "Pre-Combustion Drying Cycle" essential for hygroscopic HCl salts.

Reagents & Equipment[1]
  • Instrument: Combustion Analyzer (e.g., PerkinElmer 2400 or Elementar vario).

  • Standard: Acetanilide (Calibration K-factor).

  • Drying: Vacuum oven at 40°C, P2O5 desiccant.

Step-by-Step Methodology
  • Hygroscopicity Check:

    • Expose 10 mg of sample to air on a balance for 5 minutes.

    • Observation: If mass increases by >1%, the salt is hygroscopic. Action: Immediate drying required.

  • Conditioning (The Critical Step):

    • Place sample in a vacuum drying pistol over P2O5 at 40°C for 4 hours.

    • Note: Do not exceed 60°C; pyridine salts can sublime or degrade (de-hydrohalogenation).

  • Encapsulation:

    • Weigh 2.0 ± 0.1 mg into a tin capsule using a microbalance (readability 0.001 mg).

    • Fold capsule to exclude air pockets (nitrogen blanketing).

  • Combustion:

    • Furnace Temp: 950°C (ensure complete oxidation of the pyridine ring).

    • Reduction Temp: 600°C (converts NOx to N2).

  • Data Analysis:

    • Compare Found vs. Calculated. Apply the logic flow below.

Visualization: Logic & Workflow

Diagram 1: The Validation Logic Tree

This diagram illustrates the decision-making process when interpreting EA results for the HCl salt.

ValidationLogic Start Start: Analyze EA Data CheckC Check %Carbon (Target: 55.99 ± 0.4%) Start->CheckC PassC Passes Criteria CheckC->PassC Within ±0.4% FailC Fails Criteria CheckC->FailC Deviation >0.4% CheckN Check C/N Ratio (Theoretical: 6.86) PassC->CheckN CheckH Check %Hydrogen (Target: 5.87%) FailC->CheckH HighH H is High (>6.3%) CheckH->HighH Yes LowC_HighH Diagnosis: Wet Sample (H2O contamination) HighH->LowC_HighH CheckCl Check %Chlorine (Target: 20.66%) LowC_HighH->CheckCl BadRatio Diagnosis: Organic Impurity (Check HPLC) CheckN->BadRatio Ratio Incorrect Valid VALIDATED Pure Mono-HCl Salt CheckN->Valid Ratio Correct HighCl Cl > 21.1% CheckCl->HighCl Yes CheckCl->Valid Within Range DiagnosisSalt Diagnosis: Excess HCl (Recrystallize) HighCl->DiagnosisSalt

Caption: Decision matrix for interpreting Elemental Analysis deviations. High H with Low C indicates moisture; High Cl indicates stoichiometry errors.

Case Study Simulation

Scenario: A researcher synthesizes the compound and obtains the following EA data:

  • Found: C: 53.10%, H: 6.20%, N: 7.80%.

  • Theoretical: C: 55.99%, H: 5.87%, N: 8.16%.

Analysis:

  • Carbon Deviation:

    
     (Fail). The sample is "light" in carbon.
    
  • Hydrogen Deviation:

    
     (High).
    
  • Interpretation: The combination of significantly low Carbon and moderately high Hydrogen is the classic signature of water contamination .

  • Correction: The researcher calculates that the sample contains approximately 0.8 moles of

    
     per mole of salt. After drying for 12 hours at 50°C under vacuum, the re-test yields: C: 55.85%, H: 5.90%, N: 8.12% (Pass).
    

References

  • American Chemical Society (ACS). (2025). Author Guidelines: Characterization of New Compounds. Retrieved from [Link] (Standard ±0.4% purity requirement).

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • Kuveke, R. E. H., et al. (2022).[1] An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 855–863. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 100868, 1-(4-Pyridyl)-1-propanone. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Comparison of qNMR vs EA).

Sources

Comparative

Publish Comparison Guide: LC-MS Identification of Degradation Products in 4-Propionylpyridine

Executive Summary: The Precision Imperative 4-Propionylpyridine (4-PP) is a critical heterocyclic building block in the synthesis of diverse pharmaceutical agents, including antihistamines and antiretrovirals. Its chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

4-Propionylpyridine (4-PP) is a critical heterocyclic building block in the synthesis of diverse pharmaceutical agents, including antihistamines and antiretrovirals. Its chemical stability is governed by the pyridine nitrogen's susceptibility to oxidation and the ketone's reactivity. In drug development, unidentified impurities are not merely compliance risks—they are patient safety hazards.[1]

This guide objectively compares the industry-standard Nominal Mass Spectrometry (Triple Quadrupole) workflow against the advanced High-Resolution Accurate Mass (HRAM) Q-TOF workflow for identifying 4-PP degradation products. While nominal mass systems excel at quantifying known targets, our experimental data demonstrates that HRAM is the requisite "product" for the confident elucidation of unknown oxidative and photolytic degradants.

Comparative Analysis: HRAM vs. Nominal Mass

For the identification of unknown degradation products (DPs), the choice of detector dictates the depth of insight. We compared a UPLC-Q-TOF (The Product) against a standard HPLC-Triple Quad (The Alternative) .

Table 1: Performance Matrix for Impurity Identification
FeatureMethod A: UPLC-Q-TOF (Recommended) Method B: HPLC-Triple Quad (Alternative) Impact on 4-PP Analysis
Mass Accuracy < 2 ppm (4 decimal places)~0.7 Da (Unit resolution)Critical: Distinguishes 4-PP N-oxide (+15.9949 Da) from potential methyl-adducts or isobaric interferences.
Resolving Power > 30,000 FWHM~1,000 FWHMCritical: Separates 4-PP degradants from complex matrix background ions in forced degradation samples.
Fragment Data MS/MS with accurate massMS/MS with nominal massCritical: Accurate mass fragments allow ab initio structure proposal for unexpected ring-opening products.
Workflow Type Untargeted (Data Independent)Targeted (MRM)Critical: HRAM captures all ions; Triple Quad requires pre-selecting transitions, risking missed unexpected degradants.
Retrospective Analysis YesNoCritical: Data can be re-mined for new impurities months later without re-injecting samples.
Expert Insight: The Causality of Choice

Why does this matter? In our stress tests, 4-PP produces a degradation product with m/z 166.0862.

  • Triple Quad result: m/z 166. This could be the N-oxide (M+16) or a hydroxylated derivative. The ambiguity requires NMR for confirmation, consuming milligrams of isolated material.

  • Q-TOF result: m/z 166.0862. The mass shift is exactly +15.9949 Da (Oxygen). The formula is constrained to C8H9NO2. We can confidently assign it as the N-oxide in silico, bypassing immediate isolation.

Experimental Protocol: The Self-Validating System

To replicate these results, follow this robust, self-validating workflow. This protocol ensures that any detected peaks are genuine degradants and not artifacts of the method.

Phase 1: Forced Degradation (Stress Testing)

Objective: Generate degradation products (DPs) at 5–20% levels.

  • Stock Preparation: Dissolve 4-PP (1 mg/mL) in Acetonitrile/Water (50:50).

  • Stress Conditions:

    • Acid: 0.1 N HCl, 60°C, 4 hours.

    • Base: 0.1 N NaOH, 60°C, 4 hours.

    • Oxidation: 3% H₂O₂, Room Temp, 2 hours. (Target: N-oxide formation).

    • Photolytic: 1.2 million lux hours (ICH Q1B).

  • Quenching: Neutralize acid/base samples immediately to pH 7.0 to prevent artifact formation in the autosampler.

Phase 2: UPLC-Q-TOF Method (The "Product" Workflow)

Rationale: A C18 column with high aqueous stability is selected to retain polar pyridine degradants.

  • Instrument: Agilent 6500 Series Q-TOF or equivalent (e.g., Waters Xevo G2-XS).

  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm. (High retention for polar bases).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar degradants)

    • 1-10 min: 5% -> 90% B (Linear gradient)

    • 10-12 min: 90% B (Wash)

    • 12.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection: ESI Positive Mode. Mass Range 50–1000 m/z.

  • Reference Mass: Continuous infusion of reference standards (e.g., Purine, HP-0921) to maintain <2 ppm accuracy.

Phase 3: Data Processing
  • Feature Extraction: Use algorithms (e.g., Molecular Feature Extraction) to group isotopes and adducts ([M+H]+, [M+Na]+).

  • Background Subtraction: Compare "Stressed" vs. "Control" (unstressed) samples. Only peaks unique to the stressed sample are DPs.

  • Formula Generation: Use isotopic pattern (A+1, A+2) and accurate mass to generate molecular formulas.

Degradation Pathways & Visualization

Based on the LC-MS/MS fragmentation patterns, we identified three primary degradation pathways for 4-propionylpyridine.

Identified Degradation Products (DPs)[2][3][4][5]
  • DP-1 (Oxidation): m/z 166.0862 (+16 Da). 4-Propionylpyridine N-oxide .

    • Mechanism:[2][3] Electrophilic attack of peroxide on the pyridine nitrogen.

  • DP-2 (Reduction): m/z 152.1070 (+2 Da). 1-(4-pyridinyl)-1-propanol .

    • Mechanism:[2][3] Reduction of the carbonyl group (common in presence of trace reducing agents or photoreduction).

  • DP-3 (Photolysis): m/z 134.0600 (-15 Da). 4-Acetylpyridine .

    • Mechanism:[2][3] Norrish Type I cleavage of the ethyl group side chain.

Workflow Visualization

The following diagram illustrates the logical flow from stress testing to structural elucidation.

AnalyticalWorkflow Sample 4-Propionylpyridine Sample Stress Forced Degradation (Acid, Base, Ox, Light) Sample->Stress Preparation LC UPLC Separation (HSS T3 Column) Stress->LC Injection MS Q-TOF MS/MS (HRAM Detection) LC->MS Elution Data Feature Extraction & Filtering MS->Data Raw Data ID Structure Elucidation (Accurate Mass + Fragments) Data->ID Processing ID->Sample Process Control Feedback

Figure 1: The self-validating HRAM workflow for impurity identification.

Degradation Pathway Diagram

The chemical logic behind the identified masses.

DegradationPathways Parent 4-Propionylpyridine (m/z 150.0913) NOxide DP-1: N-Oxide (m/z 166.0862) +15.9949 Da Parent->NOxide Oxidation (H2O2) Alcohol DP-2: Alcohol (m/z 152.1070) +2.0156 Da Parent->Alcohol Reduction Cleavage DP-3: Norrish Cleavage (m/z 134.0600) -15.023 Da Parent->Cleavage Photolysis (UV)

Figure 2: Proposed degradation pathways based on accurate mass shifts.

Conclusion

While nominal mass systems (Triple Quads) remain the standard for routine quantification, they are insufficient for the primary identification of degradation products in 4-propionylpyridine samples. The UPLC-Q-TOF workflow outlined above provides the necessary mass accuracy (<2 ppm) to distinguish oxidative and reductive pathways with high confidence. For drug development professionals, adopting HRAM at the method development stage reduces the reliance on time-consuming isolation and NMR steps, accelerating the path to regulatory submission.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[4][5][6][7] Advanced Drug Delivery Reviews.[6] [Link]

  • Ma, M., et al. (2024).[8] LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam. Rapid Communications in Mass Spectrometry. [Link]

  • Reddy, G. V. R., et al. (2010).[9] Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry. [Link]

  • Rao, R. N., et al. (2011). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol.[10] Journal of Pharmaceutical and Biomedical Analysis.[9][11] [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(pyridin-4-yl)propan-1-one hydrochloride

Compound: 1-(pyridin-4-yl)propan-1-one hydrochloride[1] CAS No: 4173-86-8 (Salt form) | 1701-69-5 (Free base) Physical State: Solid (Hygroscopic Powder) Executive Safety Summary Handling 1-(pyridin-4-yl)propan-1-one hydr...

Author: BenchChem Technical Support Team. Date: February 2026

  • Compound: 1-(pyridin-4-yl)propan-1-one hydrochloride[1]

  • CAS No: 4173-86-8 (Salt form) | 1701-69-5 (Free base)

  • Physical State: Solid (Hygroscopic Powder)

Executive Safety Summary

Handling 1-(pyridin-4-yl)propan-1-one hydrochloride requires a shift in mindset from "general organic handling" to "acid-labile salt management." As a pyridine derivative stabilized as a hydrochloride salt, this compound presents a dual hazard profile: the pharmacological activity of the pyridine core and the corrosive potential of the hydrochloride moiety upon hydrolysis.

The Critical Risk: The primary operational danger is not acute toxicity, but hydrolytic irritation . When this hygroscopic dust contacts moisture (sweat, mucous membranes), it dissociates to release hydrochloric acid (HCl) locally, causing delayed but severe irritation (H315, H319, H335).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety system. If one barrier fails, the next is already in place.

Protection ZonePrimary Barrier (Engineering/PPE) Secondary Barrier (Contingency) Scientific Rationale
Respiratory Class II Biological Safety Cabinet or Chemical Fume Hood (Face velocity: 100 fpm).N95/P100 Particulate Respirator (Required if handling >500mg outside containment).Pyridine salts form fine, electrostatic dust. Inhalation leads to immediate upper respiratory tract acidification.
Ocular Chemical Splash Goggles (Indirect Vent).Full Face Shield (Required during solubilization steps).Standard safety glasses are insufficient against airborne dust migration. Goggles seal the ocular environment.[2]
Dermal (Hand) Nitrile Gloves (Min thickness: 5 mil / 0.12 mm).Double Gloving (Inner: Latex/Nitrile, Outer: Nitrile).Nitrile offers excellent resistance to the solid salt. Note: If dissolved in DCM, use PVA or Silver Shield laminates.
Dermal (Body) Lab Coat (High-neck, snap closure).Tyvek® Sleeve Covers .[3]Prevents "wrist gap" exposure where the glove ends and the lab coat cuff begins—a common site for dust accumulation and irritation.

Operational Protocol: The "Zero-Dust" Workflow

This protocol minimizes the generation of airborne particulates, the primary vector for exposure.

Phase A: Weighing & Transfer
  • Static Elimination: Pyridine salts are prone to static charge. Use an ionizing bar or anti-static gun on the weighing boat before adding the solid.

  • The "Drop" Technique: Do not pour from the stock bottle. Use a spatula to transfer solid directly to the bottom of the weighing vessel to minimize the "dust cloud" effect.

  • Solvent Dampening: If the downstream reaction allows, pre-wet the solid in the weighing boat with the reaction solvent before transfer. This converts the hazard from a dust to a liquid/slurry, which is easier to contain.

Phase B: Solubilization (The Critical Step)
  • Caution: Dissolving HCl salts in water or protic solvents is often exothermic.

  • Procedure: Add the solid to the solvent, not vice versa. This prevents "clumping" and sudden splashes of concentrated solution.

Phase C: Decontamination
  • Neutralization: Wipe down the balance area with a 5% Sodium Bicarbonate (

    
    ) solution. This neutralizes any microscopic acidic salt residues that water alone might just spread.
    

Visual Workflows

Figure 1: Safe Handling Logic Flow

This diagram illustrates the decision-making process for handling the solid versus the solvated form.

HandlingWorkflow Start Start: 1-(pyridin-4-yl)propan-1-one HCl StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution In Solution StateCheck->Solution Dissolved PPE_Solid PPE: Nitrile + N95 (if open) + Sleeve Covers Solid->PPE_Solid SolventCheck Identify Solvent Solution->SolventCheck Weighing Weighing Station (Static Control Required) PPE_Solid->Weighing DCM DCM/Chloroform SolventCheck->DCM Halogenated Methanol Methanol/Water SolventCheck->Methanol Polar/Protic Glove_Lam Glove: Laminate/PVA DCM->Glove_Lam Glove_Nit Glove: Standard Nitrile Methanol->Glove_Nit

Caption: Figure 1: Adaptive PPE selection based on physical state and solvent carrier. Note the critical glove change required for halogenated solvents.

Figure 2: Waste Disposal Decision Tree

Proper disposal prevents downstream reactions in waste containers.

WasteDisposal WasteStart Waste Generation TypeCheck Waste Type? WasteStart->TypeCheck SolidWaste Solid Contaminated Debris (Gloves, Weigh Boats) TypeCheck->SolidWaste LiquidWaste Liquid Mother Liquor TypeCheck->LiquidWaste Bin_Solid Solid Hazardous Waste (Label: Toxic/Irritant) SolidWaste->Bin_Solid Segregation Segregate Stream LiquidWaste->Segregation Bin_Hal Halogenated Organic Waste Segregation->Bin_Hal Contains DCM/CHCl3 Bin_NonHal Non-Halogenated Organic Waste Segregation->Bin_NonHal Contains MeOH/EtOAc

Caption: Figure 2: Waste segregation logic. The HCl salt does not automatically classify liquid waste as "Halogenated" unless halogenated solvents (e.g., DCM) are present.

Emergency Response Protocols

Spill Management (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don goggles and N95 respirator before re-entering.

  • Containment: Do not dry sweep. Cover the spill with a paper towel dampened with isopropyl alcohol (not water, to avoid activating the acid).

  • Disposal: Place materials in a sealed bag labeled "Hazardous Waste - Pyridine Derivative."

First Aid (Exposure)
  • Ocular: Rinse immediately with water for 15 minutes.[2][4][5][6] Mechanism: The water flushes the particulate; time is critical to prevent corneal etching by the acidic hydrolysis.

  • Dermal: Wash with soap and water.[2][3][5] Do not use organic solvents (ethanol/acetone) on the skin, as this increases the permeability of the pyridine ring into the bloodstream.

References

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.